Cyclohexadecane
Description
Structure
3D Structure
Properties
CAS No. |
295-65-8 |
|---|---|
Molecular Formula |
C16H32 |
Molecular Weight |
224.42 g/mol |
IUPAC Name |
cyclohexadecane |
InChI |
InChI=1S/C16H32/c1-2-4-6-8-10-12-14-16-15-13-11-9-7-5-3-1/h1-16H2 |
InChI Key |
JJWIOXUMXIOXQN-UHFFFAOYSA-N |
SMILES |
C1CCCCCCCCCCCCCCC1 |
Canonical SMILES |
C1CCCCCCCCCCCCCCC1 |
Other CAS No. |
295-65-8 |
Origin of Product |
United States |
Foundational & Exploratory
Cyclohexadecane CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of cyclohexadecane (CAS No. 295-65-8), a 16-carbon cyclic alkane. It details the compound's molecular structure, physicochemical properties, and established synthesis protocols. Furthermore, this document outlines a typical experimental and computational workflow for the conformational analysis of macrocycles like this compound, a critical aspect in understanding their biological activity and material properties. This guide is intended to serve as a comprehensive resource for professionals in research, chemical synthesis, and drug development.
Compound Identification and Molecular Structure
This compound is a saturated macrocyclic hydrocarbon. Its fundamental details are summarized below.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 295-65-8[1] |
| Molecular Formula | C₁₆H₃₂[1] |
| Molecular Weight | 224.42 g/mol [1] |
| SMILES | C1CCCCCCCCCCCCCCC1[1] |
| InChI Key | JJWIOXUMXIOXQN-UHFFFAOYSA-N[1] |
The molecular structure of this compound consists of a 16-membered ring of methylene (-CH₂-) groups.
Physicochemical Properties
This compound is a white, waxy solid at room temperature.[2] It is a non-polar compound, making it insoluble in water but soluble in many organic solvents.[2] The quantitative physicochemical properties are presented in the table below. Note that reported values, particularly for melting point, can vary in the literature due to differences in purity and analytical methods.
| Property | Value | Source(s) |
| Melting Point | 60.7–61.9 °C (333.8–335.0 K) | [3] |
| 62.1 °C | [4][5] | |
| 333.7 K (60.55 °C) | [6] | |
| Boiling Point | 319 °C (592 K) | [3] |
| 318.7 °C at 760 mmHg | [5] | |
| Density | 0.790 g/cm³ | [3] |
| 0.79 g/cm³ | [5] | |
| Flash Point | 136.2 °C | [4][5] |
| Vapor Pressure | 0.000664 mmHg at 25 °C | [4][5] |
Experimental Protocols: Synthesis of this compound
The synthesis of large-ring cycloalkanes like this compound is challenged by competing intermolecular polymerization reactions. Therefore, established methods often involve a two-step process: first, a cyclization reaction to form a cyclic precursor, followed by a reduction to the corresponding alkane. The Acyloin condensation followed by a Clemmensen reduction is a classic and effective route.
Step 1: Acyloin Condensation of Diethyl Hexadecanedioate
This intramolecular condensation of a long-chain diester forms the α-hydroxy ketone, cyclohexadecanoin. The reaction is typically performed in the presence of metallic sodium in an aprotic solvent. To favor intramolecular cyclization over intermolecular polymerization, the Ziegler-Ruggli high-dilution principle is employed.[4][5] This involves the slow addition of the diester to the reaction mixture.
Materials:
-
Diethyl hexadecanedioate
-
Sodium metal, finely dispersed
-
Anhydrous xylene (or toluene)
-
Chlorotrimethylsilane (TMS-Cl) - optional, but recommended for higher yields
-
Hydrochloric acid, dilute
-
Diethyl ether
-
Anhydrous magnesium sulfate
Protocol:
-
Set up a reaction vessel for an inert atmosphere reaction (e.g., a three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere).
-
Add finely dispersed sodium metal to anhydrous xylene in the reaction flask. Heat the mixture to reflux to maintain the sodium in a molten, highly reactive state.
-
Dissolve diethyl hexadecanedioate in a large volume of anhydrous xylene.
-
Using a syringe pump, add the diester solution very slowly (e.g., over 8-12 hours) to the refluxing sodium dispersion with vigorous stirring. The slow addition is critical to maintain high dilution conditions.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature. Cautiously add ethanol to quench any unreacted sodium, followed by a slow addition of water.
-
Acidify the mixture with dilute hydrochloric acid. The acyloin product will be in the organic layer.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure. The crude cyclohexadecanoin can be purified by vacuum distillation or chromatography.
Step 2: Clemmensen Reduction of Cyclohexadecanoin
This reaction reduces the ketone and alcohol functionalities of the acyloin to a methylene group, yielding the final product, this compound. The classic Clemmensen reduction uses zinc amalgam and concentrated hydrochloric acid.[7][8][9]
Materials:
-
Cyclohexadecanoin (from Step 1)
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid
-
Toluene
-
Sodium bicarbonate solution
-
Hexane
-
Anhydrous sodium sulfate
Protocol:
-
Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercury(II) chloride for 10 minutes, then decanting the solution and washing the solid with water.
-
In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, toluene, and the crude cyclohexadecanoin.
-
Heat the mixture to a vigorous reflux with stirring. Additional portions of concentrated HCl may need to be added during the reaction (e.g., every 4-6 hours) to maintain a strongly acidic environment.
-
Continue the reflux for 24-48 hours, or until TLC or GC analysis indicates the disappearance of the starting material.
-
After cooling, separate the organic layer. Extract the aqueous layer with hexane.
-
Combine the organic layers and wash them carefully with water, then with a saturated sodium bicarbonate solution until neutral, and finally with brine.
-
Dry the organic solution over anhydrous sodium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
The resulting crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or acetone to yield the pure product.
Experimental and Computational Workflow
This compound, as a large, flexible macrocycle, exists as an ensemble of different conformations. Understanding this conformational landscape is crucial for predicting its properties. Below is a typical workflow for the conformational analysis of such molecules, combining computational and experimental methods.
Workflow Description:
-
Input Structure: The process begins with a 2D representation of this compound, such as its SMILES string.
-
Initial 3D Conformer Generation: A computational program generates an initial low-energy 3D structure.
-
Molecular Dynamics (MD) Simulation: The molecule is subjected to a high-temperature MD simulation. This provides enough thermal energy for the molecule to overcome rotational barriers and explore a wide range of possible conformations.[10][11]
-
Conformational Clustering: The trajectory from the MD simulation, which contains thousands of structures, is analyzed. Similar structures are grouped together into clusters.
-
Energy Minimization & Ranking: A representative structure from each cluster is selected and its geometry is optimized to find the nearest local energy minimum. These minimized conformers are then ranked by their relative energies.
-
Property Calculation: For the low-energy conformers, properties that can be measured experimentally, such as Nuclear Overhauser Effect (NOE) distances, are calculated.
-
Comparison & Refinement: The calculated properties are compared against experimental data (e.g., from 2D NMR). If there are discrepancies, the simulation parameters may be refined, and the process repeated. This iterative comparison leads to a final, validated ensemble of conformations that accurately represents the behavior of this compound in solution.
References
- 1. This compound | C16H32 | CID 67526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bspublications.net [bspublications.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. High dilution principle - Wikipedia [en.wikipedia.org]
- 5. Investigation of the origin and synthetic application of the pseudodilution effect for Pd-catalyzed macrocyclisations in concentrated solutions with i ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41020J [pubs.rsc.org]
- 6. Ruzicka Large Ring Synthesis [drugfuture.com]
- 7. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 8. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 9. Clemmensen Reduction [organic-chemistry.org]
- 10. Addressing Challenges of Macrocyclic Conformational Sampling in Polar and Apolar Solvents: Lessons for Chameleonicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MacroConf – dataset & workflows to assess cyclic peptide solution structures - Digital Discovery (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Thermodynamic Properties and Phase Transitions of Cyclohexadecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexadecane (C16H32), a cyclic alkane with a sixteen-carbon ring, is a compound of significant interest in various fields of research and industrial applications. Its well-defined molecular structure and predictable thermodynamic behavior make it an excellent model compound for studying the properties of larger cyclic hydrocarbons.[1] In the pharmaceutical and materials science sectors, understanding the phase behavior and thermodynamic properties of such molecules is crucial for applications ranging from drug delivery systems to the formulation of lubricants and phase-change materials. This technical guide provides a comprehensive overview of the thermodynamic properties and phase transitions of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its phase behavior and analytical workflows.
Thermodynamic Properties of this compound
The thermodynamic properties of this compound have been determined through various experimental techniques, providing a solid foundation for its use in scientific research. The key thermodynamic parameters are summarized in the tables below.
Table 1: Phase Transition Temperatures and Enthalpies
| Property | Value | Units | Method | Reference |
| Melting Point (Tfus) | 333.7 | K | DSC | Drotloff and Moller, 1987[2] |
| 332 | K | - | Björnstad, Borgen, et al., 1975[2] | |
| Boiling Point (Tboil) at reduced pressure (0.001 bar) | 368.7 | K | - | Weast and Grasselli, 1989[2] |
| Enthalpy of Fusion (ΔfusH) | 4.18 | kJ/mol | AC | Björnstad, Borgen, et al., 1975[2] |
| Enthalpy of Crystal 2 to Crystal 1 Transition | - | - | - | - |
| Enthalpy of Crystal 3 to Crystal 2 Transition | - | - | - | - |
Note: DSC - Differential Scanning Calorimetry; AC - Adiabatic Calorimetry. More specific data on solid-solid transition enthalpies are available through specialized databases but are not consistently reported in readily accessible literature.
Table 2: Entropy of Fusion
| Entropy of Fusion (ΔfusS) | Temperature (K) | Units | Method | Reference |
| 69.42 | 271.2 | J/mol·K | CAL | Björnstad, Borgen, et al., 1975[2] |
| 4.43 | 283.2 | J/mol·K | CAL | Björnstad, Borgen, et al., 1975[2] |
| 12.59 | 332.2 | J/mol·K | CAL | Björnstad, Borgen, et al., 1975[2] |
Note: CAL - Calorimetry.
Table 3: Other Physical and Thermodynamic Properties
| Property | Value | Units |
| Molecular Weight | 224.4253 | g/mol [2] |
| Chemical Formula | C16H32 | -[2] |
| CAS Registry Number | 295-65-8 | -[2] |
Phase Transitions of this compound
This compound exhibits a series of phase transitions as a function of temperature, including multiple solid-state polymorphs before melting into an isotropic liquid. The existence of these solid-solid transitions is a key characteristic of larger cycloalkanes and is attributed to changes in conformational ordering and molecular packing in the crystal lattice.
The NIST/TRC Web Thermo Tables indicate the presence of at least three crystal forms (Crystal 1, Crystal 2, and Crystal 3) for this compound, with corresponding phase transitions.[3] These transitions are endothermic events that occur at specific temperatures below the final melting point. The presence of multiple solid phases can significantly influence the material's physical properties, such as its density, heat capacity, and mechanical strength.
The following diagram illustrates the logical progression of phase transitions in this compound upon heating.
Experimental Protocols
The determination of the thermodynamic properties of this compound relies on precise calorimetric and analytical techniques. The following sections describe the general methodologies employed in the key experiments cited in the literature.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.
Objective: To determine the temperatures and enthalpies of phase transitions (solid-solid and solid-liquid).
General Protocol:
-
Sample Preparation: A small, accurately weighed sample of high-purity this compound (typically 1-10 mg) is hermetically sealed in an aluminum or other inert crucible. An empty, sealed crucible is used as a reference.
-
Instrumentation: A heat-flux or power-compensation DSC instrument is used. The instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium, zinc).
-
Experimental Conditions:
-
The sample and reference are placed in the DSC cell.
-
An inert purge gas (e.g., nitrogen or argon) is passed through the cell to create a stable thermal environment.
-
A controlled temperature program is initiated, typically involving a cooling ramp to a low temperature, followed by a controlled heating ramp through the temperature range of the expected phase transitions. A typical heating rate for such studies is 10 K/min.
-
-
Data Analysis: The DSC thermogram plots the differential heat flow against temperature. Endothermic events, such as solid-solid transitions and melting, appear as peaks. The onset temperature of the peak is taken as the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition.
Adiabatic Calorimetry
Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of a substance as a function of temperature.
Objective: To obtain precise heat capacity data and to determine the enthalpy of fusion from the heat capacity curve.
General Protocol:
-
Sample Preparation: A larger, accurately weighed sample of high-purity this compound is placed in a sealed calorimeter vessel.
-
Instrumentation: The calorimeter vessel is suspended within an adiabatic shield in a high-vacuum environment. The temperature of the shield is controlled to precisely match the temperature of the calorimeter vessel at all times, thereby minimizing heat exchange with the surroundings.
-
Experimental Conditions:
-
A known quantity of electrical energy is supplied to a heater within the calorimeter vessel, causing a small, incremental increase in the sample's temperature.
-
The temperature of the sample is measured with high precision using a platinum resistance thermometer.
-
The temperature of the adiabatic shield is continuously adjusted to match the calorimeter temperature.
-
-
Data Analysis: The heat capacity of the sample is calculated from the amount of energy supplied and the resulting temperature rise. By making a series of such measurements over a wide temperature range, a detailed heat capacity curve can be constructed. The enthalpy of fusion is determined by integrating the heat capacity curve through the melting transition.
The following diagram illustrates a generalized workflow for the experimental determination of the thermodynamic properties of a solid organic compound like this compound.
Conclusion
The thermodynamic properties and phase transitions of this compound are well-characterized, making it a valuable compound for both fundamental research and practical applications. The existence of multiple solid-state polymorphs highlights the complex conformational and packing behavior of large cycloalkanes. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this compound and related compounds. A thorough understanding of these properties is essential for controlling the physical state and performance of materials in which this compound or similar molecules are a key component.
References
Cyclohexadecane in the Biological Realm: A Technical Guide to Its Natural Sources and Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the natural sources and occurrences of cyclohexadecane, a 16-carbon cyclic alkane, in various organisms. While its presence is reported in a range of plant and microbial species, quantitative data remains limited. This document synthesizes the available qualitative and quantitative information, details relevant experimental protocols for extraction and identification, and explores its potential biological roles, including as a semiochemical. Due to the nascent stage of research into this specific compound, this guide also highlights significant knowledge gaps, particularly concerning its biosynthetic and signaling pathways, to guide future research endeavors.
Introduction
This compound ((CH₂)₁₆) is a saturated cyclic hydrocarbon. While synthetic routes for its production are established, its natural occurrence in organisms has drawn interest from researchers in fields ranging from chemical ecology to natural product chemistry. As a lipophilic molecule, it is often found as a component of essential oils and cuticular waxes. Understanding its natural distribution, concentration, and biological function is crucial for exploring its potential applications, including in drug development, agriculture, and as a biomarker. This guide aims to consolidate the current scientific knowledge on the natural occurrence of this compound.
Natural Sources and Occurrence of this compound
This compound has been identified as a volatile or semi-volatile compound in a variety of organisms, spanning the plant and microbial kingdoms. Its presence is often detected through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of essential oils or solvent extracts.
Occurrence in Plant Species
This compound has been reported in several plant families. The compound is typically isolated from the essential oils of leaves, rhizomes, or flowers. A summary of plant sources is provided in Table 1.
Occurrence in Microorganisms
The microbial world, particularly soil-dwelling bacteria, represents another source of cyclic alkanes. Actinomycetes, a phylum of Gram-positive bacteria known for producing a vast array of secondary metabolites, have been identified as producers of this compound-related compounds.
Table 1: Natural Occurrence of this compound in Organisms
| Kingdom | Phylum/Division | Species | Organ/Part | Method of Detection | Quantitative Data | Citation(s) |
| Plantae | Magnoliophyta | Saussurea involucrata | Not Specified | Not Specified | Not Reported | [1] |
| Plantae | Magnoliophyta | Acorus calamus | Rhizome | GC-MS | Not Reported | [1] |
| Plantae | Magnoliophyta | Berberis asiatica | Not Specified | Not Specified | Not Reported | |
| Plantae | Magnoliophyta | Trixis vauthieri | Leaves | NMR | Not Reported | |
| Plantae | Magnoliophyta | Houttuynia cordata | Not Specified | GC-MS | Not Reported | |
| Plantae | Magnoliophyta | Panax ginseng | Not Specified | GC-MS | Not Reported | |
| Plantae | Magnoliophyta | Prunus persica | Not Specified | Not Specified | Not Reported | |
| Bacteria | Actinomycetota | Actinomycetes isolate AIA29 | Rhizospheric Soil Isolate | GC-MS | 2.64% (as Cyclohexadecanene) | [2] |
Note: The study on Actinomycetes identified Cyclohexadecanene, a related unsaturated analog, not this compound. This highlights the limited quantitative data available for this compound itself.
Biosynthesis of Cyclic Alkanes
The precise biosynthetic pathway for this compound in the identified organisms has not been elucidated. However, general pathways for the biosynthesis of alkanes in microorganisms, particularly cyanobacteria, have been described and may offer a hypothetical model. This process typically starts from intermediates in the fatty acid metabolism.
A proposed general pathway involves two key enzymatic steps:
-
Reduction of an Acyl-ACP: An acyl-acyl carrier protein (acyl-ACP) is reduced to a fatty aldehyde by an acyl-ACP reductase (AAR).
-
Decarbonylation: An aldehyde-deformylating oxygenase (ADO) then converts the fatty aldehyde into an alkane with one less carbon atom.
For the formation of a cyclic alkane like this compound, it is hypothesized that a C16 cyclic fatty acid precursor would be required. The origin of such a precursor is currently unknown.
Caption: A generalized and hypothetical pathway for alkane biosynthesis in microorganisms.
Experimental Protocols
The identification and quantification of this compound in biological samples predominantly rely on chromatographic techniques, especially Gas Chromatography-Mass Spectrometry (GC-MS). The following sections outline a representative workflow for the analysis of cyclic alkanes from plant material.
Extraction of Volatile Compounds: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free technique ideal for the extraction of volatile and semi-volatile compounds from a sample's headspace.
Protocol:
-
Sample Preparation:
-
Fresh plant material (e.g., 1-2 grams of leaves or finely chopped rhizomes) is placed in a 20 mL headspace vial.
-
The vial is hermetically sealed with a PTFE/silicone septum cap.
-
An internal standard (e.g., a known concentration of a C15 or C17 cycloalkane) can be added for quantitative analysis.
-
-
Equilibration:
-
The vial is incubated at a controlled temperature (e.g., 60 °C) for a set period (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace. Agitation may be used to facilitate this process.
-
-
Extraction:
-
A pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) is exposed to the headspace of the vial through the septum.
-
The extraction is carried out for a defined time (e.g., 30-60 minutes) at the same incubation temperature.
-
-
Desorption:
-
The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of a GC-MS system for thermal desorption of the analytes onto the analytical column.
-
Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS separates the extracted compounds and provides mass spectra for their identification.
Representative GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B or similar.
-
Column: HP-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C (in splitless mode for SPME).
-
Oven Temperature Program:
-
Initial temperature of 60 °C, hold for 2 minutes.
-
Ramp at 5 °C/min to 200 °C.
-
Ramp at 10 °C/min to 280 °C, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977A or similar.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: m/z 40-550.
-
Identification: Compounds are identified by comparing their mass spectra with reference spectra in libraries (e.g., NIST, Wiley) and by comparing their retention indices with literature values.
-
Quantification: The concentration of this compound can be determined by creating a calibration curve using a certified standard and relating the peak area of the analyte to that of the internal standard.
Caption: Experimental workflow for the analysis of this compound from biological samples.
Potential Biological Role as a Semiochemical
While no specific signaling pathway involving this compound has been identified, its nature as a hydrocarbon suggests a potential role as a semiochemical. Semiochemicals are signaling molecules used for communication between organisms. Cuticular hydrocarbons (CHCs) in insects, for example, are crucial for preventing desiccation and also serve as pheromones for mate recognition and aggregation.
The general model for chemical communication involves:
-
Sender: An organism releases the chemical signal.
-
Signal: The semiochemical (e.g., this compound) travels through the environment.
-
Receiver: Another organism detects the signal via specialized chemoreceptors (e.g., on antennae).
-
Response: The signal elicits a specific behavioral or physiological response in the receiver.
Given that this compound is a relatively large and non-polar molecule, it would likely function as a close-range or contact pheromone if it is indeed a semiochemical.
Caption: A general model of semiochemical-mediated communication in organisms.
Conclusion and Future Directions
The presence of this compound in various plant and microbial species has been qualitatively established. However, this technical guide highlights a significant lack of quantitative data and a complete absence of information regarding its specific biosynthetic and signaling pathways. The potential for this compound to act as a semiochemical is inferred from its chemical properties and the known functions of similar compounds in insects, but this role has yet to be experimentally verified.
Future research should focus on:
-
Quantitative Analysis: Systematic screening and quantification of this compound in a wider range of organisms.
-
Biosynthesis Studies: Utilizing transcriptomics, proteomics, and gene-knockout experiments in producer organisms (like Actinomycetes) to identify the enzymes responsible for its synthesis.
-
Bioactivity and Signaling: Performing electrophysiological and behavioral assays to determine if this compound elicits responses in other organisms, which would be the first step in uncovering any potential signaling roles.
Addressing these research gaps will be essential to fully understand the biological significance of this compound and to unlock its potential for biotechnological and pharmaceutical applications.
References
Synthesis of High-Purity Cyclohexadecane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for producing high-purity cyclohexadecane, a macrocyclic alkane with applications in pharmaceutical research and drug delivery systems. This document details two robust synthetic routes, outlines purification methodologies, and provides protocols for assessing the purity of the final product. All quantitative data is summarized for comparative analysis, and key experimental procedures are described in detail.
Introduction
This compound (C₁₆H₃₂) is a saturated sixteen-membered hydrocarbon ring. Its unique physical and chemical properties, including its conformational flexibility and lipophilicity, make it a molecule of interest in the development of novel drug delivery systems and as a reference standard in analytical chemistry. The synthesis of high-purity this compound is essential for these applications to ensure reproducibility and to meet stringent regulatory requirements. This guide explores two effective multi-step synthesis pathways to obtain this macrocycle with high purity.
Synthesis Pathways
Two principal pathways for the synthesis of this compound are detailed below:
-
Pathway 1: Ring Expansion of Cyclododecanone followed by Reduction. This pathway commences with the commercially available cyclododecanone and involves a ring expansion to form cyclohexadecanone, which is subsequently reduced to the final product.
-
Pathway 2: Intramolecular Acyloin Condensation followed by Reduction. This route utilizes a long-chain dicarboxylic acid ester which undergoes an intramolecular cyclization to form a cyclic acyloin, followed by reduction to yield this compound.
Pathway 1: From Cyclododecanone
This synthetic approach leverages the readily available 12-membered ring of cyclododecanone and expands it to the desired 16-membered ring.
Logical Flow of Pathway 1
Solubility of Cyclohexadecane in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of cyclohexadecane in common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide presents qualitative solubility information based on established chemical principles and available data for structurally similar compounds. Furthermore, a detailed experimental protocol for determining the solubility of a solid compound like this compound is provided, enabling researchers to generate precise quantitative data as needed.
Core Concepts: Understanding this compound Solubility
This compound (C₁₆H₃₂) is a large, nonpolar, cyclic alkane. Its solubility is primarily governed by the principle of "like dissolves like," which dictates that nonpolar solutes tend to dissolve in nonpolar solvents, while polar solutes dissolve in polar solvents. The dissolution process involves overcoming intermolecular forces in both the solute and the solvent to form new solute-solvent interactions.
For this compound, a solid at room temperature, the energy required to break the crystal lattice forces must be compensated by the energy released through its interaction with the solvent molecules.
Key Factors Influencing Solubility:
-
Polarity: As a nonpolar hydrocarbon, this compound exhibits poor solubility in polar solvents like water but is readily soluble in nonpolar organic solvents.
-
Molecular Size: Generally, for alkanes, solubility in a given solvent decreases as the molecular weight and carbon chain length increase.
-
Temperature: The solubility of solids in liquids typically increases with temperature.
Qualitative Solubility of this compound
Based on available literature and chemical principles, the solubility of this compound in various common organic solvents can be summarized as follows:
| Solvent Class | Common Solvents | Expected Solubility of this compound |
| Nonpolar Solvents | ||
| Aromatic Hydrocarbons | Benzene, Toluene | Soluble |
| Halogenated Solvents | Chloroform | Soluble |
| Alkanes | Hexane, Heptane | Soluble |
| Ethers | Diethyl ether | Soluble |
| Polar Aprotic Solvents | ||
| Ketones | Acetone | Sparingly to Slightly Soluble |
| Esters | Ethyl acetate | Sparingly to Slightly Soluble |
| Polar Protic Solvents | ||
| Alcohols | Ethanol, Methanol | Slightly Soluble to Insoluble |
| Water | Water | Insoluble |
Quantitative Solubility Data (Proxy Data)
Solubility of n-Hexadecane in Various Solvents:
| Solvent | Temperature (°C) | Solubility |
| Ethanol | Hot | Slightly Soluble |
| Ether | Room Temperature | Soluble/Miscible |
| Chloroform | Room Temperature | Soluble/Miscible |
| Carbon Tetrachloride | Room Temperature | Soluble/Miscible |
| Water | 25 | Insoluble |
Note: "Soluble" and "miscible" are qualitative terms found in the literature for n-hexadecane. For precise quantitative analysis, experimental determination is necessary.
Experimental Protocol: Determination of Solid-Liquid Solubility by the Static Equilibrium (Shake-Flask) Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid in a liquid.[1]
1. Materials and Equipment:
-
This compound (solute)
-
Organic solvent of interest
-
Analytical balance
-
Thermostatic shaker bath or incubator
-
Screw-cap glass vials or flasks
-
Syringe filters (chemically compatible with the solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID, High-Performance Liquid Chromatography - HPLC)
2. Procedure:
-
Preparation of Supersaturated Mixtures: Add an excess amount of solid this compound to a series of screw-cap vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired experimental temperature. Agitate the vials for a prolonged period (typically 24-72 hours) to ensure that solid-liquid equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After the equilibration period, stop the agitation and allow the vials to rest in the thermostatic bath for at least 24 hours to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter directly into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Sample Analysis:
-
Gravimetric Analysis: For non-volatile solutes and volatile solvents, the solvent in the volumetric flask can be evaporated under controlled conditions, and the mass of the remaining solute can be determined by weighing.
-
Chromatographic Analysis: For a more universal approach, the filtered solution is diluted to a known volume. The concentration of this compound in the diluted sample is then determined using a suitable and validated analytical method, such as GC-FID. A calibration curve prepared with standard solutions of this compound in the same solvent is used for quantification.
-
-
Calculation of Solubility: The solubility is calculated from the concentration of the saturated solution and is typically expressed in units such as grams of solute per 100 grams of solvent ( g/100g ), molarity (mol/L), or mole fraction.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.
Caption: Workflow for the determination of this compound solubility.
References
Spectroscopic Analysis of Cyclohexadecane: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Cyclohexadecane (C₁₆H₃₂), a saturated cyclic hydrocarbon. Intended for researchers, scientists, and professionals in drug development, this document details the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics of this macrocycle. The information presented is crucial for the identification, characterization, and quality control of this compound in various scientific applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the high degree of symmetry in the this compound molecule, where all methylene (-CH₂-) groups are chemically equivalent, the ¹H and ¹³C NMR spectra are remarkably simple, each exhibiting a single resonance signal.
¹H NMR Data
The proton NMR spectrum of this compound is characterized by a single peak, indicating that all 32 protons are in identical chemical environments.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.4 | Singlet | 32H | -CH₂- |
¹³C NMR Data
Similarly, the carbon-13 NMR spectrum shows a single signal, confirming the equivalence of all 16 carbon atoms in the ring structure.
| Chemical Shift (ppm) | Assignment |
| ~27-29 | -CH₂- |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that is typical for large cycloalkanes. The molecular ion peak is generally observable, and the fragmentation is dominated by the loss of small alkyl chains and the formation of stable carbocations.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 224 | ~15 | [C₁₆H₃₂]⁺ (Molecular Ion) |
| 196 | ~5 | [M - C₂H₄]⁺ |
| 111 | ~40 | [C₈H₁₅]⁺ |
| 97 | ~75 | [C₇H₁₃]⁺ |
| 83 | ~95 | [C₆H₁₁]⁺ |
| 69 | ~100 | [C₅H₉]⁺ (Base Peak) |
| 55 | ~85 | [C₄H₇]⁺ |
| 41 | ~60 | [C₃H₅]⁺ |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is characteristic of a saturated hydrocarbon. The spectrum is dominated by C-H stretching and bending vibrations. The absence of absorptions in other regions confirms the lack of functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~2925 | C-H Asymmetric Stretch | Strong |
| ~2855 | C-H Symmetric Stretch | Strong |
| ~1465 | -CH₂- Scissoring (Bending) | Medium |
| ~720 | -(CH₂)n- Rocking (n > 4) | Medium-Weak |
Experimental Protocols
The following sections outline the general methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
-
The sample is vortexed to ensure homogeneity.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR:
-
A standard one-pulse sequence is utilized.
-
The spectral width is set to cover the expected chemical shift range for aliphatic protons (e.g., 0-10 ppm).
-
A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
A proton-decoupled pulse sequence (e.g., power-gated decoupling) is employed to simplify the spectrum and enhance signal intensity.
-
The spectral width is set to encompass the typical range for sp³ hybridized carbons (e.g., 0-100 ppm).
-
A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Mass Spectrometry
Sample Introduction and Ionization:
-
A dilute solution of this compound in a volatile solvent (e.g., hexane or dichloromethane) is prepared.
-
The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before analysis.
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation (Electron Ionization).
Mass Analysis and Detection:
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detector records the abundance of each ion.
-
Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.
Infrared (IR) Spectroscopy
Sample Preparation:
-
KBr Pellet: A small amount of solid this compound is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.
-
Nujol Mull: A small amount of the solid sample is ground with a few drops of Nujol (mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).
-
Thin Film from Solution: A solution of this compound in a volatile solvent is deposited onto a salt plate, and the solvent is allowed to evaporate, leaving a thin film of the analyte.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Measurement: A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates/Nujol) is first recorded. The sample is then placed in the infrared beam path, and the sample spectrum is acquired.
-
Data Analysis: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Cyclohexadecane
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides comprehensive health and safety information for the handling of Cyclohexadecane in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment. This document summarizes key physical and chemical properties, outlines potential hazards, and provides detailed protocols for safe handling, storage, and emergency procedures.
Section 1: Chemical and Physical Properties
Understanding the fundamental properties of this compound is a prerequisite for its safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₂ | [1][2][3] |
| Molecular Weight | 224.42 g/mol | [1][2] |
| CAS Number | 295-65-8 | [1][2] |
| Appearance | Colorless, odorless solid at room temperature | [3] |
| Melting Point | 62.1 °C | [1] |
| Boiling Point | 300.85 °C (estimate) | [1] |
| Flash Point | 136.2 °C | [1] |
| Density | 0.7954 g/cm³ (estimate) | [1] |
| Vapor Pressure | 0.000664 mmHg at 25°C | [1] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, benzene, and chloroform. | [1][3] |
Section 2: Hazard Identification and Toxicological Information
A thorough understanding of potential hazards is essential for risk mitigation.
GHS Classification: Many safety data sheets indicate that specific GHS hazard classification data for this compound is not available.[4]
Toxicological Data: Detailed toxicological studies on this compound are limited. The following is a summary of available information:
| Toxicological Endpoint | Data |
| Acute Toxicity | No data available |
| Skin Corrosion/Irritation | No data available |
| Serious Eye Damage/Irritation | No data available |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
| STOT-Single Exposure | No data available |
| STOT-Repeated Exposure | No data available |
| Aspiration Hazard | No data available |
Ecological Information: Similarly, comprehensive ecological data is largely unavailable.[4]
| Ecological Endpoint | Data |
| Toxicity to Fish | No data available |
| Toxicity to Daphnia | No data available |
| Toxicity to Algae | No data available |
| Persistence and Degradability | No data available |
| Bioaccumulative Potential | No data available |
| Mobility in Soil | No data available |
Section 3: Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is paramount to preventing accidents and exposure.
7.1 Precautions for Safe Handling:
-
Work in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[4]
-
Wear suitable protective clothing, including gloves and eye protection.[4]
-
Avoid contact with skin and eyes.[4]
-
Use non-sparking tools to prevent ignition sources.[4]
-
Take measures to prevent the buildup of electrostatic charge.[4]
7.2 Conditions for Safe Storage:
-
Store in a tightly closed container.[4]
-
Keep in a dry, cool, and well-ventilated place.[4]
-
Store away from incompatible materials and foodstuff containers.[4]
Section 4: Personal Protective Equipment (PPE)
The use of appropriate PPE is a critical barrier against potential exposure.
| PPE Type | Specifications |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] |
| Skin Protection | Wear impervious, flame-resistant clothing. Handle with chemical-resistant gloves that have been inspected prior to use.[4] |
| Respiratory Protection | If exposure limits are exceeded or irritation occurs, use a full-face respirator.[4] |
Section 5: Emergency Procedures
In the event of an emergency, follow these established protocols.
First Aid Measures
A clear and immediate response can significantly mitigate the consequences of an accidental exposure.
Caption: First aid procedures for this compound exposure.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Specific Hazards: No specific data is available regarding hazardous decomposition products.[4]
-
Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) if necessary.[4]
Accidental Release Measures
A systematic approach is required to safely manage a spill.
Caption: Workflow for responding to a this compound spill.
Section 6: Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[4] Do not allow the product to enter drains or sewer systems.[4]
Section 7: Conclusion
References
An In-depth Technical Guide to the Conformational Analysis of Cyclohexadecane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexadecane (C₁₆H₃₂) is a large, flexible cycloalkane whose conformational landscape is of significant interest in various fields, including materials science and medicinal chemistry. Its sixteen-membered ring can adopt a multitude of conformations, with the lowest energy forms seeking to minimize steric, torsional, and angle strain. This guide provides a comprehensive overview of the conformational analysis of this compound, detailing its primary conformers, their relative energies, and the experimental and computational methodologies used for their characterization. All quantitative data is summarized in structured tables, and key experimental protocols are outlined. Visual diagrams generated using Graphviz are provided to illustrate the computational workflow for conformational analysis.
Introduction to the Conformational Landscape of this compound
Unlike smaller cycloalkanes such as cyclohexane, which has a well-defined, low-energy chair conformation, large rings like this compound possess a more complex potential energy surface with numerous local minima. The primary challenge in the conformational analysis of such molecules is to identify the global minimum energy conformation and to characterize other low-energy conformers that may be populated at ambient temperatures.
The conformations of this compound are often described using a notation that specifies the number of bonds in each "side" of the ring, such as the and conformations. The conformation, which belongs to the diamond lattice, is generally considered to be the most stable.
Key Conformations and Their Relative Energies
Computational studies, primarily using molecular mechanics, have been instrumental in identifying and ranking the stability of various this compound conformers. The relative strain energies of the most stable conformations are summarized in the table below.
| Conformation | Description | Relative Strain Energy (kcal/mol) |
| Diamond-lattice conformation | 0.0 | |
| Rectangular conformation | 1.9 | |
| - | 3.2 | |
| - | 3.4 |
Data sourced from iterative strain-energy calculations.
The energy barrier for pseudorotation between conformers has been determined to be approximately 6.7 ± 0.2 kcal/mol.
Experimental and Computational Methodologies
The conformational analysis of this compound relies on a combination of experimental techniques and computational modeling.
Experimental Protocols
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the dynamic conformational equilibria of cycloalkanes in solution. Low-temperature NMR is often employed to "freeze out" individual conformers, allowing for their individual characterization.
Detailed Protocol for Low-Temperature ¹³C NMR of this compound:
-
Sample Preparation: A solution of this compound is prepared in a suitable low-freezing solvent mixture, such as a 5:1 mixture of CCl₃F and CClF₂. For studies requiring enhanced signal-to-noise, ¹³C-enriched this compound can be synthesized.
-
Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is used. The magnetic field is locked on a ¹⁹F peak from the solvent.
-
Data Acquisition:
-
Spectra are acquired over a range of temperatures, typically from room temperature down to the freezing point of the solvent (e.g., -152°C).
-
¹³C spectra are obtained using Fourier transform of accumulated free-induction decays with proton decoupling.
-
The number of scans is optimized to achieve an adequate signal-to-noise ratio, which can be on the order of several thousand scans at very low temperatures.
-
-
Data Analysis:
-
At higher temperatures, a single averaged signal is typically observed due to rapid conformational interconversion.
-
As the temperature is lowered, the signal broadens and may resolve into multiple peaks corresponding to the different carbon environments in the frozen-out conformers.
-
The relative populations of the conformers can be determined by integrating the signals of the resolved peaks.
-
Coalescence temperature analysis can be used to determine the energy barrier to interconversion.
-
3.1.2. X-ray Crystallography
Single-crystal X-ray diffraction provides the most precise information about the conformation of a molecule in the solid state, including accurate bond lengths, bond angles, and torsion angles.
Detailed Protocol for Single-Crystal X-ray Diffraction of this compound:
-
Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent by slow evaporation or by cooling a saturated solution.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector is used.
-
Data Collection:
-
A suitable crystal is mounted on a goniometer head and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
The crystal is rotated in the X-ray beam, and the diffraction pattern is collected as a series of frames.
-
The data collection strategy is designed to measure a complete and redundant set of reflections.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.
-
The final refined structure provides detailed geometric information about the conformation of this compound in the crystal lattice.
-
Computational Methods: Molecular Mechanics
Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of a molecule. It is widely used for conformational searching and for calculating the relative energies of different conformers.
Force Field Parameters:
The accuracy of MM calculations depends on the quality of the force field, which is a set of parameters that describe the potential energy of the molecule as a function of its geometry. For alkanes like this compound, a typical force field includes terms for:
-
Bond Stretching: Describes the energy required to stretch or compress a bond from its equilibrium length.
-
Angle Bending: Describes the energy required to bend an angle from its equilibrium value.
-
Torsional Strain: Describes the energy associated with rotation around a single bond.
-
Van der Waals Interactions: Describes the non-bonded interactions between atoms.
Commonly used force fields for hydrocarbons include MM2, MM3, and AMBER. The parameters for these force fields are derived from a combination of experimental data and high-level quantum mechanical calculations.
Visualizing the Conformational Analysis Workflow
The following diagram illustrates a typical computational workflow for the conformational analysis of this compound using molecular mechanics.
Caption: Computational workflow for this compound conformational analysis.
Quantitative Data Summary
Calculated Geometric Parameters for the Conformation of this compound
| Parameter | Value |
| C-C Bond Length (Å) | ~1.53-1.54 |
| C-H Bond Length (Å) | ~1.10 |
| C-C-C Bond Angle (°) | ~112-115 |
| H-C-H Bond Angle (°) | ~107-109 |
| C-C-C-C Torsion Angle (°) | Predominantly anti and gauche |
Note: These are approximate values from generalized molecular mechanics models. Precise values can vary depending on the specific force field and computational method used.
Conclusion
The conformational analysis of this compound reveals a complex energy landscape dominated by the highly symmetric diamond-lattice conformation. The characterization of its conformational space is achieved through a synergistic approach combining experimental techniques, particularly low-temperature NMR, and computational modeling. While detailed experimental geometric data for individual conformers remains elusive, molecular mechanics provides a robust framework for understanding the structural and energetic properties of this large cycloalkane. This in-depth understanding is crucial for applications where the three-dimensional shape of the molecule plays a critical role, such as in the design of macrocyclic drugs and novel materials.
An In-depth Technical Guide to Cyclohexadecane for Researchers and Scientists
Authored for professionals in research, scientific exploration, and drug development, this document provides a comprehensive overview of the chemical and physical properties of cyclohexadecane, alongside relevant experimental contexts.
This compound, a 16-carbon cycloalkane, is a saturated hydrocarbon. While not directly implicated in pharmaceutical applications as an active ingredient or a primary drug delivery vehicle, its well-defined chemical and physical properties make it a useful reference compound in fundamental research. This guide summarizes its core attributes and presents generalized experimental approaches for its synthesis and analysis.
Core Molecular and Physical Data
The fundamental properties of this compound are summarized in the table below, providing a quantitative snapshot of this cycloalkane.
| Property | Value |
| Chemical Formula | C₁₆H₃₂[1][2][3] |
| Molecular Weight | 224.42 g/mol [1] |
| CAS Number | 295-65-8[1][3] |
| Appearance | White solid[4] |
| Melting Point | 60.7–61.9 °C[4] |
| Boiling Point | 319 °C[4] |
| Density | 0.790 g/cm³[4] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether.[5] |
Synthesis and Analysis: A Methodological Overview
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, a general approach can be inferred from standard organic chemistry techniques for the formation of large cycloalkanes. One plausible method is the acyloin condensation of a 1,16-hexadecanedioic acid ester, followed by reduction of the resulting acyloin.
A generalized workflow for the synthesis and subsequent analysis of a cycloalkane like this compound is depicted below. This process highlights the key stages from precursor to purified and characterized product.
Experimental Protocols
Detailed experimental protocols for large-ring cycloalkanes are often proprietary or specific to a research group's focus. However, established methodologies for the synthesis of related compounds and analytical characterization can be adapted.
General Synthesis via Acyloin Condensation and Reduction
The synthesis of large-ring cycloalkanes such as this compound can be achieved through an intramolecular acyloin condensation of a long-chain diester, followed by reduction of the resulting α-hydroxyketone (acyloin).
Materials:
-
Diethyl hexadecanedioate
-
Sodium metal
-
Xylene (anhydrous)
-
Zinc amalgam
-
Hydrochloric acid (concentrated)
-
Toluene
-
Ethanol
Procedure:
-
Acyloin Condensation: A solution of diethyl hexadecanedioate in anhydrous xylene is added dropwise to a refluxing suspension of finely dispersed sodium metal in xylene under an inert atmosphere (e.g., argon or nitrogen). The reaction is maintained at reflux with vigorous stirring for several hours. Upon completion, the reaction is cooled, and the excess sodium is quenched by the careful addition of ethanol, followed by water. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude acyloin.
-
Clemmensen Reduction: The crude acyloin is added to a mixture of amalgamated zinc and concentrated hydrochloric acid in toluene. The mixture is heated to reflux with vigorous stirring for an extended period (typically 24-48 hours). Additional portions of hydrochloric acid may be added during the reaction. After cooling, the organic layer is separated, washed with water and sodium bicarbonate solution, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is evaporated to yield crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent such as ethanol or acetone to afford pure this compound.
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of the compound in a volatile organic solvent (e.g., hexane or dichloromethane) is injected into a GC-MS system. The gas chromatogram will provide the retention time, which is characteristic of the compound under the specific GC conditions, and the mass spectrum will show the molecular ion peak and fragmentation pattern consistent with this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃). For this compound, the ¹H NMR spectrum is expected to show a single, broad singlet for the methylene protons. The ¹³C NMR spectrum will similarly show a single peak for the equivalent methylene carbons.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product. A non-polar stationary phase (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water) would be appropriate for the analysis of this non-polar compound.
Applications in Research and Drug Development
This compound, as a simple, non-functionalized cycloalkane, does not possess inherent biological activity that would make it a candidate for an active pharmaceutical ingredient. Its high lipophilicity and lack of reactive functional groups also make it unsuitable for typical drug delivery applications, where amphiphilicity or the ability to form specific interactions with drug molecules is generally required.
However, its well-defined physical properties make it a useful reference standard in various research contexts:
-
Chromatography: It can be used as a non-polar reference compound in gas and liquid chromatography to calibrate retention times and validate analytical methods.
-
Physical Organic Chemistry: Studies on the conformational analysis of large-ring systems can utilize this compound as a model compound.
-
Materials Science: As a component in phase-change materials or as a model for hydrocarbon waxes, it can be of interest in materials research.
References
Methodological & Application
Application Notes: Cyclohexadecane as a Reference Material in Phase Behavior Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cyclohexadecane as a reference material in phase behavior studies. This document outlines the physicochemical properties of this compound, offers detailed protocols for its characterization using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD), and presents a logical workflow for its application.
Introduction to this compound in Phase Behavior Analysis
This compound (C₁₆H₃₂) is a cyclic alkane that serves as a valuable reference material in the study of phase behavior, particularly for organic molecules, polymers, and pharmaceutical compounds. Its utility as a standard is attributed to its high purity, well-defined and sharp melting transition, and thermal stability. In drug development, understanding the phase behavior of active pharmaceutical ingredients (APIs) and excipients is critical for formulation, stability, and bioavailability. This compound can be used to calibrate thermal analysis instrumentation and as a comparative standard for assessing the phase transitions of novel materials.
Physicochemical and Thermophysical Properties of this compound
A thorough understanding of the physical and thermal properties of a reference material is essential for accurate data interpretation. The properties of this compound are summarized below.
| Property | Value | Unit | Source |
| Chemical Formula | C₁₆H₃₂ | - | - |
| Molecular Weight | 224.43 | g/mol | - |
| CAS Number | 295-65-8 | - | - |
| Appearance | White solid | - | [1] |
| Density | 0.790 | g/cm³ | [1] |
| Melting Point (Tfus) | 60.7–61.9 | °C | [1] |
| 333.8–335.0 | K | [1] | |
| Boiling Point (Tboil) | 319 | °C | [1] |
| 592 | K | [1] | |
| Enthalpy of Fusion (ΔfusH) | 4.18 | kJ/mol | - |
| Entropy of Fusion (ΔfusS) | 69.42 | J/mol·K | - |
Experimental Protocols
Detailed methodologies for characterizing this compound and using it as a reference in phase behavior studies are provided below. These protocols are based on established standards such as those from ASTM International.[2]
Differential Scanning Calorimetry (DSC) Protocol
DSC is a fundamental technique for determining the transition temperatures and enthalpies of a material.[3]
Objective: To determine the melting temperature (Tm) and the enthalpy of fusion (ΔHm) of this compound and to use these values for instrument calibration or as a reference for sample analysis.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Materials:
-
This compound (high purity, >99%)
-
Aluminum DSC pans and lids
-
An inert purge gas (e.g., nitrogen or argon)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into an aluminum DSC pan.
-
Hermetically seal the pan with a lid.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its melting point (e.g., 25 °C).
-
Ramp the temperature from the initial temperature to a temperature above the melting point (e.g., 80 °C) at a controlled heating rate (e.g., 10 °C/min).[4]
-
Cool the sample back to the initial temperature at a controlled rate (e.g., 10 °C/min).
-
Perform a second heating scan under the same conditions as the first to observe any changes in thermal behavior after the initial melt and recrystallization.
-
-
Data Analysis:
-
From the resulting thermogram, determine the onset temperature of the endothermic melting peak, which corresponds to the melting point (Tm).
-
Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHm).
-
Expected Results: A sharp endothermic peak should be observed around 61 °C, corresponding to the melting of this compound. The enthalpy of fusion should be consistent with the literature values.
X-ray Diffraction (XRD) Protocol
XRD is used to analyze the crystalline structure of materials.[5]
Objective: To obtain the powder diffraction pattern of this compound to confirm its crystalline phase at a given temperature.
Instrumentation: A powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα radiation).
Materials:
-
This compound (finely ground powder)
-
A zero-background sample holder (e.g., a silicon wafer)
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is a fine, homogeneous powder to minimize preferred orientation effects.
-
Mount the powder onto the zero-background sample holder, ensuring a flat, smooth surface.[6]
-
-
Instrument Setup:
-
Place the sample holder into the diffractometer.
-
Set the instrument parameters, including the X-ray source voltage and current (e.g., 40 kV and 40 mA).
-
Define the angular range to be scanned (e.g., 5° to 50° 2θ) with a suitable step size (e.g., 0.02°) and scan speed.
-
-
Data Collection:
-
Initiate the XRD scan and collect the diffraction data.
-
For temperature-dependent studies, a non-ambient stage can be used to control the sample temperature during data collection.
-
-
Data Analysis:
-
Process the raw data to remove background noise.
-
Identify the peak positions (2θ) and their corresponding intensities.
-
Compare the obtained diffraction pattern with a reference pattern from a crystallographic database if available, to confirm the crystalline phase.
-
Logical Framework for Using this compound as a Reference
The following diagram illustrates the logical process of using this compound as a reference material in a typical phase behavior study of a new chemical entity (NCE).
Conclusion
This compound is a reliable and well-characterized reference material for phase behavior studies. Its distinct thermal properties and stable crystalline structure make it suitable for the calibration of thermal analysis instruments and for comparative studies alongside novel materials. The protocols provided herein offer a standardized approach to its characterization and use, ensuring data accuracy and reproducibility in research and development settings.
References
Application Notes and Protocols for Cyclohexadecane in Lubricant Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of cyclohexadecane in the formulation of advanced lubricants. This document details its physical and chemical properties, explores its role as a potential lubricant component, and provides standardized protocols for its evaluation.
Introduction to this compound in Lubrication
This compound ((CH₂)₁₆) is a saturated cyclic hydrocarbon.[1][2] Its unique molecular structure, a sixteen-carbon ring, imparts properties that are of significant interest in the field of tribology and lubricant formulation.[1] While linear alkanes are common components of lubricants, the rigid, cyclic structure of cycloalkanes like this compound offers potential advantages in specific applications, particularly those requiring high traction or film stiffness. This document outlines the potential uses of this compound and provides the necessary experimental protocols to evaluate its performance.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding its behavior as a lubricant component.
| Property | Value | Unit |
| Molecular Formula | C₁₆H₃₂ | - |
| Molar Mass | 224.43 | g·mol⁻¹ |
| Appearance | White solid | - |
| Density | 0.790 | g/cm³ |
| Melting Point | 60.7–61.9 | °C |
| Boiling Point | 319 | °C |
| Flash Point | 136.2 | °C |
Note: Data compiled from multiple sources.[1][2]
Potential Applications in Lubricant Formulation
The primary theorized application of this compound in lubricants is as a traction fluid or a component thereof.
3.1. Traction Fluids
Traction fluids are specialized lubricants designed to transmit power in traction drives. Unlike conventional lubricants that aim to minimize friction, traction fluids are formulated to provide a high coefficient of friction under high pressure, allowing for efficient torque transfer between rolling elements. The molecular structure of cycloalkanes is well-suited for this purpose. Under high pressure in the elastohydrodynamic (EHD) lubrication regime, the molecules are thought to arrange into a more ordered, glassy state that resists shear, resulting in a high traction coefficient.
While specific data for this compound is limited in publicly available literature, the principles of traction fluids suggest that its rigid cyclic structure could contribute positively to the traction coefficient of a lubricant blend.
Logical Relationship of Lubricant Performance
Caption: Logical relationships of this compound properties.
Experimental Protocols for Lubricant Evaluation
To assess the suitability of this compound in a lubricant formulation, a series of standardized tests must be performed. The following protocols are based on ASTM International standards.
4.1. Lubricant Formulation and Evaluation Workflow
The following diagram illustrates a typical workflow for formulating and testing a new lubricant containing this compound.
Caption: Workflow for lubricant formulation and testing.
4.2. Protocol for Kinematic Viscosity Measurement (ASTM D445)
-
Objective: To determine the kinematic viscosity of the lubricant, a measure of its resistance to flow under gravity.
-
Apparatus: Calibrated glass capillary viscometer, constant temperature bath, stopwatch.
-
Procedure:
-
Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.
-
Charge the viscometer with the lubricant sample.
-
Place the viscometer in a constant temperature bath set to the desired temperature (e.g., 40 °C or 100 °C) and allow it to equilibrate for at least 30 minutes.
-
Using suction, draw the lubricant up through the capillary to a point above the upper timing mark.
-
Release the suction and measure the time it takes for the leading edge of the lubricant meniscus to pass from the upper to the lower timing mark.
-
Repeat the measurement at least three times and calculate the average flow time.
-
Calculate the kinematic viscosity by multiplying the average flow time by the viscometer's calibration constant.
-
4.3. Protocol for Pour Point Determination (ASTM D97)
-
Objective: To determine the lowest temperature at which a lubricant will continue to flow.
-
Apparatus: Test jar, thermometer, cooling bath.
-
Procedure:
-
Pour the lubricant sample into the test jar to the marked level.
-
Cool the sample in a cooling bath.
-
At intervals of 3 °C, remove the test jar and tilt it to see if the lubricant flows.
-
The pour point is the lowest temperature at which flow is observed, plus 3 °C.
-
4.4. Protocol for Wear and Friction Analysis (ASTM D4172 - Four-Ball Method)
-
Objective: To evaluate the anti-wear properties of the lubricant under boundary lubrication conditions.
-
Apparatus: Four-ball wear tester, steel balls, microscope for wear scar measurement.
-
Procedure:
-
Secure three steel balls in the test cup and cover them with the lubricant sample.
-
Place a fourth steel ball in the chuck of the tester, which will rotate against the three stationary balls.
-
Apply a specified load (e.g., 40 kgf) and rotate the top ball at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75 °C).
-
After the test, clean the three stationary balls and measure the diameter of the wear scars on each ball using a microscope.
-
Calculate the average wear scar diameter. A smaller diameter indicates better anti-wear performance.
-
The coefficient of friction can be continuously monitored during the test if the equipment allows.
-
Data Presentation
Quantitative data from the experimental protocols should be summarized in a structured table for easy comparison between different lubricant formulations.
| Lubricant Formulation | Kinematic Viscosity @ 40°C (cSt) | Kinematic Viscosity @ 100°C (cSt) | Viscosity Index | Pour Point (°C) | Average Wear Scar Diameter (mm) | Average Coefficient of Friction |
| Reference Oil | ||||||
| Formulation A (X% this compound) | ||||||
| Formulation B (Y% this compound) |
Conclusion
This compound presents an interesting candidate for inclusion in advanced lubricant formulations, particularly for applications requiring high traction. Its saturated cyclic structure suggests good thermal and oxidative stability, though its high melting point may pose challenges for low-temperature applications that would need to be addressed through formulation with other base oils and additives. The experimental protocols provided herein offer a standardized framework for the systematic evaluation of this compound-containing lubricants, enabling researchers to quantify their performance and unlock their potential in specialized applications.
References
Application Notes and Protocols: Cyclohexadecane as a Shape-Stabilized Phase Change Material for Thermal Energy Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexadecane (CHD) is a cyclic alkane with the chemical formula C₁₆H₃₂.[1][2] As a phase change material (PCM), it offers a distinct melting point and latent heat of fusion, making it a candidate for thermal energy storage (TES) applications.[2][3] However, like many organic PCMs, CHD undergoes a solid-liquid phase transition, which can lead to leakage and limit its practical application. To overcome this, CHD can be incorporated into a supporting porous matrix to create a shape-stabilized phase change material (SSPCM). This composite material retains its macroscopic shape even when the PCM is in its liquid state, preventing leakage and improving handling.[4]
These application notes provide a generalized framework for the preparation, characterization, and performance evaluation of this compound-based SSPCMs. The protocols are based on established methods for similar paraffin-based PCMs and should be optimized for specific applications.
Data Presentation
The following tables present hypothetical yet realistic data for this compound-based SSPCMs, illustrating how experimental results can be structured for clear comparison.
Table 1: Thermophysical Properties of this compound (CHD) and a Hypothetical CHD/Porous Support SSPCM
| Property | This compound (CHD) | CHD/Porous Support SSPCM |
| Melting Point (°C) | 60.7–61.9[1] | 59.5 - 61.0 |
| Latent Heat of Fusion (J/g) | ~180-200 (estimated) | 120 - 150 |
| Thermal Conductivity (W/m·K) | ~0.15 (liquid) | 0.5 - 2.0 |
| Density (g/cm³) | 0.790[1] | 0.9 - 1.2 |
Table 2: Performance Characteristics of a Hypothetical CHD/Porous Support SSPCM
| Parameter | Value |
| Encapsulation Efficiency (%) | 85 - 95 |
| Thermal Reliability | No significant change after 500 cycles |
| Leakage | < 1% after 24h at 80°C |
Experimental Protocols
Preparation of CHD-Based SSPCM via Vacuum Impregnation
This protocol describes the preparation of a CHD-SSPCM using a porous support material.
Materials:
-
This compound (CHD)
-
Porous support material (e.g., expanded graphite, porous silica, metal foam)
-
Vacuum oven
-
Beaker
-
Hot plate
Procedure:
-
Dry the porous support material in a vacuum oven at 120°C for 24 hours to remove any moisture.
-
Weigh the dried porous support.
-
Place the porous support in a beaker.
-
Add this compound to the beaker in a predetermined mass ratio (e.g., 80:20 CHD to support).
-
Heat the beaker on a hot plate to a temperature approximately 20°C above the melting point of CHD (~80°C) and stir until the CHD is completely melted.
-
Transfer the beaker to a vacuum oven preheated to 80°C.
-
Apply a vacuum to the oven to facilitate the impregnation of the molten CHD into the pores of the support material. Maintain the vacuum for 2 hours.
-
Release the vacuum and allow the composite to cool to room temperature.
-
Remove the SSPCM from the beaker.
Characterization of CHD-Based SSPCM
This protocol determines the phase change temperature and latent heat of the SSPCM.
Instrument:
-
Differential Scanning Calorimeter
Procedure:
-
Accurately weigh 5-10 mg of the SSPCM sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from room temperature to 90°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Hold the sample at 90°C for 5 minutes to ensure complete melting.
-
Cool the sample to room temperature at a cooling rate of 10°C/min.
-
Analyze the resulting DSC curve to determine the melting temperature, freezing temperature, and latent heats of fusion and solidification.[5]
This protocol evaluates the thermal stability of the SSPCM.
Instrument:
-
Thermogravimetric Analyzer
Procedure:
-
Place a 10-15 mg sample of the SSPCM into a TGA crucible.
-
Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature.
-
The onset of decomposition temperature indicates the thermal stability of the material.
This protocol is used to verify the physical interaction between CHD and the porous support.
Instrument:
-
FTIR Spectrometer
Procedure:
-
Prepare a KBr pellet containing a small amount of the SSPCM sample.
-
Record the FTIR spectrum over a wavenumber range of 4000 to 400 cm⁻¹.[6]
-
Compare the spectrum of the SSPCM with the individual spectra of CHD and the porous support to identify any new peaks or shifts, which would indicate a chemical reaction. The absence of new peaks suggests a physical interaction.[7]
This protocol assesses the shape stability of the SSPCM.[8]
Procedure:
-
Cut a small, weighed piece of the SSPCM.
-
Place the sample on a piece of filter paper.
-
Put the filter paper with the sample in an oven at a temperature 20°C above the melting point of CHD (~80°C) for an extended period (e.g., 24 hours).[9]
-
After the test, remove the sample and observe the filter paper for any signs of CHD leakage.
-
Weigh the sample again to quantify any mass loss.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C16H32 | CID 67526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Characterization of Cyclodextrin-Based Polyhemiaminal Composites with Enhanced Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Role of Cyclohexadecane as a model compound for studying large cyclic hydrocarbons
Application Notes and Protocols: Cyclohexadecane as a Model Compound
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound (C₁₆H₃₂) is a large, saturated cyclic hydrocarbon, often referred to as a macrocycle.[1][2] Due to its simple, non-functionalized structure, it serves as an excellent model compound for studying the fundamental physical and chemical properties of large cyclic molecules.[2] Its conformational flexibility, devoid of the complexities introduced by functional groups or heteroatoms, allows researchers to isolate and understand the principles governing macrocyclic behavior, such as conformational dynamics, phase transitions, and intermolecular interactions.[3][4] These foundational insights are critical in fields like drug development, where many therapeutic molecules are macrocyclic, and understanding their conformational preferences is key to predicting their binding affinity and permeability.[5][6]
Physicochemical and Thermodynamic Properties
The properties of this compound are well-characterized, making it a reliable reference standard in various experimental setups.[2] Quantitative data is summarized below.
| Property | Value | Reference(s) |
| Identifiers | ||
| CAS Number | 295-65-8 | [1][2][7] |
| Molecular Formula | C₁₆H₃₂ | [1][7] |
| Molecular Weight | 224.42 g/mol | [1][7][8] |
| IUPAC Name | This compound | [7] |
| SMILES | C1CCCCCCCCCCCCCCC1 | [2][7] |
| Physical Properties | ||
| Appearance | Colorless, odorless solid at room temperature | [2] |
| Melting Point | 60-62.1 °C (333.15-335.25 K) | [1][4][9] |
| Boiling Point (estimate) | 300.85 °C (574.0 K) | [1] |
| Density (estimate) | 0.7954 g/cm³ | [1] |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., benzene, chloroform, ethanol, ether) | [1][2] |
| Thermodynamic Data | ||
| Enthalpy of Fusion | 4.18 kJ/mol | [4] |
| Vapor Pressure @ 25°C | 0.000664 mmHg | [1] |
Application Note 1: Conformational Analysis of Macrocycles
This compound is an ideal model for studying the complex conformational landscape of macrocycles. Large rings lack the rigidity of smaller rings like cyclohexane and can adopt numerous low-energy conformations.[10][11] Understanding this behavior is crucial for designing macrocyclic drugs with specific 3D shapes for target binding. Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for exploring these conformational spaces.[3][5]
Protocol: Conformational Sampling using Molecular Dynamics (MD)
This protocol outlines a general workflow for performing an MD simulation to analyze the conformational preferences of this compound.
1. Initial Structure Preparation: a. Obtain or build a 3D structure of this compound using molecular modeling software (e.g., Avogadro, ChemDraw).[12] b. Perform an initial geometry optimization using a suitable force field (e.g., Universal Force Field - UFF, General Amber Force Field - GAFF).[12]
2. System Setup for Simulation: a. (Optional) Place the optimized this compound molecule in a simulation box. b. Solvate the box with a chosen solvent model if studying solvent effects (e.g., chloroform for apolar environments, water for polar environments). For fundamental analysis, a vacuum simulation can be performed.[5] c. Select a force field appropriate for hydrocarbons (e.g., OPLS, CHARMM, AMBER).
3. Energy Minimization: a. Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.
4. Equilibration: a. Gradually heat the system to the desired simulation temperature (e.g., 450 K to enhance sampling of different conformers) under constant volume (NVT ensemble).[3] b. Switch to a constant pressure ensemble (NPT) to equilibrate the system's density.
5. Production Simulation: a. Run the main MD simulation for a long duration (e.g., 10-100 nanoseconds) to adequately sample the conformational space.[3] b. Save the coordinates of the molecule at regular intervals (e.g., every 10-100 picoseconds) to create a trajectory file.
6. Analysis: a. Analyze the trajectory to identify different conformational families using clustering algorithms based on Root Mean Square Deviation (RMSD). b. Calculate properties such as dihedral angle distributions and radius of gyration to characterize the flexibility and shape of the ring. c. Determine the relative populations of different conformers to understand the equilibrium statistics.[3]
References
- 1. Cas 295-65-8,this compound | lookchem [lookchem.com]
- 2. CAS 295-65-8: this compound | CymitQuimica [cymitquimica.com]
- 3. Molecular dynamics study of the conformational properties of this compound | Semantic Scholar [semanticscholar.org]
- 4. This compound (295-65-8) for sale [vulcanchem.com]
- 5. Addressing Challenges of Macrocyclic Conformational Sampling in Polar and Apolar Solvents: Lessons for Chameleonicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modelling the binding mode of macrocycles: Docking and conformational sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C16H32 | CID 67526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound (CAS 295-65-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. This compound [webbook.nist.gov]
- 10. scispace.com [scispace.com]
- 11. Cycloalkane - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Cyclohexadecane as a component in the synthesis of other organic compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexadecane, a 16-carbon macrocyclic alkane, serves as a versatile, albeit challenging, starting material for the synthesis of various organic compounds. Its saturated, non-polar nature necessitates initial functionalization to introduce reactive handles for further chemical transformations. These notes provide detailed protocols for the key functionalization reactions of this compound and outline its application in the synthesis of valuable compounds, including fragrances and potentially bioactive macrocycles.
Data Presentation
The following tables summarize key quantitative data for the reactions described in the experimental protocols. Please note that yields and specific conditions may vary based on laboratory-specific factors and scale.
Table 1: Oxidation of this compound to Cyclohexadecanone
| Parameter | Value |
| Reactants | This compound, Oxidizing Agent (e.g., m-CPBA, Oxone®) |
| Catalyst | Transition Metal Catalyst (e.g., Ru-based) |
| Solvent | Acetonitrile/Water |
| Temperature | 50-80 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 40-60% |
| Purity (post-purification) | >95% |
Table 2: Free-Radical Bromination of this compound
| Parameter | Value |
| Reactants | This compound, N-Bromosuccinimide (NBS) |
| Initiator | Azobisisobutyronitrile (AIBN) or UV light |
| Solvent | Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) |
| Temperature | Reflux (typically 60-80 °C) |
| Reaction Time | 2-6 hours |
| Typical Yield | 50-70% (Monobrominated product) |
| Purity (post-purification) | >98% |
Experimental Protocols
Oxidation of this compound to Cyclohexadecanone
This protocol describes a representative method for the direct oxidation of this compound to cyclohexadecanone, a key intermediate in the synthesis of fragrances and other macrocyclic compounds.
Materials:
-
This compound
-
Ruthenium(III) chloride (RuCl₃)
-
Peracetic acid or meta-Chloroperoxybenzoic acid (m-CPBA)
-
Acetonitrile
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfite (Na₂SO₃)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in acetonitrile.
-
Add a catalytic amount of RuCl₃ (0.01-0.05 eq).
-
To this stirred solution, add the oxidizing agent (e.g., m-CPBA, 2.0-3.0 eq) portion-wise over 30 minutes. The reaction is exothermic.
-
Heat the reaction mixture to 60°C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of Na₂SO₃.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with a saturated aqueous solution of NaHCO₃ (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure cyclohexadecanone.
Free-Radical Bromination of this compound
This protocol details the synthesis of bromothis compound, a versatile intermediate for introducing further functionalities via nucleophilic substitution or elimination reactions.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add this compound (1.0 eq) and CCl₄.
-
Add NBS (1.1 eq) and a catalytic amount of AIBN (0.02 eq).
-
Heat the mixture to reflux (approximately 77°C) under a nitrogen atmosphere. The reaction can also be initiated using a UV lamp at room temperature.
-
Monitor the reaction by observing the consumption of the dense NBS at the bottom of the flask and by TLC analysis.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with a 10% aqueous solution of Na₂S₂O₃ (2 x 50 mL), followed by saturated aqueous NaHCO₃ (1 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford crude bromothis compound.
-
The product can be further purified by vacuum distillation or column chromatography if necessary.
Applications in Synthesis
Synthesis of Cyclohexadecanone-based Fragrances
Cyclohexadecanone itself is a valuable fragrance ingredient with a musk-like odor. It serves as a precursor to other important fragrances. For instance, subsequent alpha-functionalization or Baeyer-Villiger oxidation can lead to a variety of macrocyclic lactones and esters with diverse scent profiles.
Theoretical Pathway to Muscone from this compound
While no direct synthesis of muscone from this compound has been reported, a plausible multi-step pathway can be proposed based on known organic transformations. This theoretical pathway highlights the potential of this compound as a scaffold for complex molecule synthesis.
-
Functionalization: Begin with the bromination of this compound to yield bromothis compound as described in the protocol above.
-
Introduction of Methyl Group: A Grignard reagent formation from bromothis compound followed by reaction with a methylating agent (e.g., methyl iodide in the presence of a copper catalyst) could introduce the required methyl group. Alternatively, a cuprate-mediated substitution could be employed.
-
Oxidation to Ketone: The resulting methylthis compound would then need to be oxidized to introduce the ketone functionality at the desired position. This is a significant challenge due to the lack of directing groups. A possible, though likely low-yielding, approach would be a radical oxidation targeting the tertiary carbon. A more controlled multi-step sequence would be required for regioselective oxidation.
Visualizations
Caption: Workflow for the oxidation of this compound.
Caption: Key components of free-radical bromination.
Caption: Theoretical synthesis pathway to Muscone.
Application Notes and Protocols for Cyclohexadecane as a Non-Polar Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexadecane (C₁₆H₃₂) is a cyclic alkane that presents as a colorless and odorless solid at room temperature.[1] Its chemical structure consists of a sixteen-carbon ring. As a non-polar solvent, its utility in chemical reactions is predicated on its high boiling point, chemical inertness, and ability to dissolve non-polar compounds. This document provides an overview of the physicochemical properties of this compound, its potential applications in organic synthesis, and generalized protocols for its use.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Its insolubility in water and solubility in organic solvents like benzene and chloroform are characteristic of non-polar hydrocarbons.[1] The relatively high melting and boiling points are a consequence of its large molecular weight and structure.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₃₂ | [1][2] |
| Molecular Weight | 224.43 g/mol | [2] |
| CAS Number | 295-65-8 | [1] |
| Appearance | Colorless, odorless solid | [1] |
| Melting Point | 62.1 °C | [2] |
| Boiling Point | 300.85 °C (estimate) | [2] |
| Density | 0.7954 g/cm³ (estimate) | [2] |
| Solubility | Insoluble in water; Soluble in benzene, chloroform | [1] |
| Vapor Pressure | 0.000664 mmHg at 25 °C | [2] |
| Flash Point | 136.2 °C | [2] |
General Applications and Advantages
This compound's properties make it a suitable candidate as a non-polar, high-boiling point solvent for various chemical reactions. Its key advantages include:
-
High Thermal Stability: The high boiling point of this compound allows for its use in reactions requiring elevated temperatures, which can lead to increased reaction rates and enable the transformation of less reactive substrates.
-
Chemical Inertness: As a saturated hydrocarbon, this compound is generally unreactive towards many reagents, including acids, bases, oxidants, and reductants, ensuring it does not interfere with the desired chemical transformation.
-
Non-Polar Nature: It is an excellent solvent for non-polar and weakly polar organic molecules, facilitating reactions involving such compounds.
-
Moisture-Free Reactions: Its immiscibility with water can be advantageous in reactions that are sensitive to moisture.
Potential applications where this compound could serve as a solvent include:
-
High-Temperature Organometallic Reactions: For certain organometallic reactions that can be conducted in hydrocarbon solvents, the high boiling point of this compound could be beneficial.
-
Free Radical Polymerization: In polymerization reactions where an inert solvent is required to control viscosity and temperature, this compound could be a suitable medium.
-
Catalytic Hydrogenation and Dehydrogenation: Its stability at high temperatures makes it a potential solvent for certain catalytic processes.
Experimental Protocols (Generalized)
The following protocols are generalized and theoretical, based on standard procedures for these reaction types in other high-boiling non-polar solvents. These protocols have not been validated for this compound and would require optimization by the end-user.
High-Temperature Suzuki-Miyaura Coupling
This protocol describes a generalized procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which may be suitable for less reactive aryl halides.
Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add the aryl halide (1.0 eq), boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous this compound to the flask to achieve the desired concentration.
-
Degassing: Degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes or by subjecting it to several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) under a nitrogen atmosphere and stir vigorously. Monitor the reaction progress by TLC or GC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a lower-boiling organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Free Radical Polymerization of a Vinyl Monomer
This protocol outlines a general method for the free radical polymerization of a vinyl monomer using this compound as an inert, high-boiling solvent.
Methodology:
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve the vinyl monomer and a radical initiator (e.g., AIBN or benzoyl peroxide) in this compound.
-
Degassing: Thoroughly degas the solution to remove oxygen, which can inhibit polymerization. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solution.
-
Polymerization: Heat the reaction mixture to a temperature that allows for the controlled decomposition of the initiator (typically 60-100 °C). Maintain the temperature and stir the mixture for the desired reaction time. The viscosity of the solution will increase as the polymer forms.
-
Isolation of the Polymer: Cool the reaction mixture to room temperature. Pour the viscous solution into a large volume of a non-solvent (e.g., methanol or ethanol) with vigorous stirring to precipitate the polymer.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer with fresh non-solvent to remove any residual monomer, initiator, and this compound.
-
Drying: Dry the polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.
Caption: General workflow for free radical polymerization.
Safety and Handling
This compound is a stable compound under normal conditions.[1] However, standard laboratory safety precautions should be followed. It is advisable to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. As with other hydrocarbons, it is combustible and should be kept away from open flames and sources of ignition.
Conclusion
While specific, documented applications of this compound as a non-polar solvent in chemical reactions are not abundant in the current literature, its physicochemical properties suggest it holds potential for use in high-temperature organic synthesis. The provided generalized protocols offer a starting point for researchers interested in exploring its utility. It is crucial to reiterate that any application of this compound as a solvent will necessitate careful experimental design and optimization for the specific reaction of interest. Its use may be particularly advantageous in situations where common non-polar solvents with lower boiling points are not suitable.
References
Application Notes and Protocols for Microencapsulation of Cyclohexadecane for Thermal Energy Storage
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclohexadecane is a promising phase change material (PCM) for thermal energy storage (TES) applications due to its high latent heat of fusion and suitable phase transition temperature. Microencapsulation of this compound is a critical step to overcome challenges such as leakage in the liquid state and to enhance heat transfer properties. This document provides detailed application notes and experimental protocols for the microencapsulation of this compound using various established methods, including in-situ polymerization, interfacial polymerization, spray drying, and emulsion solvent evaporation.
Methods for Microencapsulation of this compound
Several techniques can be employed to encapsulate this compound. The choice of method depends on the desired microcapsule characteristics, such as shell material, particle size, and thermal properties. The most common methods are detailed below.
In-Situ Polymerization
In-situ polymerization involves the formation of a polymer shell around the dispersed core material droplets within a continuous phase. The polymerization is initiated in the continuous phase, and the resulting polymer deposits onto the surface of the core droplets. Urea-formaldehyde (UF) and melamine-formaldehyde (MF) resins are commonly used as shell materials in this process.
Experimental Protocol: In-Situ Polymerization using Urea-Formaldehyde (UF) Resin
This protocol is adapted from procedures for similar paraffin waxes.[1][2][3]
Materials:
-
This compound (Core Material)
-
Urea
-
Formaldehyde solution (37 wt%)
-
Ammonium chloride (catalyst)
-
Resorcinol
-
Sodium hydroxide (for pH adjustment)
-
Hydrochloric acid (for pH adjustment)
-
Gum arabic (emulsifier)
-
Deionized water
Procedure:
-
Preparation of Oil-in-Water Emulsion:
-
Dissolve a specific amount of gum arabic in deionized water to create the continuous phase.
-
Heat the solution to a temperature above the melting point of this compound (approximately 60-70°C).
-
Add the molten this compound to the aqueous solution while stirring vigorously to form a stable oil-in-water emulsion. The droplet size can be controlled by adjusting the stirring speed.[4]
-
-
Preparation of UF Prepolymer:
-
In a separate vessel, dissolve urea and formaldehyde in deionized water.
-
Adjust the pH of the solution to 8.0-9.0 using sodium hydroxide.
-
Heat the mixture to 70°C and maintain for 1 hour with gentle stirring to form the UF prepolymer.
-
-
Microencapsulation:
-
Add the prepared UF prepolymer to the this compound emulsion.
-
Add resorcinol and ammonium chloride to the mixture.
-
Slowly decrease the pH of the suspension to 2.5-3.5 by adding hydrochloric acid dropwise. This will initiate the polymerization of the UF resin on the surface of the this compound droplets.
-
Continue the reaction for 3-4 hours at a constant temperature (e.g., 60°C) and stirring speed.
-
-
Post-Treatment:
-
Cool the suspension to room temperature.
-
Filter the microcapsules and wash them several times with deionized water and ethanol to remove any unreacted monomers and emulsifier.
-
Dry the microcapsules in an oven at a controlled temperature (e.g., 50°C) for 24 hours.
-
Workflow Diagram:
Interfacial Polymerization
Interfacial polymerization occurs at the interface between two immiscible phases. Monomers dissolved in each phase react at the interface to form a polymer membrane, encapsulating the core material. Polyurethane (PU) and polyurea are common shell materials formed by this method.
Experimental Protocol: Interfacial Polymerization using Polyurethane (PU) Shell
This protocol is adapted from procedures for paraffin encapsulation.[5][6][7][8]
Materials:
-
This compound (Core Material)
-
Toluene-2,4-diisocyanate (TDI) or Isophorone diisocyanate (IPDI) (Monomer for oil phase)
-
Ethylene glycol or other polyols (Monomer for aqueous phase)
-
Polyvinyl alcohol (PVA) or Sodium salt of styrene-maleic anhydride copolymer (SMA) (Emulsifier)
-
Deionized water
Procedure:
-
Preparation of the Two Phases:
-
Oil Phase: Dissolve TDI or IPDI in molten this compound.
-
Aqueous Phase: Dissolve the emulsifier (PVA or SMA) and the polyol in deionized water.
-
-
Emulsification:
-
Add the oil phase to the aqueous phase under high-speed mechanical stirring to form an oil-in-water emulsion. The stirring speed will influence the final microcapsule size.
-
-
Polymerization:
-
Heat the emulsion to the reaction temperature (e.g., 50-70°C) and maintain for several hours (e.g., 2-4 hours) with continuous stirring. The polymerization reaction between the isocyanate and the polyol will occur at the oil-water interface, forming the polyurethane shell.
-
-
Curing and Purification:
-
Cool the resulting microcapsule suspension to room temperature.
-
Filter the microcapsules and wash them thoroughly with deionized water and a suitable solvent (e.g., ethanol or acetone) to remove unreacted monomers and the emulsifier.
-
Dry the microcapsules in an oven at a controlled temperature (e.g., 60°C) for 24 hours.
-
Workflow Diagram:
Spray Drying
Spray drying is a physical method where a solution or suspension containing the core and shell materials is atomized into a hot gas stream. The solvent rapidly evaporates, leaving behind solid microcapsules. This method is fast, continuous, and suitable for large-scale production.
Experimental Protocol: Spray Drying
This protocol provides general parameters for encapsulating organic PCMs.[9][10]
Materials:
-
This compound (Core Material)
-
Polymer for shell (e.g., Gum Arabic, Maltodextrin, Polystyrene)
-
Solvent (e.g., water for water-soluble polymers, or an organic solvent for others)
-
Emulsifier (if necessary)
Procedure:
-
Preparation of the Feed Emulsion:
-
Dissolve the shell material in the chosen solvent.
-
Disperse the molten this compound in the polymer solution using a high-shear mixer or homogenizer to form a stable emulsion. The viscosity and solid content of the feed are critical parameters.
-
-
Spray Drying Process:
-
Feed the emulsion into a spray dryer.
-
Atomize the feed into fine droplets inside the drying chamber.
-
A hot drying gas (usually air) is introduced concurrently or counter-currently to the droplets.
-
The solvent evaporates rapidly, and the solid shell forms around the this compound core.
-
-
Collection:
-
The dried microcapsules are separated from the gas stream using a cyclone separator and collected.
-
Key Spray Drying Parameters:
-
Inlet Temperature: Typically ranges from 120°C to 220°C. Higher temperatures lead to faster solvent evaporation but can degrade the core or shell material if too high.
-
Outlet Temperature: Usually between 60°C and 100°C. This is a critical parameter affecting the final moisture content of the powder.
-
Feed Rate: The rate at which the emulsion is pumped into the atomizer.
-
Atomizer Type and Speed: Affects the initial droplet size and, consequently, the final particle size of the microcapsules.
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. thescipub.com [thescipub.com]
- 4. scispace.com [scispace.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Paraffin Wax Phase Change Material Nanoencapsulated by Polyurethane via Interfacial Polymerization | springerprofessional.de [springerprofessional.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Phase Change Composite Microcapsules with Low-Dimensional Thermally Conductive Nanofillers: Preparation, Performance, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cyclohexadecane Derivatives in Fragrance and Perfume Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
While cyclohexadecane itself is an odorless saturated hydrocarbon not utilized in the fragrance industry, its oxidized and unsaturated derivatives, particularly macrocyclic ketones such as cyclohexadecanone and 5-cyclohexadecen-1-one, are highly valued as synthetic musks. These compounds are integral to modern perfumery, providing warm, sensual, and substantive base notes that are crucial for fragrance longevity and complexity. Their development arose from the need to find ethical and cost-effective alternatives to natural musks derived from animals like the musk deer. This document provides detailed application notes and experimental protocols for the use of these this compound derivatives in fragrance research and development.
Chemical Profiles and Odor Characteristics
The primary this compound derivatives used in perfumery are cyclohexadecanone and its unsaturated analogue, 5-cyclohexadecen-1-one. Their properties are summarized below.
| Compound Name | Alternative Names | CAS Number | Molecular Formula | Odor Profile | Primary Applications |
| Cyclohexadecanone | Isomuscone, Homoexaltone | 2550-52-9 | C₁₆H₃₀O | A warm, floral, woody, and diffusive musk odor with a sweet dry-down. Described as animalic and powdery.[1][2] | Fine fragrances, lotions, soaps, shampoos, detergents.[1][2] |
| 5-Cyclohexadecen-1-one | Ambretone, Velvione | 37609-25-9 | C₁₆H₂₈O | A powdery, clean musk aroma.[3] | Fine fragrances, laundry care products.[3] |
Quantitative Data: Usage Levels and Stability
The concentration of these macrocyclic musks in a final product is critical to achieving the desired olfactory effect without compromising the stability of the product base.
Recommended Usage Levels
| Fragrance Compound | Product Type | Recommended Usage Level in Concentrate | Recommended Usage Level in Final Product |
| Cyclohexadecanone | Perfume Compositions | 0.1% - 30%[2] | Up to 2.0% of the fragrance concentrate[4] |
| Detergent Granules | 0.1% - 20%[2] | ||
| 5-Cyclohexadecen-1-one (and similar musks) | Perfume Compositions | Up to 5.0% of the fragrance concentrate[5] | 0.1% - 50% (as part of an odoriferous composition) |
Stability in Various Product Bases
The stability of this compound derivatives can vary depending on the chemical matrix of the consumer product.
| Fragrance Compound | Product Base | Stability |
| Cyclohexadecanone | Body Lotion | Good[4] |
| Shampoo | Very Good[4] | |
| Soap | Very Good[4] | |
| Antiperspirant Roll-on | Good[4] | |
| Powder | Very Good[4] | |
| Citric Cleaner | Very Good[4] | |
| All-Purpose Cleaner | Very Good[4] | |
| Bleach | Poor[4] | |
| 5-Cyclohexadecen-1-one (and similar musks) | Body Lotion | Good[5] |
| Shampoo | Good[5] | |
| Soap | Very Good[5] | |
| Antiperspirant Roll-on | Good[5] | |
| Powder | Very Good[5] | |
| Citric Cleaner | Good[5] | |
| All-Purpose Cleaner | Very Good[5] | |
| Bleach | Poor[5] |
Olfactory Signaling Pathway
The perception of macrocyclic musks like cyclohexadecanone is initiated by their binding to specific olfactory receptors (ORs) in the nasal epithelium. Research has identified a few key human receptors responsible for musk perception, primarily OR5AN1 and OR5A2. The binding of a musk molecule triggers a G-protein-mediated signaling cascade, leading to the perception of its characteristic scent.
Experimental Protocols
Detailed methodologies for key experiments in fragrance research involving this compound derivatives are provided below.
Protocol 1: Sensory Evaluation by a Trained Panel
Objective: To determine the odor profile, intensity, and hedonic value of a macrocyclic musk.
Materials:
-
Test compound (e.g., Cyclohexadecanone) solution in an odorless solvent (e.g., diethyl phthalate or ethanol).
-
Reference musk compounds for comparison.
-
Odorless smelling strips (blotters).
-
Controlled environment sensory booths with proper ventilation.[6]
-
Data collection software.
Procedure:
-
Panelist Selection and Training: Recruit panelists screened for normal olfactory function and train them to identify and scale the intensity of various reference odors, including different types of musks.
-
Sample Preparation: Prepare dilutions of the test compound and reference materials. For initial screening, a 10% solution on a smelling strip is common.
-
Blotter Dipping: Dip the smelling strips to a depth of 1 cm into the solutions and allow the solvent to evaporate for 30 seconds.
-
Evaluation: Present the coded, randomized blotters to the panelists in the sensory booths.
-
Data Collection: Panelists evaluate the blotters at set time intervals (e.g., 1 min, 10 min, 1 hr, 6 hrs, 24 hrs) and rate the following on a structured scale (e.g., a 1-10 scale):
-
Odor Intensity: The perceived strength of the scent.
-
Odor Descriptors: Panelists select terms from a standardized lexicon (e.g., musky, powdery, sweet, animalic, woody).
-
Hedonic Tone: The pleasantness of the odor.
-
-
Data Analysis: Statistically analyze the collected data to create an odor profile, an intensity curve over time (evaporation curve), and an average hedonic score.
Protocol 2: Gas Chromatography-Olfactometry (GC-O)
Objective: To identify the specific odor-active compounds in a fragrance mixture containing a macrocyclic musk.
Materials:
-
Gas chromatograph with a column suitable for fragrance analysis.
-
An olfactory detection port (ODP) splitting the effluent from the GC column.
-
A simultaneous chemical detector (e.g., Mass Spectrometer, MS).
-
The fragrance sample containing the test compound.
-
A trained human assessor.
Procedure:
-
Instrument Setup: Install the GC column and configure the instrument with an appropriate temperature program to separate the fragrance components. Split the column effluent between the MS detector and the ODP.
-
Sample Injection: Inject a small volume of the fragrance solution into the GC.
-
Olfactory Assessment: The trained assessor sniffs the effluent from the ODP throughout the chromatographic run.
-
Data Recording: The assessor records the retention time, duration, intensity, and a qualitative description of each odor perceived. This is often done using specialized software that correlates the sensory event with the chromatogram.
-
Chemical Identification: Simultaneously, the MS detector records the mass spectra of the compounds as they elute.
-
Data Correlation: Correlate the sensory data from the ODP with the chemical data from the MS to identify which specific chemical compound is responsible for each perceived odor.
References
- 1. How to perfume your formulations of natural cosmetic products? [prodigia-cosmetics.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pac.gr [pac.gr]
- 4. Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction - 🌿 MLAP Botanicals — Pure. Potent. Proven. [mlapbotanicals.com]
- 5. WO2017060437A1 - Method for the purification of cyclohexadec-8-en-1-one - Google Patents [patents.google.com]
- 6. sense-lab.co.uk [sense-lab.co.uk]
Application Notes and Protocols: Cyclohexadecane as a High-Refractive-Index Fluid for Immersion Lithography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Immersion lithography is a critical technology in the semiconductor industry for manufacturing integrated circuits with feature sizes smaller than the wavelength of the light source used. This is achieved by replacing the air gap between the final lens of the exposure system and the photoresist-coated wafer with a high-refractive-index fluid.[1][2] This technique increases the numerical aperture (NA) of the projection optics, thereby enhancing resolution and depth of focus.[1] While ultrapure water (n ≈ 1.44 at 193 nm) is the standard for current immersion lithography, pushing the resolution to the 32 nm node and beyond requires the development of "second-generation" and "third-generation" immersion fluids with significantly higher refractive indices (n > 1.65).[3]
Cycloalkanes, and particularly polycycloalkanes, have been investigated as promising candidates for high-refractive-index immersion fluids due to their potential for high refractive indices and low absorption in the 193 nm wavelength region.[4][5] This document provides detailed application notes and protocols for the evaluation of cyclohexadecane, a sixteen-carbon cyclic hydrocarbon, as a potential high-refractive-index fluid for 193 nm immersion lithography. While specific optical data for this compound at 193 nm is not extensively published, the methodologies described herein provide a framework for its characterization and application.
Core Requirements for High-Refractive-Index Immersion Fluids
An ideal high-refractive-index immersion fluid for 193 nm lithography must possess a specific set of optical, physical, and chemical properties to ensure optimal performance and compatibility with the lithographic process.[1] These properties are interconnected and present significant challenges in fluid design.
Caption: Logical relationship between the properties of an ideal immersion fluid and the associated challenges.
Data Presentation: Properties of Immersion Fluids
The selection of a suitable immersion fluid requires a comparative analysis of its properties against established standards and other candidate fluids. The following table summarizes the target properties for a high-refractive-index fluid and the known properties of water and other representative cycloalkanes. The data for this compound should be determined experimentally using the protocols outlined in this document.
| Property | Unit | Water (Reference) | Cyclohexane | Decalin | Perhydropyrene | This compound (To Be Determined) | Target |
| Refractive Index (n) at 193 nm | - | 1.44[1][2] | ~1.5 | ~1.6 | 1.7014[5] | - | > 1.65[3] |
| Absorbance (α) at 193 nm | cm⁻¹ | ~0.036[1] | - | - | > 2[4] | - | < 0.15[3][4] |
| Viscosity (η) | mPa·s | 1.002 | 0.89 | ~2.1 | - | - | Low |
| Thermo-optic Coefficient (dn/dT) | K⁻¹ | -9.9 x 10⁻⁵ | - | - | - | - | Stable |
| Molecular Weight | g/mol | 18.02 | 84.16 | 138.25 | 220.38 | 224.42[6][7] | - |
| Density (ρ) | g/cm³ | 0.998 | 0.779[8] | 0.877 | - | 0.790[9] | - |
Note: The refractive index of alkanes and cycloalkanes at 193 nm has been shown to have a strong correlation with their density.[10]
Experimental Protocols
The following protocols are essential for the comprehensive evaluation of this compound as a high-refractive-index immersion fluid.
The presence of even trace amounts of absorbing impurities can significantly impact the fluid's performance, leading to the premature disqualification of a promising candidate.[4][5] Therefore, rigorous purification is a critical first step.
Objective: To remove polar and nonpolar impurities, including oxidation byproducts and residual reactants from synthesis.
Materials:
-
Commercial-grade this compound
-
Activated silica gel
-
Concentrated sulfuric acid
-
Anhydrous sodium sulfate
-
Hexane (spectroscopy grade)
-
Nitrogen or Argon gas source
Procedure:
-
Silica Gel Chromatography (for polar impurities):
-
Activate silica gel by heating at 500°C for 5 hours.[11]
-
Pack a chromatography column with the activated silica gel.
-
Dissolve the this compound sample in a minimal amount of hexane and load it onto the column.
-
Elute the sample with hexane, collecting the fractions.
-
Combine the fractions containing the purified this compound and remove the hexane by rotary evaporation.
-
-
Sulfuric Acid Treatment (for nonpolar, unsaturated impurities):
-
In a separatory funnel, mix the this compound with an equal volume of concentrated sulfuric acid.
-
Shake vigorously for 5-10 minutes. The acid layer may turn yellow or brown, indicating the removal of impurities.[11]
-
Allow the layers to separate and discard the lower sulfuric acid layer.
-
Repeat the acid wash until the acid layer remains colorless.
-
Wash the this compound with deionized water, followed by a saturated sodium bicarbonate solution, and then again with deionized water to remove any residual acid.
-
Dry the purified this compound over anhydrous sodium sulfate.
-
-
Oxygen Removal:
Objective: To accurately determine the refractive index (n) of purified this compound at the lithography wavelength of 193 nm.
Apparatus:
-
VUV (Vacuum Ultraviolet) Hilger-Chance refractometer or a similar instrument capable of measurements at 193 nm.
-
Temperature-controlled V-groove fused silica prism cell.[1]
-
193 nm laser source (e.g., ArF excimer laser).
-
Si photodiode detector.[1]
Procedure:
-
Calibrate the refractometer using a standard material with a known refractive index at 193 nm.
-
Ensure the prism cell is clean and dry.
-
Fill the temperature-controlled prism cell with the purified, oxygen-free this compound sample.
-
Allow the sample to reach thermal equilibrium at the desired temperature (e.g., 21.5 °C), with stringent temperature control (± 0.01 °C).
-
Measure the deviation of the 193 nm laser beam as it passes through the prism.
-
Calculate the absolute refractive index based on the measured deviation angle and the known angle of the prism.
-
Repeat the measurement at different temperatures to determine the thermo-optic coefficient (dn/dT).
Objective: To quantify the optical absorption of purified this compound at 193 nm.
Apparatus:
-
Double-beam UV-Vis spectrophotometer with capabilities in the VUV range (e.g., Perkin-Elmer).[1]
-
Matched pair of quartz cuvettes with a 1 cm path length.[1]
Procedure:
-
Use the purified, oxygen-free this compound for this measurement.
-
Fill the sample cuvette with the this compound.
-
Use an empty, matched cuvette as the reference.
-
Scan the absorbance in the wavelength range of 180-210 nm.[1]
-
Record the absorbance value at 193 nm.
-
The absorbance (A) can be converted to the absorption coefficient (α) using the Beer-Lambert law: α = A / (l * c), where l is the path length and c is the concentration (for pure liquids, this is incorporated into the coefficient, and α = A/l).
Experimental Workflow for Candidate Fluid Evaluation
The evaluation of a new candidate fluid like this compound should follow a systematic workflow to ensure all critical parameters are assessed.
Caption: Experimental workflow for the evaluation of a candidate high-refractive-index immersion fluid.
Conclusion
This compound, as a member of the cycloalkane family, represents a potential candidate for a high-refractive-index immersion fluid for 193 nm lithography. Its successful application is contingent on its optical properties at this wavelength, specifically a high refractive index and low absorbance. The protocols detailed in this document provide a comprehensive framework for the purification and characterization of this compound. Rigorous experimental evaluation is necessary to determine its viability and to address the challenges associated with fluid purity, compatibility, and performance in a lithographic scanner. The insights gained from such an evaluation will be crucial for the development of next-generation immersion fluids, enabling the continued advancement of semiconductor manufacturing.
References
- 1. scispace.com [scispace.com]
- 2. corning.com [corning.com]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [academiccommons.columbia.edu]
- 5. Polycycloalkanes as Potential Third-Generation Immersion Fluids for Photolithography at 193 nm | CoLab [colab.ws]
- 6. This compound | C16H32 | CID 67526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. refractiveindex.info [refractiveindex.info]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Synthesized Cyclohexadecane
This guide provides researchers, scientists, and drug development professionals with detailed methods, troubleshooting advice, and frequently asked questions for the purification of synthesized cyclohexadecane.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthesized this compound?
A1: Impurities in synthesized this compound typically originate from the starting materials, side reactions, or subsequent handling. Common impurities include:
-
Unreacted Starting Materials: If the synthesis is incomplete, the crude product will contain the initial reactants. For instance, in an acyloin condensation followed by reduction, residual long-chain diesters or the acyloin intermediate may be present.[1][2]
-
Byproducts: Side reactions can generate oligomers or other cyclic compounds of different ring sizes.
-
Solvents: Residual solvents used during the synthesis and purification steps (e.g., toluene, ethanol, hexane) are common contaminants.
-
Oxidation Products: Exposure to air, especially at high temperatures, can lead to the formation of alcohols, ketones, or other oxygenated derivatives.
-
Unsaturated Compounds: Incomplete reduction or side reactions might leave behind compounds with double bonds or aromatic rings.[3]
-
Dissolved Oxygen: Molecular oxygen can form complexes with alkanes that absorb at specific wavelengths (e.g., 193 nm), which can be a critical impurity in applications like photolithography.[4]
Q2: How do I choose the best purification method for my sample?
A2: The choice of purification method depends on the nature of the impurities and the scale of your experiment. This compound is a solid at room temperature, which influences the most effective techniques.[5]
-
For removing polar and colored impurities: Recrystallization is highly effective.
-
For separating this compound from other non-polar compounds of different sizes or shapes: Column chromatography is the preferred method.
-
For removing unsaturated impurities: A chemical wash with concentrated sulfuric acid can be employed, followed by neutralization.
-
For removing trace amounts of highly volatile solvents: Drying under a high vacuum is recommended.
Below is a decision-making workflow to help you select an appropriate purification strategy.
Purification Methodologies & Troubleshooting
This section provides detailed protocols and troubleshooting for the most common purification techniques for this compound.
Recrystallization
Recrystallization is a highly effective method for purifying solid compounds like this compound.[6] The principle relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.[7]
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6] Common choices for non-polar compounds include ethanol, acetone, or hexane/ethyl acetate mixtures.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring until the solid completely dissolves. Add more solvent dropwise if needed, but avoid using an excess, as it will reduce the final yield.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surface.[6]
-
Drying: Dry the crystals under a vacuum to remove all traces of the solvent. The purity can be assessed by measuring the melting point and comparing it to the literature value (60.7–61.9 °C).[10]
Troubleshooting Guide: Recrystallization
| Issue | Possible Cause | Solution |
| No crystals form upon cooling. | Too much solvent was used. | Boil off some of the solvent to re-saturate the solution and allow it to cool again. |
| The solution cooled too quickly, leading to supersaturation. | Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound to induce crystallization. | |
| The product "oils out" instead of crystallizing. | The melting point of the solute is lower than the boiling point of the solvent. | Re-heat the solution and add a small amount of a "poorer" solvent (one in which this compound is less soluble) until the solution becomes slightly cloudy, then allow it to cool slowly. |
| Low recovery yield. | Too much solvent was used during dissolution or washing.[11] | Use the minimum amount of boiling solvent for dissolution and only a small amount of ice-cold solvent for washing.[6] |
| The compound has significant solubility in the solvent even at low temperatures. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Consider using a different solvent system. | |
| Premature crystallization occurred during hot filtration. | Use a heated funnel and pre-heat the receiving flask. Dilute the solution with a small amount of extra hot solvent before filtering. | |
| Product is still impure after recrystallization. | The solution cooled too quickly, trapping impurities in the crystal lattice. | Allow the solution to cool as slowly as possible. Redissolve and recrystallize the product a second time. |
| The chosen solvent does not effectively separate the impurity. | The impurity may have similar solubility properties. Consider an alternative purification method like column chromatography. |
Quantitative Data (Illustrative)
While specific data for this compound is scarce in readily available literature, the following table illustrates typical results for the purification of a solid long-chain alkane by recrystallization.
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by GC) | ~90% | >99% |
| Appearance | Off-white to yellowish solid | White crystalline solid |
| Melting Point | Broad range (e.g., 57-60 °C) | Sharp range (e.g., 61-62 °C) |
| Recovery Yield | N/A | 80-95% |
Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase (solvent) passes through it.[2] For this compound, which is non-polar, it will elute quickly with a non-polar solvent. This method is excellent for separating it from other non-polar impurities or from more polar byproducts.
Experimental Protocol: Column Chromatography
-
Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand. Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).[10] Pour the slurry into the column and allow it to pack evenly, tapping the column gently. Do not let the solvent level drop below the top of the silica. Add another thin layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in the absolute minimum amount of a volatile solvent (like dichloromethane or hexane). Carefully add this concentrated solution to the top of the silica gel.[12]
-
Elution: Add the mobile phase (eluent), starting with a non-polar solvent like hexane. Since this compound is very non-polar, it should elute with 100% hexane. Apply gentle air pressure (flash chromatography) to speed up the process.[10]
-
Fraction Collection: Collect the eluting solvent in a series of labeled test tubes or flasks.
-
Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Isolation: Combine the fractions that contain only the pure this compound. Remove the solvent using a rotary evaporator to yield the purified product.
Troubleshooting Guide: Column Chromatography
| Issue | Possible Cause | Solution |
| Poor separation (bands are overlapping). | Sample band was too wide during loading. | Dissolve the crude sample in the minimum possible volume of solvent before loading. |
| Column was packed unevenly. | Ensure the silica gel is packed into a uniform bed without cracks or air bubbles. A slurry packing method is generally most effective. | |
| Incorrect solvent system (mobile phase). | If impurities are also non-polar, a very non-polar solvent system (e.g., heptane) may be needed. Develop an optimal solvent system using TLC first. | |
| Compound won't elute from the column. | The eluting solvent is not polar enough. | This is unlikely for this compound. However, if highly polar impurities are present and need to be flushed out, gradually increase the solvent polarity (e.g., by adding a small percentage of ethyl acetate to the hexane). |
| Column runs dry. | Insufficient solvent was added. | Always keep the solvent level above the top of the stationary phase. If it runs dry, channels can form, ruining the separation. |
| Cracked or channeled silica bed. | The silica gel was not packed properly or the solvent polarity was changed too drastically. | Pack the column carefully as a slurry. When using a gradient elution, increase the polarity of the solvent gradually. |
References
- 1. bspublications.net [bspublications.net]
- 2. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. CAS 295-65-8: this compound | CymitQuimica [cymitquimica.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. catalogimages.wiley.com [catalogimages.wiley.com]
- 10. orgsyn.org [orgsyn.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. This compound | C16H32 | CID 67526 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing the yield and purity of Cyclohexadecane synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of Cyclohexadecane synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and effective methods for synthesizing this compound involve the cyclization of a 16-carbon linear precursor. The two primary routes are:
-
Acyloin Condensation followed by Reduction: This involves the intramolecular cyclization of a C16-dicarboxylic acid ester (e.g., diethyl hexadecanedioate) to form cyclohexadecanoin (an α-hydroxyketone), which is then reduced to this compound.
-
Ruzicka Large-Ring Synthesis: This method involves the thermal decomposition of a salt (e.g., thorium or cerium salt) of an 18-carbon dicarboxylic acid (octadecanedioic acid) to yield cyclohexadecanone, which is subsequently reduced to this compound.
Q2: What kind of yields can I expect for the Acyloin condensation to form the 16-membered ring?
A2: The intramolecular Acyloin condensation is generally efficient for the formation of large rings (12 members or more), with reported yields often exceeding 70%.[1] For 12- to 20-membered rings, yields can be as high as 60-95%. The reaction's success is less dependent on high dilution techniques compared to other cyclization methods because it is believed to occur on the surface of the sodium metal.[1]
Q3: Which reduction method is preferred to convert the intermediate ketone (cyclohexadecanone or cyclohexadecanoin) to this compound?
A3: Both the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine and a strong base) can be effective.[2][3] The choice depends on the stability of your substrate to acidic or basic conditions.
-
Clemmensen Reduction: Suitable for base-sensitive compounds.[4]
-
Wolff-Kishner Reduction: Ideal for acid-sensitive compounds.[5] The Huang-Minlon modification, a one-pot reaction, is a practical and often higher-yielding variation.[6]
Q4: How can I purify the final this compound product?
A4: Recrystallization is a highly effective method for purifying solid this compound.[7] The choice of solvent is crucial; a good solvent will dissolve this compound well at high temperatures but poorly at low temperatures. Common solvent systems for nonpolar compounds include ethanol, or mixed solvents like n-hexane/acetone or n-hexane/ethyl acetate.[8] Purity can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS).[9]
Q5: What are the main challenges in synthesizing large-ring cycloalkanes like this compound?
A5: The primary challenge is minimizing intermolecular polymerization and other side reactions that compete with the desired intramolecular cyclization. For the Acyloin condensation, a potential side reaction is the Dieckmann condensation.[1] In the Ruzicka synthesis, yields can be low for certain ring sizes.[10] Maintaining anhydrous conditions and an inert atmosphere is also critical for reactions involving metallic sodium.
Troubleshooting Guides
Problem 1: Low Yield in Acyloin Condensation of Diethyl Hexadecanedioate
| Possible Cause | Troubleshooting Steps |
| Competing Intermolecular Polymerization | While less of an issue for large rings in Acyloin condensation, ensure the reaction is not overly concentrated. Consider a high-dilution setup if polymerization is suspected. |
| Dieckmann Condensation Side Reaction | This is a common side reaction catalyzed by the alkoxide generated in situ. To suppress this, use the Rühlmann modification: add trimethylsilyl chloride (TMSCl) to the reaction mixture. TMSCl traps the enediolate intermediate and the alkoxide, preventing the Dieckmann condensation and improving the yield of the acyloin.[1] |
| Presence of Oxygen or Moisture | The reaction is sensitive to oxygen and protic solvents, which can reduce the yield.[1] Ensure all glassware is oven-dried, the solvent is anhydrous, and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). |
| Inactive Sodium | The surface of the metallic sodium may be passivated. Use freshly cut sodium or a sodium dispersion to ensure a reactive surface. |
| Low Purity of Starting Diester | Impurities in the diethyl hexadecanedioate can interfere with the reaction. Purify the diester by vacuum distillation before use. |
Problem 2: Incomplete Reduction of Cyclohexadecanone
| Possible Cause | Troubleshooting Steps |
| (Clemmensen Reduction) Inactive Zinc Amalgam | The activity of the zinc amalgam is crucial. Prepare it fresh before the reaction by treating zinc granules with a mercury(II) chloride solution. |
| (Clemmensen Reduction) Insufficient Acid Concentration | Concentrated hydrochloric acid is required. Ensure the acid concentration is maintained throughout the reaction. Additional acid may need to be added periodically. |
| (Wolff-Kishner Reduction) Incomplete Hydrazone Formation | Ensure complete conversion of the ketone to the hydrazone before proceeding with the high-temperature elimination step. This can be facilitated by removing the water formed during this initial step. |
| (Wolff-Kishner Reduction) Insufficient Temperature | The decomposition of the hydrazone requires high temperatures, typically 180-200 °C.[3] Use a high-boiling solvent like diethylene glycol to achieve the necessary temperature. |
| (Wolff-Kishner Reduction) Base is Not Strong Enough | A strong base like potassium hydroxide or sodium ethoxide is required to deprotonate the hydrazone. Ensure the base is anhydrous and used in sufficient excess. |
Problem 3: Low Purity of Final this compound Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is fully consumed. |
| Presence of Side Products | Identify the impurities using GC-MS. If side products from the cyclization or reduction steps are present, optimize the reaction conditions as described in the troubleshooting guides above. |
| Ineffective Purification | If recrystallization is incomplete, try a different solvent or a solvent pair.[8] For stubborn impurities, column chromatography over silica gel with a nonpolar eluent (e.g., hexane) can be effective. |
| Residual Solvent | After recrystallization, ensure the crystals are thoroughly dried under vacuum to remove any residual solvent. |
Data Presentation
Table 1: Typical Yields for Synthesis of Large-Ring Compounds via Acyloin Condensation
| Ring Size | Product | Typical Yield (%) | Reference |
| 12 | Cyclododecanoin | >70 | [1] |
| 13 | Cyclotridecanoin | 84 | |
| 14 | Cyclotetradecanoin | 67 | |
| 16 | Cyclohexadecanoin | >70 (estimated) | [1] |
| 18 | Cyclooctadecanoin | >70 | [1] |
Note: Specific yield for cyclohexadecanoin is estimated based on general data for large rings as a precise literature value was not found.
Table 2: Comparison of Reduction Methods for Ketones to Alkanes
| Method | Reagents | Conditions | Typical Yield (%) | Pros | Cons |
| Clemmensen Reduction | Zn(Hg), conc. HCl | Acidic, reflux | 60-80 | Tolerant of base-sensitive groups. | Not suitable for acid-sensitive substrates.[4] |
| Wolff-Kishner Reduction | H₂NNH₂, KOH or NaOH | Basic, high temp. (180-200 °C) | 70-95 | Excellent for acid-sensitive substrates.[6] | Not suitable for base-sensitive groups; high temperatures required. |
| Huang-Minlon Modification | H₂NNH₂·H₂O, KOH, diethylene glycol | One-pot, basic, reflux | >90 | High yields, simpler procedure.[6] | Still requires high temperatures. |
Experimental Protocols
Protocol 1: Synthesis of Cyclohexadecanoin via Acyloin Condensation (Rühlmann Modification)
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. Maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
-
Reaction Mixture: To the flask, add anhydrous toluene and sodium metal (4 equivalents). Heat the mixture to reflux to melt the sodium and then stir vigorously to create a fine sodium dispersion.
-
Addition of Reactants: In the dropping funnel, prepare a solution of diethyl hexadecanedioate (1 equivalent) and trimethylsilyl chloride (4 equivalents) in anhydrous toluene.
-
Reaction: Add the solution from the dropping funnel dropwise to the refluxing sodium dispersion over several hours.
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Workup: After the addition is complete, continue refluxing until the sodium is consumed. Cool the mixture to room temperature and filter to remove sodium chloride. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
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Hydrolysis: Remove the solvent under reduced pressure. To the resulting crude bis(silyloxy)cycloalkene, add methanol and a catalytic amount of hydrochloric acid. Stir at room temperature until hydrolysis is complete (monitored by TLC).
-
Purification: Neutralize the mixture, extract with diethyl ether, and wash the organic layer with water and brine. Dry the organic layer, concentrate, and purify the crude cyclohexadecanoin by vacuum distillation or column chromatography.
Protocol 2: Reduction of Cyclohexadecanoin to this compound via Wolff-Kishner (Huang-Minlon) Reduction
-
Apparatus Setup: In a round-bottom flask equipped with a reflux condenser, combine cyclohexadecanoin (1 equivalent), diethylene glycol, hydrazine hydrate (4-5 equivalents), and potassium hydroxide (4-5 equivalents).
-
Hydrazone Formation: Heat the mixture to reflux (around 130-140 °C) for 1-2 hours to form the hydrazone. Water will be evolved.
-
Elimination: Increase the temperature to 190-200 °C to allow for the decomposition of the hydrazone and the evolution of nitrogen gas. The reaction is typically complete when gas evolution ceases.
-
Workup: Cool the reaction mixture to room temperature and dilute with water. Extract the product with a nonpolar solvent such as hexane or diethyl ether.
-
Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.
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Final Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/acetone mixture).
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting low yields in Acyloin condensation.
References
- 1. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Clemmensen Reduction [organic-chemistry.org]
- 5. Wolff-Kishner Reduction [organic-chemistry.org]
- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. This compound | C16H32 | CID 67526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting common issues in experiments involving Cyclohexadecane
Welcome to the technical support center for experiments involving Cyclohexadecane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound?
A1: The most common issues encountered during experiments with this compound are related to its low aqueous solubility, difficulties in achieving controlled crystallization, and challenges in its application as a phase change material (PCM), particularly supercooling. Its stability under certain experimental conditions can also be a concern.
Q2: How can I improve the aqueous solubility of this compound in my formulation?
A2: Due to its nonpolar, cyclic structure, this compound has very low solubility in water. To enhance its aqueous solubility, consider using cyclodextrins to form inclusion complexes.[1][2] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate nonpolar molecules like this compound, thereby increasing their apparent solubility in aqueous solutions.[1] Another strategy is the use of co-solvents or formulating it as part of a nanoemulsion or solid dispersion with hydrophilic carriers.
Q3: My this compound solution is "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out," where the compound separates as a liquid rather than a solid, often occurs when the solution is supersaturated at a temperature above the compound's melting point. This can be due to using a solvent in which the compound is too soluble. To resolve this, try using a less effective solvent or a solvent mixture. If you are using a solvent system, you can add more of the "poor" solvent. Also, ensure a slower cooling rate to give the molecules adequate time to orient into a crystal lattice.[3]
Q4: How can I prevent supercooling when using this compound as a phase change material?
A4: Supercooling is a common issue with PCMs where the material remains in a liquid state below its freezing point.[4][5] To mitigate this with this compound, you can introduce a nucleating agent.[4][6] Materials with a crystal structure similar to this compound can act as templates for crystal growth. Adding a small amount of a higher melting point paraffin wax has been shown to be effective in some cases.[7][8] Mechanical vibration or ultrasound can also help induce nucleation.[9]
Troubleshooting Guides
Issue 1: Poor Yield or No Crystal Formation in Crystallization Experiments
Crystallization is a critical technique for purifying this compound. However, achieving a high yield of well-formed crystals can be challenging.
| Problem | Potential Cause | Troubleshooting Steps |
| No crystals form upon cooling. | The solution is not supersaturated; too much solvent was used. | 1. Reheat the solution and evaporate some of the solvent to increase the concentration.[10] 2. Try adding a seed crystal to induce nucleation. 3. If all else fails, remove the solvent completely and attempt recrystallization with a different solvent system.[10] |
| Very low crystal yield. | A significant amount of this compound remains dissolved in the mother liquor. | 1. Cool the solution to a lower temperature to decrease solubility further. 2. Reduce the amount of solvent used in the initial dissolution step. 3. Test the mother liquor for remaining product by evaporating a small sample; if significant residue remains, try to recover it by further cooling or solvent evaporation.[10] |
| Rapid, uncontrolled crystallization leading to small or impure crystals. | The solution is cooling too quickly, or the concentration is too high. | 1. Slow down the cooling process by insulating the flask or allowing it to cool at room temperature before moving to an ice bath.[10] 2. Add a small amount of additional hot solvent to slightly decrease the saturation level.[10] |
This protocol outlines a general procedure for the purification of this compound by recrystallization.
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. Common choices include isopropanol or acetone.
-
Dissolution: In an Erlenmeyer flask, add the impure this compound and a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) while stirring until all the solid has dissolved. Add the solvent dropwise until a clear solution is obtained at the boiling point of the solvent.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Further cooling in an ice bath can maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven at a temperature below the melting point of this compound.
Issue 2: Sub-optimal Performance in Thermal Energy Storage Applications
When used as a Phase Change Material (PCM), the thermal properties of this compound are critical. Issues like supercooling and low thermal conductivity can hinder its effectiveness in thermal energy storage systems.[5][11]
| Problem | Potential Cause | Troubleshooting Steps |
| Significant supercooling observed. | Lack of nucleation sites for crystallization to begin. | 1. Introduce a nucleating agent (e.g., a small percentage of paraffin wax with a higher melting point).[7][8] 2. Apply external stimuli such as mechanical vibration or ultrasound during the cooling phase to induce nucleation.[9] |
| Slow charging/discharging rates. | Low thermal conductivity of this compound. | 1. Incorporate materials with high thermal conductivity, such as graphite flakes or metallic foams, into the PCM matrix. 2. Encapsulate the this compound in microcapsules with thermally conductive shells. |
| Phase segregation upon repeated cycling. | Incongruent melting and freezing behavior. | 1. Ensure the purity of the this compound, as impurities can exacerbate phase separation. 2. Consider shape-stabilization by impregnating the this compound into a porous support material. |
This protocol describes how to determine the phase change properties of this compound using DSC.[12][13][14][15]
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.[12]
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its melting point (e.g., 80°C).
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample at the same controlled rate back to the starting temperature.
-
-
Data Analysis: Analyze the resulting thermogram to determine the melting temperature, freezing temperature, and latent heat of fusion. The degree of supercooling is the difference between the onset of melting and the onset of freezing.
Issue 3: Degradation of this compound During Experiments
While generally stable, this compound can degrade under certain conditions, such as high temperatures in the presence of oxygen, or through microbial action.[16][17]
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected byproducts detected. | Thermal or oxidative degradation. | 1. If high temperatures are required, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon). 2. Use antioxidants if compatible with your experimental system. 3. Analyze for common degradation products of cyclic alkanes, such as cyclohexanecarboxylic acid or ketones, to confirm the degradation pathway.[16] |
| Loss of material in biological systems. | Microbial degradation. | 1. If microbial degradation is not the subject of study, ensure sterile conditions. 2. Be aware that some microorganisms can metabolize cyclic alkanes, breaking the ring structure.[16] |
This protocol is for quantifying the amount of this compound in a sample, which can be useful for monitoring degradation or for general quantification.[18]
-
Sample Preparation: Accurately weigh the sample mixture and dissolve it in a suitable solvent like n-hexane to a known volume. If necessary, perform serial dilutions to bring the concentration of this compound within the calibration range. Filter the solution before injection.[18]
-
Instrumentation and Conditions:
-
Gas Chromatograph: Standard GC system with an FID detector.
-
Column: A non-polar capillary column (e.g., HP-5ms).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Temperatures: Set appropriate temperatures for the injector, detector, and a temperature program for the oven to ensure good separation of this compound from other components.
-
-
Calibration: Prepare a series of standard solutions of pure this compound of known concentrations. Inject these standards to create a calibration curve by plotting peak area against concentration.
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Quantification: Inject the prepared sample solution. Identify the this compound peak by its retention time and determine its peak area. Use the calibration curve to calculate the concentration of this compound in the sample.
This diagram illustrates a generalized degradation pathway for cyclic alkanes, which can be initiated by oxidation.
Physical and Chemical Properties of this compound
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₂ | --INVALID-LINK-- |
| Molar Mass | 224.43 g/mol | --INVALID-LINK-- |
| Melting Point | 60-62 °C | --INVALID-LINK-- |
| Boiling Point | ~319 °C | --INVALID-LINK-- |
| Density | ~0.79 g/cm³ | --INVALID-LINK-- |
| Solubility in Water | Insoluble | --INVALID-LINK-- |
| Solubility in Organic Solvents | Soluble in benzene, chloroform | --INVALID-LINK-- |
References
- 1. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid Formulation Solubility Enhancement [merckmillipore.com]
- 3. unifr.ch [unifr.ch]
- 4. researchgate.net [researchgate.net]
- 5. What Are the Challenges of Thermal Energy Storage? → Question [energy.sustainability-directory.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 13. benchchem.com [benchchem.com]
- 14. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. | Semantic Scholar [semanticscholar.org]
- 15. s4science.at [s4science.at]
- 16. Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Strategies for improving the thermal stability of Cyclohexadecane-based composites
Technical Support Center: Cyclohexadecane-Based Composites
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound-based composites. This guide provides troubleshooting tips and answers to frequently asked questions regarding the improvement of thermal stability in these materials.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Poor Thermal Stability & Material Leakage
Q1: My this compound composite is showing significant weight loss at temperatures slightly above its melting point in Thermogravimetric Analysis (TGA). What is the likely cause and solution?
A1: This issue typically points to the leakage of molten this compound from the composite matrix. Without proper containment, the phase change material (PCM) will seep out, leading to a loss of thermal energy storage capacity and poor long-term stability.[1]
Troubleshooting Steps:
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Improve Encapsulation: The most effective strategy to prevent leakage is microencapsulation. This involves coating the this compound in a stable polymeric or inorganic shell.[2][3][4] Materials like polyurea, polystyrene, or silica can be used to create a robust shell that contains the PCM during its liquid phase.[3][4][5]
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Utilize a Porous Support Matrix: Incorporate this compound into a shape-stable porous structure. Materials like porous metal foams or expanded graphite can absorb the PCM and hold it within their structure through capillary forces, preventing leakage.[6][7]
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Optimize Core/Shell Ratio: If you are already using microencapsulation, a high core-to-shell ratio can result in a thin, weak shell. Decreasing the amount of this compound relative to the shell material can improve the mechanical integrity and containment.[2]
Q2: After repeated melting/freezing cycles, the thermal performance of my composite has degraded. How can I improve its long-term cycling stability?
A2: The degradation of thermal performance after cycling is a common problem that can stem from material leakage, chemical degradation, or structural changes in the composite.[1] While some reduction in latent heat after many cycles can occur, significant degradation points to a stability issue.[1]
Troubleshooting Steps:
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Enhance Shell Integrity: For encapsulated composites, ensure the shell material is robust and chemically compatible with this compound to withstand the volume changes during phase transition over many cycles.
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Chemical Stability: Ensure that all components of the composite (the PCM, support matrix, and any additives) are chemically stable and do not react with each other at the operating temperatures. FTIR analysis before and after cycling can help identify any chemical degradation.
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Form-Stable Composites: Creating form-stable composites, where the PCM is integrated into a polymer matrix or porous network, is crucial for long-term performance in building materials and other applications.[1]
Issue 2: Low Thermal Conductivity
Q3: The heat transfer rate in my this compound composite is too low for my application. How can I enhance its thermal conductivity?
A3: Organic PCMs like this compound inherently have low thermal conductivity, which limits their heat charging and discharging rates. This is a primary obstacle to their widespread use.
Recommended Strategies:
-
Incorporate High-Conductivity Nanoparticles: Adding materials with high thermal conductivity is a common and effective strategy.[6]
-
Carbon-Based Materials: Expanded Graphite (EG) and Carbon Nanotubes (CNTs) are excellent choices. Studies have shown that adding EG can increase the thermal conductivity of paraffin wax by over 150%.[8]
-
Metallic Nanoparticles: Copper (Cu), Silver (Ag), or Alumina (Al2O3) nanoparticles can significantly improve thermal conductivity.[6] Adding just 2 wt% of copper nanoparticles has been found to increase paraffin's thermal conductivity by 4.3%.[6]
-
-
Use Porous Metal Foams: Impregnating the PCM into a high-porosity metal foam (e.g., copper or nickel foam) creates a continuous, highly conductive pathway for heat transfer throughout the composite.[7]
Issue 3: Synthesis & Characterization Challenges
Q4: I am having trouble achieving a uniform dispersion of nanoparticles in my this compound matrix. The particles are agglomerating. What should I do?
A4: Agglomeration is a frequent challenge in producing nanocomposites, leading to inconsistent properties.
Troubleshooting Steps:
-
Sonication: Use high-power ultrasonication to break up nanoparticle clusters and distribute them evenly within the molten this compound before solidification.
-
Surface Functionalization: Modify the surface of the nanoparticles to improve their compatibility with the non-polar this compound. This can prevent re-agglomeration.
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Use of Surfactants: A small amount of a suitable surfactant can help stabilize the nanoparticle dispersion in the liquid PCM.
Q5: My Differential Scanning Calorimetry (DSC) results show a significant decrease in latent heat capacity for the composite compared to pure this compound. Is this normal?
A5: Yes, a decrease in the latent heat of fusion per unit mass of the composite is expected. The additives (nanoparticles, polymer shells, support matrix) do not undergo a phase change in the same temperature range and add mass to the system, thereby reducing the overall latent heat capacity of the composite.[7]
Key Considerations:
-
Express Latent Heat Correctly: The latent heat should be evaluated based on the mass of the active PCM (this compound) in the composite, not the total mass of the composite, to accurately assess the PCM's performance.
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Additive Interaction: In some cases, strong interactions between the additive and the PCM can restrict the crystallization of the PCM, leading to a genuine reduction in its effective latent heat.[5] Ensure the chosen additives are as inert as possible with respect to the PCM's phase transition.
Quantitative Data Summary
The following tables summarize the impact of different additives on the thermal properties of paraffin-based composites, which are analogous to this compound.
Table 1: Effect of Conductive Fillers on Thermal Properties of Paraffin Wax Composites
| Additive | Concentration (wt.%) | Melting Temp. (°C) | Latent Heat (J/g) | Thermal Conductivity Improvement | Reference |
| Pure Paraffin | - | 60.03 | 143.5 | - | [8] |
| Expanded Graphite (EG) | 3% | 61.68 | 180.1 | Not specified | [8] |
| Expanded Graphite (EG) | 5% | 61.96 | 218.3 | Not specified | [8] |
| Expanded Graphite (EG) | 7% | 62.08 | 292.0 | +153% | [8] |
| Copper (Cu) Nanoparticles | 2% | Not specified | Not specified | +4.3% | [6] |
| Copper (Cu) Microparticles | 15% | ~25 | 201.32 | Substantial improvement | [6] |
Table 2: Thermal Properties of Microencapsulated PCMs
| Core Material | Shell Material | Melting Temp. (°C) | Latent Heat (J/g) | Encapsulation Ratio (%) | Reference |
| n-Hexadecane | Polyurea/PMMA | ~20 | 222.6 | 94.5% | [9] |
| n-Octadecane | Urea-melamine-formaldehyde | Not specified | ~172 | 71.0% | [2] |
| Paraffin | SiO2 | 57.96 | 156.86 | 82.2% | [4] |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the this compound composite.
Methodology:
-
Sample Preparation: Prepare a small, representative sample of the composite (typically 5-10 mg).
-
Instrument Setup:
-
Place the sample in a clean TGA crucible (e.g., alumina or platinum).
-
Place the crucible onto the TGA balance.
-
-
Temperature Program:
-
Initial Isothermal Step: Hold the temperature at 30-40 °C for 10 minutes to ensure thermal stability and purge the furnace.[10]
-
Dynamic Heating Step: Increase the temperature from the initial hold up to 600 °C at a constant heating rate of 10 K/min.[10] This range is typically sufficient for most organic PCMs and their composites.
-
Atmosphere: Conduct the analysis under an inert atmosphere (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
The onset temperature of decomposition is a key indicator of thermal stability. This can be defined as the temperature at which a specific amount of weight loss (e.g., 2% or 5%) occurs.[10]
-
The derivative of the TGA curve (DTG) shows the rate of mass loss and can be used to identify the temperatures of maximum decomposition rates.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To measure the phase change temperatures (melting and solidification) and latent heat of fusion of the this compound composite.
Methodology:
-
Sample Preparation: Accurately weigh a small sample (5-10 mg) into a DSC pan (typically aluminum).
-
Instrument Setup:
-
Hermetically seal the DSC pan to prevent any loss of material through evaporation or leakage.
-
Place the sample pan and an empty, sealed reference pan into the DSC cell.
-
-
Temperature Program:
-
Initial Isothermal Step: Hold the temperature well below the expected melting point (e.g., 0 °C) for 5-10 minutes to ensure a uniform starting thermal state.
-
Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its melting point (e.g., 80 °C). This will show the melting endotherm.
-
Isothermal Hold: Hold the temperature for 5 minutes to ensure the sample is fully melted.
-
Cooling Scan: Cool the sample back down at the same controlled rate (e.g., 10 °C/min) to the initial temperature. This will show the crystallization exotherm.
-
-
Data Analysis:
-
Plot the heat flow (W/g) as a function of temperature.
-
Melting/Solidification Temperature: The onset or peak temperature of the endothermic (melting) and exothermic (crystallization) peaks are determined.
-
Latent Heat: Integrate the area under the melting and crystallization peaks. The result gives the latent heat of fusion and solidification in Joules per gram (J/g).
-
Visualizations: Workflows and Logic Diagrams
Caption: Experimental workflow for developing thermally stable this compound composites.
Caption: Troubleshooting logic for common issues in this compound composite experiments.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. informaticsjournals.co.in [informaticsjournals.co.in]
- 9. mdpi.com [mdpi.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Identifying and removing impurities from commercial Cyclohexadecane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from commercial Cyclohexadecane.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound?
Commercial this compound is typically synthesized via an acyloin condensation of a long-chain dicarboxylic ester, followed by reduction of the resulting acyloin. Therefore, common impurities may include:
-
Unreacted Starting Materials: Residual dicarboxylic ester.
-
Reaction Intermediates: The acyloin intermediate (a 16-membered ring α-hydroxyketone) and a 1,2-diketone may be present due to incomplete reaction or side reactions.[1][2]
-
Byproducts of Reduction: Incomplete reduction of the acyloin can lead to its presence in the final product.
-
Side-Reaction Products: The Bouveault-Blanc reduction is a possible side reaction during the acyloin condensation, which can result in the formation of long-chain alcohols.[3]
-
Solvents: Residual solvents used during the synthesis and purification process.
Q2: How can I identify the impurities in my this compound sample?
Several analytical techniques can be employed for impurity identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile impurities. By comparing the mass spectra of unknown peaks with spectral libraries, the identity of impurities can be determined.
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating non-volatile impurities. Coupled with a suitable detector (e.g., UV, MS), it can be used to identify and quantify impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the impurities present in the sample, aiding in their identification.
Q3: What is the expected purity of commercial this compound?
The purity of commercial this compound can vary between suppliers. It is crucial to consult the certificate of analysis (CoA) provided by the manufacturer for lot-specific purity information. For applications sensitive to impurities, it is highly recommended to perform your own purity analysis.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification and analysis of this compound.
Issue 1: Unexpected peaks in the GC-MS or HPLC chromatogram.
-
Possible Cause: Presence of synthesis-related impurities or solvent contamination.
-
Troubleshooting Steps:
-
Analyze the Mass Spectra: For GC-MS, analyze the mass spectrum of the unknown peak and compare it against a spectral library (e.g., NIST) to tentatively identify the compound.[5]
-
Consider Synthesis Byproducts: Compare the retention times and mass spectra (if applicable) with those of potential impurities from the acyloin condensation and reduction steps.
-
Run a Blank: Inject the solvent used to dissolve the sample to check for solvent-related impurities.
-
Issue 2: Poor separation of impurities from the this compound peak.
-
Possible Cause: Suboptimal chromatographic conditions.
-
Troubleshooting Steps:
-
Optimize GC-MS Method:
-
Optimize HPLC Method:
-
Mobile Phase Composition: Vary the solvent gradient and composition to improve resolution.
-
Column Chemistry: Consider a different stationary phase if co-elution persists.
-
-
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the analysis of this compound purity.
Table 1: GC-MS Experimental Parameters
| Parameter | Value |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial 150°C, hold 1 min, ramp at 10°C/min to 300°C, hold 10 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 40-500 m/z |
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the commercial this compound in a suitable solvent like hexane or dichloromethane.
-
Injection: Inject the sample into the GC-MS system.
-
Data Analysis: Identify the this compound peak based on its retention time and mass spectrum.[7] Analyze any additional peaks by comparing their mass spectra with a library to identify potential impurities. The relative percentage of each impurity can be estimated by comparing its peak area to the total peak area.
Protocol 2: Purification of this compound by Recrystallization
Recrystallization is an effective method for purifying solid compounds like this compound. The key is to find a suitable solvent or solvent system.[8]
Methodology:
-
Solvent Selection:
-
The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.
-
Given that this compound is a non-polar alkane, non-polar or moderately polar solvents are good starting points.
-
Test small amounts of your sample in various solvents (e.g., ethanol, acetone, hexane, ethyl acetate, or mixtures like hexane/acetone) to find the optimal one.[1][3]
-
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Slow cooling generally results in purer crystals.[4]
-
Filtration: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly to remove all traces of the solvent.
Protocol 3: Purification of this compound by Column Chromatography
Column chromatography is useful for separating compounds with different polarities.[9]
Methodology:
-
Stationary Phase Selection: For a non-polar compound like this compound, a polar stationary phase like silica gel is appropriate.[8]
-
Mobile Phase Selection: A non-polar solvent or a mixture of non-polar solvents will be used as the eluent. Hexane or a hexane/ethyl acetate mixture with a very low percentage of ethyl acetate is a good starting point. The optimal solvent system can be determined by thin-layer chromatography (TLC).
-
Column Packing: Pack a chromatography column with the chosen stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the column.
-
Elution: Pass the mobile phase through the column and collect fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Workflow for identifying and removing impurities from this compound.
Caption: Relationship between this compound synthesis and potential impurities.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Best Solvent for Recrystallization - Nanjing Huaxi Chemical Co.,Ltd [huaxichemical.com]
- 4. moravek.com [moravek.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs [mtoz-biolabs.com]
- 7. This compound | C16H32 | CID 67526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Cyclohexadecane for Phase Change Material (PCM) Applications
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cyclohexadecane as a phase change material.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a Phase Change Material (PCM)?
This compound (C₁₆H₃₂) is a cyclic alkane, a type of organic PCM.[1][2] PCMs are utilized for thermal energy storage because they can absorb and release large amounts of "latent heat" at a nearly constant temperature when they change phase (e.g., from solid to liquid).[2][3] This property is valuable for applications requiring thermal regulation, such as in advanced textiles, electronics cooling, and specialized shipping containers for temperature-sensitive drugs.
Q2: What are the key thermal properties of this compound?
Obtaining reliable latent heat of fusion data specifically for this compound is challenging. The available data from NIST suggests a value of approximately 18.6 J/g, which is very low for a PCM and may correspond to a solid-state transition.[1] Therefore, for practical thermal energy storage applications, the properties of n-hexadecane (a linear alkane with the same carbon number) are often used as a more representative proxy.
Table 1: Physical and Thermal Properties of this compound & n-Hexadecane (Proxy)
| Property | This compound (C₁₆H₃₂) | n-Hexadecane (C₁₆H₃₄) - PCM Proxy | Source(s) |
|---|---|---|---|
| Molecular Weight | 224.43 g/mol | 226.44 g/mol | [1][4][5] |
| Melting Point | ~60.5 °C (333.7 K) | ~18 °C (291.1 K) | [1][5][6] |
| Latent Heat of Fusion | See Note Below | ~234 J/g | [5][6] |
| Density (liquid) | ~0.77 - 0.79 g/cm³ | ~0.77 g/cm³ | [1] |
| Boiling Point | ~301 °C | ~287 °C | [1] |
| Appearance | Colorless, odorless solid (at room temp) | Colorless solid/liquid | [2] |
| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water | [2] |
Note on Latent Heat: The documented enthalpy of fusion for this compound is 18.6 J/g, which is uncharacteristically low for a PCM.[1] This may not represent the full solid-liquid phase transition. The value for n-hexadecane is provided as a more practical estimate for thermal energy storage calculations.
Q3: Why does this compound leakage occur?
Leakage is a common challenge for all organic PCMs, including this compound.[7] The primary reason is the transition from a stable solid to a liquid phase upon heating. Without proper containment, the liquid PCM can seep out of its housing or matrix material.[8] Repeated melting and freezing cycles can also induce mechanical stress on the containment material, leading to cracks and subsequent leakage.
Q4: How can this compound leakage be prevented?
The most effective strategies focus on immobilizing the PCM in its liquid state.[9]
-
Microencapsulation: This involves enclosing tiny droplets of this compound within a stable polymer shell. This method creates a powder-like material where the PCM is contained, preventing it from leaking while allowing heat transfer.[3][9][10]
-
Shape-Stabilization: This technique involves integrating this compound into a porous polymer matrix or composite structure. The supporting material acts like a sponge, holding the liquid PCM in place through capillary action and surface tension, preventing bulk leakage.[7][8]
Troubleshooting Guide
Problem: I've observed an oily residue or liquid seep from my experimental setup containing this compound.
This indicates a PCM leak. The following flowchart and Q&A will help you diagnose and address the issue.
Q5: How do I handle a this compound spill?
Safety is the first priority.
-
Ensure Proper Ventilation: Handle the spill in a well-ventilated area.[11]
-
Wear Personal Protective Equipment (PPE): At a minimum, wear safety goggles and chemical-impermeable gloves.[11]
-
Prevent Ignition: Remove all sources of ignition as vapors can be flammable. Use non-sparking tools for cleanup.[10]
-
Containment: Absorb the spill with an inert material (e.g., sand, universal binder).
-
Disposal: Collect the material in a suitable, closed container for disposal according to your institution's and local regulations.[11]
Q6: My containment material seems to be swelling or degrading. How do I choose the right material?
This compound, as a non-polar hydrocarbon, can be incompatible with certain polymers and elastomers.[8] Always consult a chemical compatibility chart. Testing a material sample by immersing it in this compound at your intended operating temperature is the most reliable method to confirm compatibility.[12]
Table 2: General Material Compatibility Guide for this compound (Alkane)
| Material Class | Excellent Compatibility | Good Compatibility | Poor / Not Recommended | Source(s) |
|---|---|---|---|---|
| Metals | Stainless Steel, Aluminum, Cast Iron | - | - | [13] |
| Plastics | PTFE, PVDF, Polypropylene, PEEK, Nylon | Acetal, UHMWPE | PVC | [12][14] |
| Elastomers | FKM (Viton®) | - | Natural Rubber, EPDM, Nitrile (Buna-N) |[8][12] |
This table is a general guide. Compatibility can be affected by temperature and specific material formulations. Always test for your specific application.[13][14]
Q7: How can I test my new encapsulated or shape-stabilized PCM for leakage?
There are two standard laboratory methods for quantifying leakage. The workflow below outlines the process.
Experimental Protocols
Protocol 1: Visual Leakage Detection (Filter Paper Method)
This protocol provides a rapid, qualitative assessment of form stability.
-
Objective: To visually determine if a PCM composite leaks in its liquid phase.
-
Materials:
-
PCM composite sample
-
Filter paper
-
Weighing scale (accurate to 0.1 mg)
-
Forced air convection oven
-
Tweezers
-
-
Methodology:
-
Weigh a piece of filter paper and record its mass (m_paper).
-
Place approximately 1-2 g of the PCM composite sample in the center of the filter paper and record the initial combined mass (m_initial).
-
Place the filter paper with the sample in an oven preheated to at least 20°C above the PCM's melting point.
-
Hold the sample in the oven for a defined period (e.g., 30-60 minutes).
-
Carefully remove the filter paper from the oven using tweezers and allow it to cool to room temperature.
-
Visually inspect the filter paper for any signs of oily stains or liquid rings around the sample. The presence of such stains indicates leakage.
-
(Optional) Re-weigh the sample and paper (m_final) to get a preliminary idea of mass loss.
-
Protocol 2: Gravimetric Leakage Quantification
This protocol provides a quantitative measure of leakage over time.
-
Objective: To quantify the percentage of mass loss from a PCM composite due to leakage.
-
Materials:
-
PCM composite sample
-
Small glass vials
-
Weighing scale (accurate to 0.1 mg)
-
Forced air convection oven
-
-
Methodology:
-
Weigh an empty, clean glass vial and record its mass (m_vial).
-
Add a known quantity (e.g., 2-5 g) of the PCM composite to the vial and record the initial total mass (m_initial_total). The initial mass of the PCM is m_pcm = m_initial_total - m_vial.
-
Place the uncapped vial in an oven preheated to at least 20°C above the PCM's melting point.
-
After a set period (e.g., 8-24 hours), remove the vial, allow it to cool completely in a desiccator, and weigh it again to get the final total mass (m_final_total).
-
Calculate the mass loss and leakage rate using the following formulas:
-
Mass Loss (g) = m_initial_total - m_final_total
-
Leakage (%) = [(m_initial_total - m_final_total) / m_pcm] * 100
-
-
Protocol 3: Accelerated Thermal Cycling Stability Test
This protocol assesses the long-term reliability and leakage resistance of a PCM composite.
-
Objective: To determine if a PCM composite maintains its integrity and containment after repeated melt/freeze cycles.
-
Materials:
-
PCM composite sample
-
Programmable thermal cycler or two temperature-controlled baths/ovens
-
Materials from Protocols 1 and 2
-
-
Methodology:
-
Prepare several identical PCM composite samples.
-
Perform an initial leakage test (Protocol 1 or 2) on a control sample to establish a baseline (T=0 cycles).
-
Place the remaining samples in a thermal cycler.
-
Program the cycler to ramp up to a temperature at least 20°C above the PCM's melting point, hold for a set duration (e.g., 30 minutes), ramp down to a temperature at least 20°C below the freezing point, and hold again. This constitutes one cycle.
-
After a set number of cycles (e.g., 10, 50, 100, 500), remove a sample from the cycler.
-
Perform the Visual Leakage Test (Protocol 1) and Gravimetric Leakage Quantification (Protocol 2) on the cycled sample.
-
Compare the results to the baseline. A stable composite will show minimal or no increase in leakage after hundreds of cycles.
-
References
- 1. This compound [webbook.nist.gov]
- 2. ucm.es [ucm.es]
- 3. witpress.com [witpress.com]
- 4. This compound | C16H32 | CID 67526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hexadecane [webbook.nist.gov]
- 6. US20150108395A1 - Paraffin-based latent heat storing material composition and use thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. documentation.emersonprocess.com [documentation.emersonprocess.com]
- 9. [PDF] Thermophysical properties of n-hexadecane: Combined molecular dynamics and experimental investigations | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. This compound (CAS 295-65-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. graco.com [graco.com]
- 13. techni-flow-pumpen.com [techni-flow-pumpen.com]
- 14. simtechusa.com [simtechusa.com]
Technical Support Center: Enhancing the Thermal Conductivity of Cyclohexadecane Composites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the thermal conductivity of Cyclohexadecane composites.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the preparation and characterization of this compound composites.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Thermal Conductivity Enhancement | 1. Poor dispersion of fillers: Agglomeration of nanoparticles (e.g., CNTs, graphene) prevents the formation of effective heat conduction pathways. 2. Weak interfacial interaction: Poor bonding between the this compound matrix and the filler material leads to high interfacial thermal resistance. 3. Insufficient filler loading: The concentration of the thermally conductive filler may be below the percolation threshold needed to form a continuous network. | 1. Improve dispersion: Utilize ultrasonication, high-shear mixing, or surface functionalization of fillers to prevent agglomeration. 2. Enhance interfacial bonding: Use coupling agents or surface treatments on fillers to improve compatibility with the this compound matrix. 3. Optimize filler concentration: Systematically vary the filler loading to find the optimal concentration for thermal conductivity enhancement. |
| Phase Separation or Leakage of this compound | 1. Inadequate encapsulation: The matrix material may not effectively contain the this compound during its phase transition. 2. Poor shape stability of the composite: The composite structure may not be robust enough to hold the molten this compound. | 1. Microencapsulation: Encapsulate the this compound in a polymer shell before incorporating it into the composite. 2. Use of a supporting matrix: Impregnate a porous support structure (e.g., metal foam, expanded graphite) with this compound to provide shape stability. |
| Inconsistent or Non-reproducible Results | 1. Variability in raw materials: Inconsistent quality or properties of this compound or filler materials. 2. Inconsistent experimental procedure: Variations in mixing time, temperature, or cooling rates. 3. Inaccurate measurement techniques: Improper calibration or use of thermal conductivity measurement equipment. | 1. Characterize raw materials: Ensure the purity and properties of all starting materials are well-characterized and consistent. 2. Standardize protocols: Maintain strict control over all experimental parameters. 3. Calibrate equipment: Regularly calibrate thermal conductivity measurement instruments using standard reference materials. |
| Degradation of Materials | 1. High processing temperatures: The temperatures used for mixing or curing the composite may exceed the thermal stability of this compound or the polymer matrix. 2. Chemical incompatibility: Reactions between the filler, matrix, and this compound. | 1. Optimize processing temperature: Determine the thermal stability of all components using techniques like Thermogravimetric Analysis (TGA) and process at a suitable temperature. 2. Ensure chemical compatibility: Select materials that are chemically inert with respect to each other under the processing conditions. |
Frequently Asked Questions (FAQs)
General Concepts
Q1: Why is it necessary to enhance the thermal conductivity of this compound?
A1: this compound, like many organic phase change materials (PCMs), has a low intrinsic thermal conductivity. This limits its rate of heat absorption and release, which is a significant drawback for thermal energy storage applications where rapid charging and discharging cycles are desired.
Q2: What are the common methods to enhance the thermal conductivity of this compound composites?
A2: Common methods include:
-
Adding high-conductivity fillers: Incorporating materials like graphite, graphene, carbon nanotubes (CNTs), and metallic or ceramic particles into the this compound matrix.
-
Using a porous support matrix: Impregnating a highly conductive porous structure, such as metal foam or expanded graphite, with this compound.
-
Microencapsulation: Encapsulating this compound in a thin shell of a more conductive material.[1][2]
Fillers and Composite Preparation
Q3: What are the most effective fillers for enhancing the thermal conductivity of this compound?
A3: Carbon-based materials like graphene and carbon nanotubes are highly effective due to their exceptionally high intrinsic thermal conductivities.[3][4][5][6] Graphite is also a popular and cost-effective choice. Metallic and ceramic fillers such as copper, alumina, and aluminum nitride can also significantly improve thermal conductivity.[7]
Q4: How does the filler concentration affect the thermal conductivity of the composite?
A4: Generally, increasing the filler concentration increases the thermal conductivity of the composite. This is because a higher concentration of filler particles leads to the formation of more extensive and interconnected networks for heat conduction. However, there is often an optimal concentration beyond which the enhancement may plateau or even decrease due to processing difficulties and increased porosity.
Q5: What are the key challenges in preparing this compound composites with high thermal conductivity?
A5: The main challenges include:
-
Achieving a uniform dispersion of fillers within the this compound matrix.
-
Ensuring strong interfacial adhesion between the filler and the matrix to minimize thermal resistance.
-
Preventing leakage of this compound during its phase transition.
-
Maintaining the latent heat storage capacity of the this compound after the addition of fillers.
Experimental Protocols and Characterization
Q6: What is a typical procedure for preparing a this compound composite with a powder filler?
A6: A common method is melt mixing. This involves heating the this compound above its melting point, adding the filler powder, and then mechanically stirring or sonicating the mixture to ensure uniform dispersion. The mixture is then cooled to solidify the composite. For polymer-based composites, the filler can be dispersed in the molten polymer before adding the this compound.
Q7: How is the thermal conductivity of these composites measured?
A7: The transient plane source (TPS) method and the laser flash method are commonly used techniques for measuring the thermal conductivity of PCM composites. The steady-state method, using a guarded hot plate or heat flow meter, can also be employed.
Q8: What other characterization techniques are important for these composites?
A8: Besides thermal conductivity, it is important to characterize:
-
Phase change properties: Using Differential Scanning Calorimetry (DSC) to determine the melting temperature and latent heat of fusion.
-
Thermal stability: Using Thermogravimetric Analysis (TGA) to assess the degradation temperature of the composite.[8]
-
Morphology and filler dispersion: Using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to visualize the microstructure.
-
Chemical compatibility: Using Fourier-transform infrared spectroscopy (FTIR) to check for any chemical reactions between the components.
Data Presentation
Table 1: Thermal Conductivity of this compound Composites with Various Fillers
| Filler Material | Filler Concentration (wt%) | Thermal Conductivity (W/m·K) | Enhancement Factor | Reference |
| Pure this compound (approx.) | 0 | ~0.15 | 1 | |
| Copper (Cu) microparticles | 15 | Not specified, but noted improvement | - | [9] |
| Graphene Nanoplatelets (GNP) in n-hexadecane | 0.01 | ~0.45 (solid phase) | ~3 | [10] |
| Multi-Walled Carbon Nanotubes (MWCNT) in n-hexadecane | 0.005 | ~0.4 (solid phase) | ~2.7 | [10] |
| Aluminum Nitride (AlN) in epoxy | 75 | 1.21 | 8.2 (relative to neat epoxy) | [7] |
| Silicon Carbide (SiC) in epoxy | 75 | 1.12 | 7.6 (relative to neat epoxy) | [7] |
*Note: Data for n-hexadecane is often used as a reference for similar paraffin-based PCMs like this compound.
Experimental Protocols
Protocol 1: Preparation of this compound/Graphene Nanoplatelet Composite by Melt Mixing
-
Materials: this compound, Graphene Nanoplatelets (GNPs).
-
Procedure:
-
Weigh the desired amounts of this compound and GNPs.
-
Place the this compound in a beaker and heat it on a hot plate to a temperature approximately 10°C above its melting point.
-
Once the this compound is completely melted, gradually add the GNPs while stirring continuously with a magnetic stirrer.
-
After adding all the GNPs, continue stirring for at least 30 minutes to ensure a homogeneous mixture.
-
For improved dispersion, place the beaker in an ultrasonic bath for 15-30 minutes.
-
Pour the molten composite into a mold and allow it to cool down to room temperature to solidify.
-
Once solidified, remove the composite from the mold for characterization.
-
Protocol 2: Thermal Conductivity Measurement using Transient Plane Source (TPS) Method
-
Instrument: TPS Thermal Conductivity Analyzer.
-
Sample Preparation: Prepare a flat, smooth-surfaced sample of the this compound composite with a thickness of at least a few millimeters.
-
Procedure:
-
Place the TPS sensor between two identical pieces of the composite sample, ensuring good thermal contact.
-
Apply a constant electrical power to the sensor for a short period.
-
The sensor acts as both a heat source and a temperature sensor, recording the temperature increase over time.
-
The thermal conductivity of the material is calculated from the temperature versus time response using the instrument's software.
-
Repeat the measurement at different temperatures if required, using a temperature-controlled chamber.
-
Mandatory Visualization
Caption: Experimental workflow for preparing and characterizing this compound composites.
Caption: Troubleshooting logic for low thermal conductivity in composites.
References
- 1. witpress.com [witpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [1106.3789] Thermal Properties of Graphene, Carbon Nanotubes and Nanostructured Carbon Materials [arxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. azonano.com [azonano.com]
- 7. mdpi.com [mdpi.com]
- 8. Thermal Stability and Purity of Graphene and Carbon Nanotubes: Key Parameters for Their Thermogravimetric Analysis (TGA) [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Cyclohexadecane stability under different storage and experimental conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability of cyclohexadecane under various storage and experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during research and development.
Section 1: Troubleshooting Guides
This section addresses specific problems that may arise during the handling and use of this compound.
1.1 Issue: Unexpected Reaction Products or Assay Interference
Possible Cause: Degradation of this compound due to inappropriate storage or experimental conditions. While generally stable, cycloalkanes can undergo degradation under certain stressors.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that this compound has been stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and strong oxidizing agents.
-
Review Experimental Protocol:
-
Temperature: Avoid excessive heat. Thermal degradation of large cycloalkanes can initiate via C-C bond fission at high temperatures.
-
Light Exposure: Minimize exposure to UV light, as photodegradation can occur, particularly in the presence of photosensitizers.
-
Reagent Compatibility: Assess the compatibility of this compound with all reagents in your experiment. Strong oxidizing agents should be avoided unless they are part of a planned reaction. While generally inert, very harsh acidic or basic conditions could potentially lead to side reactions over extended periods or at elevated temperatures.
-
-
Analyze a Control Sample: Run a purity analysis (e.g., by GC-MS) on a sample of the stored this compound to check for the presence of degradation products.
1.2 Issue: Phase Separation or Insolubility in a Nonpolar Solvent
Possible Cause: Contamination with water or polar impurities, or use of an inappropriate solvent.
Troubleshooting Steps:
-
Check for Water Contamination: this compound is highly nonpolar and insoluble in water. Ensure that all glassware is dry and that solvents are anhydrous.
-
Verify Solvent Compatibility: While soluble in solvents like benzene and chloroform, its solubility in other nonpolar solvents may vary. Confirm the solubility of this compound in your chosen solvent at the experimental concentration and temperature.
-
Inspect for Impurities: If the this compound has been handled multiple times, it may have been inadvertently contaminated. Consider purifying the this compound by recrystallization if necessary.
Section 2: Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for this compound?
-
A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from sources of ignition.[1] To minimize the risk of degradation, protection from light is also recommended.
-
-
Q2: Is this compound sensitive to air or moisture?
-
A2: While stable in air, it is good practice to store it under an inert atmosphere (e.g., nitrogen or argon) for long-term storage to prevent any potential slow oxidation. It is not sensitive to moisture in terms of direct reactivity, but water is a contaminant that will affect its solubility in nonpolar solvents.
-
-
Q3: What materials are suitable for storing this compound?
-
A3: Glass containers are generally recommended for storing this compound. Ensure the container seal is made of a material that is not susceptible to degradation by nonpolar hydrocarbons.
-
Experimental Conditions
-
Q4: Can I heat this compound? What is its thermal stability?
-
A4: this compound is thermally stable at moderate temperatures. However, like other alkanes, it will undergo thermal decomposition at very high temperatures. For example, studies on cyclohexane have shown that decomposition via C-C bond fission begins at temperatures around 1070 K. While this compound's larger ring structure may influence the exact temperature, it is advisable to use the lowest possible temperature required for your experiment and to avoid prolonged heating at elevated temperatures.
-
-
Q5: Is this compound stable in the presence of acids and bases?
-
A5: this compound, as a saturated hydrocarbon, is generally unreactive towards most acids and bases under typical experimental conditions. However, superacids or very harsh, high-temperature conditions could potentially induce reactions. For most applications, it can be considered stable in the presence of dilute acids and bases.
-
-
Q6: What is the stability of this compound to oxidizing and reducing agents?
-
A6: this compound is stable to most common reducing agents. It can be oxidized by strong oxidizing agents, and this reactivity can be enhanced by heat or UV light. Reactions with strong oxidizers can lead to the formation of alcohols, ketones, and eventually carboxylic acids through ring-opening.
-
-
Q7: Is this compound susceptible to photodegradation?
-
A7: Yes, cycloalkanes can undergo photodegradation upon exposure to UV light. This process can be accelerated in the presence of photocatalysts or photosensitizers. It is recommended to conduct experiments in amber glassware or to otherwise protect the reaction from light if photodegradation is a concern.
-
Compatibility
-
Q8: In which solvents is this compound soluble?
-
A8: this compound is soluble in nonpolar organic solvents such as benzene and chloroform.[1] Its solubility in other alkanes and ethers is also expected to be good. It is insoluble in water and other highly polar solvents.
-
-
Q9: Are there any common laboratory reagents that are incompatible with this compound?
-
A9: Strong oxidizing agents should be considered incompatible unless oxidation is the desired reaction. Otherwise, as a relatively inert hydrocarbon, it is compatible with a wide range of common laboratory reagents.
-
Section 3: Data and Protocols
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₂ | [1] |
| Molecular Weight | 224.43 g/mol | [1] |
| Appearance | Colorless, odorless solid | [1] |
| Melting Point | 60.7–61.9 °C | [2] |
| Boiling Point | 319 °C | [2] |
| Solubility | Insoluble in water; Soluble in benzene and chloroform | [1] |
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a compound under stress conditions. The following is a general protocol that can be adapted to study the stability of this compound.
Objective: To investigate the degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
This compound
-
1 M HCl
-
1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
Methanol (HPLC grade) or other suitable solvent
-
Water (HPLC grade)
-
Amber vials
-
Photostability chamber with UV and visible light sources
-
Oven
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 1 M HCl in a vial.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 M NaOH.
-
Analyze by a suitable stability-indicating method (e.g., GC-MS).
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 1 M NaOH in a vial.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 M HCl.
-
Analyze by GC-MS.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound stock solution and 30% H₂O₂ in a vial.
-
Incubate at room temperature for 24 hours.
-
Analyze by GC-MS.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at a temperature below its melting point (e.g., 50°C) and another sample at a higher temperature (e.g., 100°C) for 7 days.
-
Dissolve the samples in a suitable solvent and analyze by GC-MS.
-
-
Photodegradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the sample by GC-MS. A control sample should be kept in the dark.
-
Analysis: Compare the chromatograms of the stressed samples with that of a control (unstressed) sample to identify and quantify any degradation products.
Section 4: Potential Degradation Pathways
Based on the chemistry of alkanes and cycloalkanes, the following are potential degradation pathways for this compound under stress conditions.
-
Oxidation: The primary degradation pathway under oxidative stress is likely to involve free radical chain reactions, leading to the formation of cyclohexadecyl hydroperoxides. These can further decompose to form cyclohexadecanol and cyclohexadecanone. More aggressive oxidation can lead to ring-opening and the formation of dicarboxylic acids.
References
Navigating the Synthesis of Cyclohexadecane: A Technical Support Guide for Scale-Up
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the scale-up of Cyclohexadecane synthesis. The information is tailored for professionals in research, scientific, and drug development fields, offering practical solutions and detailed experimental insights.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most established and scalable route to this compound involves a two-step process:
-
Acyloin Condensation: An intramolecular cyclization of a 1,16-dicarboxylic acid ester, such as dimethyl hexadecanedioate, using molten sodium in a high-boiling inert solvent like xylene or toluene. This reaction forms the cyclic α-hydroxy ketone, cyclohexadecanone (also known as civetone if unsaturated).
-
Clemmensen Reduction: The subsequent reduction of the cyclohexadecanone intermediate to the final product, this compound. This is typically achieved using a zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid.
This route is favored for its ability to form large rings in good yields.
Q2: We are experiencing low yields during the acyloin condensation at a larger scale. What are the likely causes and solutions?
A2: Low yields in a scaled-up acyloin condensation are a common issue. Here are the primary causes and troubleshooting strategies:
-
Inefficient Sodium Dispersion: At a larger scale, achieving a fine, homogenous dispersion of molten sodium is critical for the reaction to proceed efficiently on the metal's surface.
-
Solution: Employ high-speed mechanical stirring to create a "sodium sand." Ensure the solvent is vigorously refluxing before and during the addition of the diester.
-
-
Intermolecular Polymerization: If the concentration of the diester is too high, intermolecular reactions leading to polymers become more prevalent than the desired intramolecular cyclization.
-
Solution: Adhere to high-dilution principles. Add the diester solution very slowly to the reaction mixture over an extended period (e.g., 22-26 hours for a multi-liter reaction) using a syringe pump.[1]
-
-
Presence of Oxygen or Moisture: Traces of oxygen or moisture can significantly reduce the yield by reacting with the sodium.
-
Solution: Ensure all glassware is oven or flame-dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
-
Competing Dieckmann Condensation: The alkoxide byproduct of the acyloin condensation can catalyze a competing Dieckmann condensation, leading to a smaller, undesired cyclic β-keto ester.
-
Solution: The Rühlmann modification, which involves adding a trapping agent like chlorotrimethylsilane (TMSCl), is highly recommended. TMSCl reacts with the enediolate intermediate and the alkoxide, preventing the Dieckmann condensation and often improving yields.
-
Q3: The Clemmensen reduction of cyclohexadecanone is sluggish and incomplete. How can we improve this step?
A3: Challenges with the Clemmensen reduction often relate to the activity of the zinc amalgam and the reaction conditions.
-
Poorly Activated Zinc: The surface of the zinc must be clean and amalgamated for the reaction to be effective.
-
Solution: Prepare fresh zinc amalgam before each reaction. This can be done by treating zinc dust or granules with a solution of mercuric chloride.
-
-
Insufficient Acid Concentration: The reaction requires a strongly acidic environment.
-
Solution: Use concentrated hydrochloric acid and ensure vigorous stirring to maintain contact between the aqueous acid, the organic substrate, and the solid zinc amalgam. If the substrate is poorly soluble, the addition of a co-solvent like toluene or glacial acetic acid can be beneficial.
-
-
Formation of Byproducts: Side reactions such as pinacol coupling or rearrangement can occur under the harsh acidic conditions.
-
Solution: Maintain a consistent and vigorous reflux throughout the reaction. For acid-sensitive substrates, consider alternative reductions like the Wolff-Kishner reduction, although this operates under strongly basic conditions.
-
Q4: What are the main byproducts in this compound synthesis and how can they be removed at scale?
A4: The primary byproducts depend on the synthetic route. In the acyloin condensation/Clemmensen reduction pathway, common impurities include:
-
Polymeric materials: Formed from intermolecular acyloin condensation.
-
Unreacted cyclohexadecanone: From incomplete Clemmensen reduction.
-
Pinacols: Dimeric byproducts from the reduction step.
-
Dieckmann condensation product: If the Rühlmann modification is not used.
Purification Strategy:
At scale, traditional column chromatography can be impractical. A multi-step purification process is often more effective:
-
Acid/Base Washing: After the Clemmensen reduction, neutralize the reaction mixture and perform washes to remove inorganic salts and acidic impurities.
-
Distillation: If there is a sufficient boiling point difference, fractional distillation under reduced pressure can be effective at removing lower-boiling impurities and unreacted starting materials.
-
Crystallization: this compound is a solid at room temperature.[2][3][4] Recrystallization from a suitable solvent system (e.g., ethanol/water or acetone) is a highly effective method for removing isomeric and polymeric impurities on a large scale.
Quantitative Data
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Hexadecanedioic acid | C₁₆H₃₀O₄ | 286.41 | 120 - 123 | - |
| This compound | C₁₆H₃₂ | 224.43 | 60.7 - 61.9 | 319 |
| Cyclohexadecanone | C₁₆H₃₀O | 238.41 | 32 - 36 | 312 |
Data sourced from PubChem and other chemical databases.[5][6]
Table 2: Illustrative Scale-Up Data for Acyloin Condensation of Diethyl Hexadecanedioate
| Scale (Diester) | Solvent Volume (L) | Sodium (molar eq.) | Diester Addition Time (h) | Typical Yield of Cyclohexadecanone (%) |
| 10 g | 1 | 4.4 | 8 | 75-85 |
| 100 g | 10 | 4.4 | 16 | 65-75 |
| 1 kg | 100 | 4.4 | 24 | 55-65 |
Note: These are representative values. Actual yields may vary based on specific reaction conditions and the efficiency of the setup.
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of Cyclohexadecanone via Acyloin Condensation
Materials:
-
Dimethyl hexadecanedioate
-
Sodium metal
-
Anhydrous xylene
-
Chlorotrimethylsilane (TMSCl)
-
Methanol
-
Hydrochloric acid
Procedure:
-
Set up a three-necked flask with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.
-
Under an argon atmosphere, add anhydrous xylene to the flask.
-
Add sodium metal (cut into small pieces) to the xylene. Heat the mixture to reflux with vigorous stirring to create a fine sodium dispersion.
-
Prepare a solution of dimethyl hexadecanedioate and TMSCl in anhydrous xylene.
-
Slowly add the diester/TMSCl solution to the refluxing sodium dispersion over 8-10 hours.
-
After the addition is complete, continue refluxing for an additional hour.
-
Cool the reaction mixture and cautiously quench the excess sodium with methanol.
-
Add water and separate the organic layer. Wash the organic layer with dilute HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude cyclohexadecanone.
Protocol 2: Clemmensen Reduction of Cyclohexadecanone
Materials:
-
Cyclohexadecanone
-
Zinc dust
-
Mercuric chloride
-
Concentrated hydrochloric acid
-
Toluene
Procedure:
-
Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the amalgam with water.
-
In a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene.
-
Add the crude cyclohexadecanone to the flask.
-
Heat the mixture to a vigorous reflux with strong stirring for 24 hours. Additional portions of concentrated HCl may be needed during the reaction.
-
After cooling, separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.
-
Purify the crude product by recrystallization from ethanol.
Visualizations
Caption: Workflow for this compound synthesis.
Caption: Troubleshooting logic for Acyloin Condensation.
References
- 1. This compound, 295-65-8 [thegoodscentscompany.com]
- 2. CAS 295-65-8: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Cas 295-65-8,this compound | lookchem [lookchem.com]
- 5. This compound | C16H32 | CID 67526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hexadecanedioic acid | C16H30O4 | CID 10459 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cyclohexadecane Encapsulation in Polymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the encapsulation of Cyclohexadecane in polymers.
Frequently Asked Questions (FAQs)
Q1: What is encapsulation efficiency and why is it a critical parameter?
Encapsulation efficiency (EE) refers to the percentage of the active agent (in this case, this compound) that is successfully entrapped within the polymer microcapsules relative to the initial amount of the agent used. It is a critical parameter as it determines the payload of the microcapsules and the overall efficiency of the manufacturing process. A high encapsulation efficiency is crucial for achieving the desired therapeutic effect or performance characteristics and for ensuring cost-effectiveness. The formula to calculate encapsulation efficiency is:
EE (%) = (Weight of the drug in nanoparticles / (Weight of the drug in nanoparticles + Weight of the drug in the medium)) x 100%.[1]
Q2: What are the common methods for encapsulating this compound?
Several techniques are available for encapsulating hydrophobic substances like this compound. The choice of method depends on the polymer properties and the desired microcapsule characteristics.[2] Common methods include:
-
Emulsion-Solvent Evaporation: This technique involves dissolving the polymer in a volatile solvent in which this compound is also dissolved or dispersed. This mixture is then emulsified in a non-solvent phase, and the solvent is subsequently evaporated, leading to the formation of microcapsules.[3][4]
-
In Situ Polymerization: In this method, the microcapsule shell is formed by the polymerization of monomers at the interface of an emulsion. For this compound, this typically involves dispersing it in an aqueous solution containing monomers that then polymerize to form the shell.
-
Interfacial Polymerization: This process involves a reaction between two different monomers or reactants at the interface of two immiscible liquids, forming a polymer membrane that encapsulates the core material.[5]
-
Spray Drying: This is a rapid process where a solution or suspension containing the polymer and this compound is atomized into a hot gas stream, leading to the evaporation of the solvent and the formation of microcapsules.[6]
Q3: How is the encapsulation efficiency of this compound determined?
Determining the encapsulation efficiency typically involves separating the encapsulated this compound from the free, unencapsulated substance. Common methods include:
-
Separation of Free this compound:
-
Centrifugation: The microcapsule suspension is centrifuged at high speed, pelleting the microcapsules. The amount of free this compound in the supernatant is then quantified.[7] This is a widely used and effective method.
-
Dialysis: The suspension is placed in a dialysis bag with a semi-permeable membrane that allows free this compound to diffuse out into a surrounding medium, while retaining the larger microcapsules.[1]
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size, effectively isolating the larger microcapsules from the smaller, free this compound molecules.[8]
-
-
Quantification of this compound:
-
After separation, the amount of free this compound in the supernatant or dialysate is measured using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Alternatively, the microcapsules can be broken down using a suitable solvent to release the encapsulated this compound, which is then quantified.
-
The encapsulation efficiency is then calculated based on the initial amount of this compound used.[7]
Q4: What are the key factors that influence the encapsulation efficiency of this compound?
Several factors can significantly impact the encapsulation efficiency.[6] These include:
-
Polymer Properties: The type, concentration, solubility, and viscosity of the polymer are crucial.[2][9][10] Higher polymer concentrations can increase viscosity, which may hinder the diffusion of the core material away from the forming microcapsules, thereby increasing encapsulation efficiency.[9]
-
Core-to-Wall Ratio: The ratio of this compound to the polymer affects the loading capacity and the integrity of the microcapsules.
-
Process Parameters: Agitation speed, temperature, and the rate of solvent removal can influence the size, morphology, and integrity of the microcapsules, which in turn affects encapsulation efficiency.[4][10]
-
Use of Surfactants/Emulsifiers: The type and concentration of surfactants are critical for stabilizing the emulsion and influencing droplet size, which can impact the surface area and encapsulation process.[10]
Q5: Which polymers are suitable for encapsulating this compound?
The choice of polymer is critical and should be based on its ability to form a stable shell around the hydrophobic this compound core. Suitable polymers are often insoluble in the continuous phase of the emulsion. Some examples include:
-
Ethyl Cellulose: This polymer has been successfully used to encapsulate n-hexadecane, a similar phase change material, via an emulsion-solvent evaporation method.[3]
-
Melamine-formaldehyde and Urea-formaldehyde resins: These are commonly used in in-situ polymerization due to their ability to form robust, thermally stable shells.[11]
-
Poly(methyl methacrylate) (PMMA): This acrylic polymer can be used for encapsulation and offers good stability.
-
Polyurethanes and Polyureas: These are often formed via interfacial polymerization and can create strong, impermeable shells.[12]
-
Biodegradable Polymers: For applications in drug delivery or other biomedical fields, biodegradable polymers such as Polylactic-co-glycolic acid (PLGA) or Polycaprolactone (PCL) may be considered.
Troubleshooting Guide
Problem: Low Encapsulation Efficiency
Q: My encapsulation efficiency for this compound is consistently low. What are the potential causes and how can I improve it?
A: Low encapsulation efficiency is a common issue that can stem from several factors related to your formulation and process parameters.
Troubleshooting Workflow for Low Encapsulation Efficiency
Caption: A decision-making flowchart for troubleshooting low encapsulation efficiency.
Potential Causes & Solutions:
-
Inadequate Polymer Concentration:
-
Cause: If the polymer concentration is too low, the shell formed may be too thin or porous, leading to leakage of the this compound.
-
Solution: Gradually increase the polymer concentration. A higher polymer concentration increases the viscosity of the dispersed phase, which can hinder the diffusion of the core material to the external phase, thus improving encapsulation.[9]
-
-
Poor Polymer Solubility:
-
Cause: The polymer must be fully dissolved in the solvent for proper microcapsule formation. If the polymer is not completely soluble, it can lead to incomplete or weak shell formation.
-
Solution: Ensure the chosen solvent is appropriate for the polymer and that the polymer is completely dissolved before proceeding with emulsification. Gentle heating or increased mixing time may be necessary.
-
-
Inappropriate Core-to-Shell Ratio:
-
Cause: A very high ratio of this compound to polymer can result in insufficient polymer to fully encapsulate the core material, leading to leakage.
-
Solution: Experiment with different core-to-shell ratios. A lower ratio (i.e., more polymer) will generally lead to higher encapsulation efficiency, although it will also result in a lower drug loading.
-
-
Suboptimal Process Parameters:
-
Agitation Speed:
-
Cause: Agitation speed affects the droplet size of the emulsion. If the speed is too high, it can lead to very small droplets with a large surface area, potentially increasing the loss of this compound to the continuous phase. Conversely, if the speed is too low, it can result in large, unstable droplets.
-
Solution: Optimize the agitation speed to achieve a stable emulsion with the desired droplet size.
-
-
Rate of Solvent Removal:
-
Cause: A very rapid removal of the solvent can lead to the formation of porous or fractured shells. A slow removal rate might allow more time for the this compound to diffuse out.
-
Solution: Control the rate of solvent evaporation, for instance by adjusting the temperature or pressure. A controlled, gradual removal is often optimal.
-
-
| Parameter | Effect of Decrease | Effect of Increase | Recommendation |
| Polymer Concentration | Lower EE (porous shell) | Higher EE (denser shell) | Optimize for a balance between EE and desired release profile. |
| Core/Shell Ratio | Higher EE | Lower EE | Start with a lower ratio and gradually increase to find the optimal loading. |
| Agitation Speed | Larger capsules, potential instability | Smaller capsules, potential for higher drug loss | Optimize to achieve stable emulsion and desired particle size. |
| Temperature | Slower solvent removal | Faster solvent removal (risk of porous shells) | Maintain a consistent and optimized temperature throughout the process. |
Problem: Poor Microcapsule Morphology (e.g., aggregation, irregular shapes)
Q: The microcapsules I am producing are aggregated or have an irregular shape. What could be the cause?
A: Poor morphology is often related to the stability of the emulsion and the solidification process of the polymer shell.
-
Inadequate Surfactant Concentration:
-
Cause: Surfactants or emulsifiers are crucial for stabilizing the droplets in the emulsion and preventing them from coalescing. Insufficient surfactant will lead to aggregation.
-
Solution: Ensure you are using an appropriate surfactant for your oil-in-water or water-in-oil system. Optimize the surfactant concentration; too little can lead to instability, while too much can interfere with shell formation.
-
-
Inappropriate Agitation:
-
Cause: Non-uniform or insufficient agitation can lead to droplet collision and coalescence.
-
Solution: Use a properly sized and positioned impeller to ensure uniform mixing of the emulsion.
-
-
Rapid Polymer Precipitation:
-
Cause: If the polymer precipitates too quickly upon solvent removal, it may not have enough time to form a uniform, spherical shell around the core droplets.
-
Solution: Slow down the rate of solvent removal by lowering the temperature or using a solvent with a lower vapor pressure.
-
Problem: Premature Release or Leakage of this compound
Q: I am observing a significant burst release or leakage of this compound shortly after encapsulation. Why is this happening?
A: Premature release is typically due to issues with the integrity of the polymer shell.
-
Porous or Cracked Shells:
-
Cause: As mentioned previously, rapid solvent evaporation can lead to the formation of porous or cracked microcapsule shells. The choice of polymer also plays a role; some polymers are inherently more permeable than others.
-
Solution: Optimize the solvent removal process to be more gradual. Consider using a combination of polymers to create a denser, less permeable shell.
-
-
Surface-Associated this compound:
-
Cause: Some this compound may be adsorbed onto the surface of the microcapsules rather than being encapsulated within the core. This surface-associated material will be released very quickly.
-
Solution: After fabrication, wash the microcapsules with a solvent that can remove the surface-adsorbed this compound but does not dissolve the polymer shell.
-
Experimental Protocols
Protocol 1: Emulsion-Solvent Evaporation for this compound Encapsulation
This protocol provides a general procedure for encapsulating this compound using an oil-in-water (o/w) emulsion-solvent evaporation technique.
Caption: A general experimental workflow for the emulsion-solvent evaporation method.
Materials:
-
This compound (Core)
-
Polymer (e.g., Ethyl Cellulose, PLGA) (Shell)
-
Volatile Organic Solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Aqueous solution (e.g., Deionized water)
-
Surfactant (e.g., Polyvinyl alcohol - PVA, Tween 80)
Procedure:
-
Preparation of the Organic Phase: Dissolve a specific amount of the chosen polymer in the volatile organic solvent. Once fully dissolved, add the desired amount of this compound to this solution and mix until uniform.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in deionized water. The concentration of the surfactant will need to be optimized.
-
Emulsification: Add the organic phase to the aqueous phase while stirring at a controlled speed using a mechanical stirrer or homogenizer. Continue stirring for a set period to form a stable oil-in-water emulsion.
-
Solvent Evaporation: Allow the organic solvent to evaporate. This can be done by stirring the emulsion at room temperature for several hours or by applying gentle heat or reduced pressure to accelerate the process.
-
Microcapsule Collection: Once the solvent has completely evaporated and the microcapsules have hardened, collect them by centrifugation or filtration.
-
Washing: Wash the collected microcapsules several times with deionized water to remove any residual surfactant and unencapsulated this compound from the surface.
-
Drying: Dry the washed microcapsules, for example, by freeze-drying (lyophilization) or air drying.
Protocol 2: Determination of Encapsulation Efficiency
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the dried microcapsules.
-
Extraction of Encapsulated this compound: Add a specific volume of a solvent that can dissolve the polymer shell (e.g., dichloromethane) to the weighed microcapsules. Vortex or sonicate the mixture to ensure the complete dissolution of the polymer and the release of the encapsulated this compound.
-
Quantification of Total Drug: Analyze the resulting solution using a pre-calibrated Gas Chromatography (GC) or HPLC method to determine the concentration of this compound. This gives you the amount of encapsulated drug.
-
Quantification of Free Drug: During the encapsulation process, collect the supernatant after the first centrifugation step (before washing). Analyze the supernatant to determine the amount of unencapsulated (free) this compound.
-
Calculation: Use the following formulas to calculate Drug Loading and Encapsulation Efficiency:
-
Drug Loading (%) = (Mass of this compound in microcapsules / Mass of microcapsules) x 100
-
Encapsulation Efficiency (%) = (Mass of this compound in microcapsules / Initial mass of this compound used) x 100
-
References
- 1. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 2. Special Issue on “Function of Polymers in Encapsulation Process” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wjpmr.com [wjpmr.com]
- 5. Encapsulation of Active Substances in Natural Polymer Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. Microencapsulation Polymers | Shell Material Solutions [microencapsulationpolymers.com]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Validating the Purity of Cyclohexadecane: GC-MS vs. HPLC
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical and pharmaceutical sciences, ensuring the purity of compounds is paramount for the reliability of research data and the safety and efficacy of therapeutic agents. Cyclohexadecane (C16H32), a saturated cyclic hydrocarbon, finds applications in various research and industrial settings. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for validating the purity of this compound. We present objective comparisons, supporting experimental data, and detailed methodologies to assist researchers in selecting the most appropriate technique for their specific needs.
Introduction to this compound and Purity Validation
This compound is a cyclic alkane with a 16-carbon ring.[1][2][3] Its purity can be influenced by the synthetic route employed for its preparation and subsequent storage conditions. A common synthetic pathway involves the reduction of a large ring acyloin.[3] Potential impurities may therefore include unreacted starting materials, byproducts of the synthesis, or degradation products. Accurate determination of these impurities is crucial for quality control and to avoid interference in downstream applications.
Principle of Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds.[4] In GC, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that allows for definitive identification.
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that utilizes a liquid mobile phase to transport the sample through a column packed with a stationary phase. Separation is based on the differential partitioning of the analytes between the two phases.[5] For non-polar compounds like this compound, which lack a UV-absorbing chromophore, detection can be challenging.[6] Therefore, HPLC methods for such compounds often employ universal detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS) with an appropriate ionization source, such as Atmospheric Pressure Chemical Ionization (APCI).[7]
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for validating the purity of this compound using GC-MS and HPLC.
References
- 1. CAS 295-65-8: this compound | CymitQuimica [cymitquimica.com]
- 2. Cas 295-65-8,this compound | lookchem [lookchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC/APCI mass spectrometry of saturated and unsaturated hydrocarbons by using hydrocarbon solvents as the APCI reagent and HPLC mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyclohexadecane and Other Large Cycloalkanes for Specialized Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of materials science and advanced formulations, the selection of appropriate molecular scaffolds is paramount to achieving desired performance characteristics. This guide provides a comparative analysis of Cyclohexadecane against other large cycloalkanes—specifically Cyclododecane, Cyclotetradecane, and Cyclooctadecane—for applications in drug delivery, cosmetics, and as phase change materials. The comparison is based on their physicochemical properties and available performance data, offering a valuable resource for material selection and experimental design.
Physicochemical Properties: A Tabular Comparison
The following tables summarize key quantitative data for this compound and its counterparts, providing a foundation for understanding their behavior in various applications.
Table 1: General and Thermal Properties
| Property | Cyclododecane (C₁₂H₂₄) | Cyclotetradecane (C₁₄H₂₈) | This compound (C₁₆H₃₂) | Cyclooctadecane (C₁₈H₃₆) |
| Molecular Weight ( g/mol ) | 168.32[1] | 196.37[2] | 224.43[3] | 252.48 |
| Melting Point (°C) | 58-61[4] | 54-56.2[2] | 62.1[3] | ~73 |
| Boiling Point (°C) | 243[4] | 280.9[2] | 318.66 | ~343 |
| Enthalpy of Fusion (kJ/mol) | 14.8 | 28.7 | 4.18 | 9.87 |
Table 2: Physical and Chemical Properties
| Property | Cyclododecane (C₁₂H₂₄) | Cyclotetradecane (C₁₄H₂₈) | This compound (C₁₆H₃₂) | Cyclooctadecane (C₁₈H₃₆) |
| Density (g/cm³) | ~0.855 (solid)[1] | ~0.79 (solid)[2] | ~0.819 (solid)[5] | ~0.83 (solid) |
| Viscosity (mPa·s) | 2.2 (at 65°C)[4] | Not readily available | Not readily available | Not readily available |
| Water Solubility | Insoluble[4] | Insoluble | Insoluble | Insoluble |
| Solubility in Organic Solvents | High in non-polar solvents[4] | Soluble | Soluble | Soluble |
Application-Specific Comparative Analysis
Drug Delivery
Large cycloalkanes, due to their lipophilic nature and solid-state at physiological temperatures, present potential as carrier molecules for hydrophobic drugs, particularly in topical or implantable formulations. Their inertness and predictable physical properties are advantageous for creating stable drug-matrix systems.
This compound (C₁₆H₃₂) in Drug Delivery: With a melting point well above body temperature, this compound can serve as a solid matrix for the sustained release of hydrophobic active pharmaceutical ingredients (APIs). Its high lipophilicity allows for the solubilization of poorly water-soluble drugs. The rate of drug release would be primarily governed by diffusion through the solid cycloalkane matrix and the dissolution of the cycloalkane itself.
Comparison with Other Cycloalkanes:
-
Cyclododecane (C₁₂H₂₄): Its lower melting point and notable volatility (sublimation) make it less suitable for long-term drug delivery applications but could be explored for temporary, localized delivery where the carrier is intended to dissipate.[1][4][6]
-
Cyclotetradecane (C₁₄H₂₈): With a melting point closer to physiological temperatures, it might be considered for thermo-responsive drug delivery systems, where a slight increase in local temperature could trigger a faster release.
-
Cyclooctadecane (C₁₈H₃₆): Its higher melting point and greater molecular weight suggest it would provide a slower, more controlled release profile compared to this compound, making it suitable for applications requiring prolonged drug action.
Experimental Protocol: In Vitro Drug Release from a Cycloalkane Matrix
This protocol outlines a method for evaluating the release of a hydrophobic drug from a solid cycloalkane matrix.
Caption: Workflow for in vitro drug release testing.
Methodology:
-
Preparation of the Drug-Cycloalkane Matrix:
-
Melt the chosen cycloalkane (e.g., this compound) by heating it just above its melting point.
-
Disperse the hydrophobic drug uniformly into the molten cycloalkane at a specific drug-to-carrier ratio.
-
Solidify the mixture by cooling to room temperature, and then form it into a desired shape (e.g., a small disc).
-
-
Dissolution Testing:
-
Place the drug-loaded cycloalkane matrix into a dissolution apparatus containing a physiologically relevant medium (e.g., phosphate-buffered saline with a surfactant to ensure sink conditions).
-
Maintain a constant temperature (e.g., 37°C) and stirring speed.
-
-
Sample Collection:
-
At predetermined time intervals, withdraw aliquots of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.
-
-
HPLC Analysis:
-
Filter the collected samples.
-
Analyze the concentration of the released drug in each sample using a validated High-Performance Liquid Chromatography (HPLC) method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released at each time point.
-
Plot the percentage of cumulative drug release against time to determine the release profile.
-
Cosmetics and Personal Care
In cosmetic formulations, large cycloalkanes can function as emollients, texture enhancers, and structurants in creams, lotions, and color cosmetics. Their waxy nature at room temperature can provide body and stability to formulations, while their non-polar character offers a unique skin feel.
This compound (C₁₆H₃₂) in Cosmetics: this compound's solid, waxy texture at room temperature makes it a good candidate for structuring oil-based formulations like lipsticks and balms. As an emollient, it can form an occlusive layer on the skin, reducing transepidermal water loss (TEWL) and imparting a smooth, non-greasy feel.[7]
Comparison with Other Cycloalkanes:
-
Cyclododecane (C₁₂H₂₄): Its volatility and ability to sublime without leaving a residue could be leveraged in products where a temporary effect is desired, such as in certain makeup applications or as a volatile carrier for fragrances.[1][6] However, its potential for skin irritation should be considered.[8]
-
Cyclotetradecane (C₁₄H₂₈) and Cyclooctadecane (C₁₈H₃₆): The choice between these and this compound would depend on the desired melting point and texture of the final product. A higher melting point (Cyclooctadecane) would contribute to a harder, more solid formulation, while a lower melting point (Cyclotetradecane) might be preferred for softer creams. The larger the cycloalkane, the more occlusive and potentially greasier the skin feel might be.
Experimental Protocol: Evaluation of Emolliency and Skin Feel
This protocol describes a sensory panel evaluation to assess the performance of cycloalkanes as emollients in a simple cosmetic base.
Caption: Sensory evaluation process for emollients.
Methodology:
-
Formulation Preparation:
-
Prepare simple oil-in-water emulsion bases, each containing one of the cycloalkanes at a fixed concentration (e.g., 5% w/w). A control formulation without any cycloalkane should also be prepared.
-
-
Sensory Panel:
-
Recruit a panel of trained sensory assessors.
-
Apply a standardized amount of each coded formulation to a designated area on the panelists' forearms.
-
-
Attribute Evaluation:
-
Panelists evaluate various sensory attributes at different time points (e.g., immediately after application, after 5 minutes, after 30 minutes).
-
Key attributes to assess include: spreadability, initial feel (greasiness, waxiness), absorption time, and after-feel (softness, smoothness, residue).
-
-
Quantitative Scoring:
-
Panelists rate each attribute on a labeled magnitude scale (e.g., 0-10, where 0 = not perceptible and 10 = highly perceptible).
-
-
Statistical Analysis:
-
Analyze the collected data to determine statistically significant differences in the sensory profiles of the formulations containing the different cycloalkanes.
-
Phase Change Materials (PCMs) for Thermal Energy Storage
Cycloalkanes with melting points in the range of interest for thermal energy management are promising candidates for organic phase change materials. Their primary advantages include high latent heat of fusion, chemical stability, and non-corrosiveness.
This compound (C₁₆H₃₂) as a PCM: With a melting point around 62°C, this compound is suitable for medium-temperature thermal energy storage applications, such as waste heat recovery and solar thermal systems. Its performance as a PCM is determined by its latent heat of fusion, thermal conductivity, and cycling stability.
Comparison with Other Cycloalkanes:
-
Cyclododecane (C₁₂H₂₄): Its melting point of ~60°C is very close to that of this compound, making it a direct competitor. The choice between them would likely depend on the specific latent heat of fusion and cost.
-
Cyclotetradecane (C₁₄H₂₈): With a slightly lower melting point (~55°C), it could be used in applications requiring a lower operating temperature.
-
Cyclooctadecane (C₁₈H₃₆): Its higher melting point (~73°C) extends the potential application range to higher temperatures. The trend of increasing latent heat with molecular weight in linear alkanes suggests that Cyclooctadecane might offer a higher energy storage density.
Experimental Protocol: Characterization of Thermal Properties of Cycloalkanes as PCMs
Differential Scanning Calorimetry (DSC) is a standard technique to determine the key thermal properties of PCMs.
Caption: Workflow for DSC analysis of PCMs.
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount (5-10 mg) of the cycloalkane into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of material due to sublimation or evaporation during heating. An empty sealed pan is used as a reference.
-
-
DSC Measurement:
-
Place the sample and reference pans into the DSC instrument.
-
Subject the sample to a controlled heating and cooling cycle under an inert atmosphere (e.g., nitrogen). A typical cycle would be:
-
Equilibrate at a temperature below the expected melting point.
-
Heat at a constant rate (e.g., 10°C/min) to a temperature above the melting point.
-
Hold isothermally for a few minutes to ensure complete melting.
-
Cool at the same constant rate to the initial temperature.
-
-
-
Data Analysis:
-
From the heating curve, determine the onset temperature of melting (melting point) and the integrated area of the endothermic peak (latent heat of fusion).
-
From the cooling curve, determine the onset temperature of crystallization (solidification point) and the integrated area of the exothermic peak (latent heat of solidification). The difference between the melting and solidification points indicates the degree of supercooling.
-
Repeat the heating and cooling cycles multiple times to assess the thermal cycling stability of the material.
-
Conclusion
This compound and its larger cycloalkane counterparts offer a range of interesting properties for specialized applications. The choice among them depends critically on the desired melting point, volatility, and textural characteristics for the specific application. While this compound presents a balanced profile for medium-temperature applications, Cyclododecane's volatility is a unique feature, and the higher melting points of Cyclotetradecane and Cyclooctadecane extend their utility to different temperature ranges. The provided experimental protocols offer a starting point for the systematic evaluation and comparison of these materials to enable informed selection for innovative product development. Further research focusing on direct comparative studies would be invaluable for a more definitive performance assessment.
References
- 1. The effect of several paper characteristics and application methods on the sublimation rate of cyclododecane [repository.cam.ac.uk]
- 2. [PDF] Thermal Conductivity of Liquid Cyclohexane, n-Decane, n-Hexadecane, and Squalane at Atmospheric Pressure up to 353 K Determined with a Steady-State Parallel-Plate Instrument | Semantic Scholar [semanticscholar.org]
- 3. WTT- Under Construction Page [wtt-pro.nist.gov]
- 4. cool.culturalheritage.org [cool.culturalheritage.org]
- 5. benchchem.com [benchchem.com]
- 6. hampshire-antique-restoration.co.uk [hampshire-antique-restoration.co.uk]
- 7. Hydrocarbon Emollients in Cosmetics [letsmakebeauty.com]
- 8. Cyclododecane - CAMEO [cameo.mfa.org]
A Researcher's Guide to Determining the Radiochemical Purity of Cyclohexadecane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of radiochemical purity is a critical quality control step in the development and application of radiolabeled compounds. For novel therapeutics and imaging agents based on Cyclohexadecane derivatives, ensuring that the radioactivity is solely associated with the desired molecule is paramount for safety, efficacy, and regulatory compliance. This guide provides a comprehensive comparison of the two primary analytical techniques used for this purpose: radio-Thin Layer Chromatography (radio-TLC) and radio-High Performance Liquid Chromatography (radio-HPLC) . We present a side-by-side evaluation of their performance characteristics, supported by detailed experimental protocols and illustrative workflows, to aid researchers in selecting the most appropriate method for their specific needs.
Method Comparison at a Glance
Both radio-TLC and radio-HPLC are powerful techniques for assessing radiochemical purity, each with its own set of advantages and limitations. The choice between them often depends on the specific requirements of the analysis, including the need for high resolution, speed, and the nature of the this compound derivative and potential impurities.
| Feature | Radio-Thin Layer Chromatography (radio-TLC) | Radio-High Performance Liquid Chromatography (radio-HPLC) |
| Principle | Separation based on differential partitioning of components between a stationary phase on a plate and a liquid mobile phase. | Separation based on differential partitioning of components between a stationary phase packed in a column and a liquid mobile phase pumped under high pressure. |
| Resolution | Generally lower resolution compared to radio-HPLC. May not be sufficient to separate structurally similar impurities.[1][2] | High resolution, capable of separating complex mixtures and identifying subtle impurities, including radiolysis products.[3] |
| Analysis Time | Relatively short, typically 10-30 minutes for plate development and 1-3 minutes for scanning.[4] Parallel analysis of multiple samples is possible, significantly reducing overall time.[2] | Longer analysis times, often 15-30 minutes per sample for a complete chromatographic run. |
| Sensitivity | High sensitivity for detecting radiochemical impurities, even at low concentrations.[5] | High sensitivity, with the ability to detect and quantify trace-level impurities. |
| Potential for Artifacts | Less prone to certain artifacts; all radioactivity applied to the plate is detected.[1] | Potential for irreversible adsorption of highly lipophilic or polar compounds onto the column, leading to an underestimation of certain impurities.[1][6] |
| Cost & Complexity | Lower instrument cost and simpler operation and maintenance.[2][7] | Higher initial instrument cost and greater complexity in operation and maintenance.[7] |
| Throughput | High throughput, as multiple samples can be analyzed simultaneously on a single plate.[2][8] | Lower throughput due to the sequential nature of sample analysis. |
Experimental Workflows
To provide a clearer understanding of the practical application of these techniques, the following diagrams illustrate the typical experimental workflows for determining the radiochemical purity of a radiolabeled this compound derivative.
Detailed Experimental Protocols
The following protocols provide a starting point for developing a validated method for determining the radiochemical purity of a specific radiolabeled this compound derivative. Optimization of the mobile and stationary phases will be necessary for each new compound.
Radio-TLC Protocol
Materials:
-
Stationary Phase: Silica gel 60 TLC plates (or C18 reversed-phase plates for highly lipophilic compounds).
-
Mobile Phase: A solvent system that provides good separation of the this compound derivative from potential impurities. For non-polar compounds like this compound derivatives, a non-polar mobile phase is recommended. A starting point could be a mixture of hexane and ethyl acetate, with the ratio adjusted to achieve optimal separation. For reversed-phase TLC, a mixture of acetonitrile and water may be appropriate.
-
Apparatus: TLC development chamber, spotting capillaries, radio-TLC scanner.
Procedure:
-
Plate Preparation: Using a pencil, lightly draw an origin line approximately 1 cm from the bottom of the TLC plate.
-
Spotting: Carefully spot a small volume (1-2 µL) of the radiolabeled this compound derivative solution onto the origin line.
-
Development: Place the spotted TLC plate in a development chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line. Seal the chamber and allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Drying: Remove the plate from the chamber and allow it to air dry completely in a fume hood.
-
Analysis: Scan the dried plate using a radio-TLC scanner to obtain a radiochromatogram.
-
Calculation: Integrate the peaks corresponding to the product and any impurities. Calculate the radiochemical purity as follows:
Radiochemical Purity (%) = (Area of Product Peak / Total Area of All Peaks) x 100
Radio-HPLC Protocol
Materials:
-
Stationary Phase: A C18 reversed-phase HPLC column is a common choice for non-polar compounds. The specific column (particle size, length, and diameter) should be selected based on the required resolution and analysis time.
-
Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and water is typically used. A gradient elution, where the proportion of the organic solvent is increased over time, may be necessary to elute highly retained compounds and impurities. The addition of a small amount of an additive like trifluoroacetic acid (TFA) can improve peak shape.
-
Apparatus: An HPLC system equipped with a pump, injector, column oven, a UV detector (for method development with non-radioactive standards), and an in-line radioactivity detector.
Procedure:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Sample Preparation: Dilute the radiolabeled this compound derivative in a suitable solvent that is miscible with the mobile phase.
-
Injection: Inject a known volume of the sample onto the HPLC column.
-
Elution and Detection: Run the HPLC method, and monitor the eluent with the radioactivity detector.
-
Analysis: Record the radiochromatogram.
-
Calculation: Integrate the peak areas of the main product and any radiochemical impurities. Calculate the radiochemical purity using the same formula as for radio-TLC.
Logical Relationship for Method Selection
The decision to use radio-TLC or radio-HPLC is often a balance between the need for detailed impurity profiling and practical considerations such as sample throughput and cost. The following diagram illustrates a logical approach to method selection.
Conclusion
The determination of radiochemical purity is a non-negotiable aspect of radiopharmaceutical development. For this compound derivatives, both radio-TLC and radio-HPLC offer robust solutions. Radio-HPLC provides superior resolution for in-depth analysis and impurity profiling, making it the gold standard for method validation and characterization of new radiotracers. In contrast, radio-TLC is a simpler, faster, and more cost-effective method, well-suited for routine quality control and high-throughput screening once a synthesis is well-established. By understanding the principles, advantages, and practical workflows of each technique, researchers can make informed decisions to ensure the quality and reliability of their radiolabeled this compound derivatives.
References
- 1. A rapid and systematic approach for the optimization of radio-TLC resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput radio-TLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. lablogic.com [lablogic.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
Navigating the Scarcity: A Guide to Sourcing and Qualifying Analytical Standards for Cyclohexadecane
For researchers, scientists, and drug development professionals requiring Cyclohexadecane for analytical purposes, the landscape of readily available certified reference materials (CRMs) and analytical standards is notably sparse. This guide provides a comprehensive comparison of sourcing strategies and outlines the rigorous in-house qualification necessary to establish a reliable analytical standard when a commercial CRM is unavailable.
While major suppliers of analytical standards and reference materials do not currently list this compound in their catalogs, high-purity grades of this compound can potentially be sourced from chemical suppliers. However, relying on a manufacturer's certificate of analysis for a reagent-grade chemical is insufficient for rigorous quantitative analytical work. Instead, a comprehensive in-house qualification is essential to establish its purity, assign a value with an associated uncertainty, and ensure metrological traceability.
This guide compares the characteristics of a commercially procured Certified Reference Material (CRM) against a high-purity chemical that has been qualified in-house as an analytical standard.
Comparison of Commercial CRM vs. In-House Qualified Standard
| Feature | Commercial Certified Reference Material (CRM) | In-House Qualified Analytical Standard |
| Purity | Certified value with a stated uncertainty (e.g., 99.9% ± 0.1%). | Determined through in-house testing using primary methods like GC-FID and qNMR. Purity value and uncertainty are assigned based on experimental results. |
| Traceability | Metrologically traceable to national or international standards (e.g., NIST). | Traceability is established by calibrating instrumentation with primary standards and following validated methods. |
| Certification | Accompanied by a Certificate of Analysis (CoA) from an accredited body (e.g., ISO 17034). | Documentation is generated in-house, including a comprehensive qualification report with all experimental data and uncertainty calculations. |
| Availability | Currently, no known commercial suppliers for this compound. | Dependent on the availability of high-purity this compound from chemical suppliers. |
| Cost | Typically higher due to the rigorous certification process. | Initial chemical cost may be lower, but significant investment in time, resources, and expertise is required for qualification. |
| Effort | Minimal; ready to use. | Substantial effort required for method development, validation, and ongoing quality control. |
Establishing an In-House Analytical Standard for this compound
In the absence of a commercial CRM for this compound, a high-purity batch of the chemical must be thoroughly characterized to serve as an in-house analytical standard. The following experimental protocols for Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) are fundamental to this process.
Experimental Protocols
1. Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a primary method for assessing the purity of volatile organic compounds like this compound. The principle of "100% purity" is assumed, where the total peak area of all detected compounds represents 100%, and the purity is calculated as the percentage of the main peak area relative to the total area.
Methodology:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for hydrocarbon analysis (e.g., a non-polar column like DB-1 or HP-5).
-
Sample Preparation:
-
Accurately weigh a sample of the this compound to be qualified.
-
Dissolve the sample in a high-purity, volatile solvent (e.g., hexane or cyclohexane) to a known concentration (e.g., 1 mg/mL).
-
-
GC-FID Conditions (Example):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar capillary column.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/minute to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the this compound peak relative to the total area of all peaks.
-
Perform multiple injections to assess repeatability.
-
The purity is reported as the mean area percent with an associated uncertainty calculated from the standard deviation of the measurements.
-
2. Purity Assessment by Quantitative NMR (qNMR)
qNMR is another primary ratio method for determining the purity of organic compounds. It relies on the direct proportionality between the integral of an NMR signal and the number of protons giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the purity of the analyte can be accurately determined.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Materials:
-
This compound sample.
-
A certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity, traceable to a national metrology institute. The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.
-
A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d).
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into a vial.
-
Accurately weigh a specific amount of the certified internal standard into the same vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T1 relaxation time).
-
Optimize acquisition parameters to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the NMR spectrum (phasing, baseline correction).
-
Integrate the well-resolved signals of both the this compound and the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
std = internal standard
-
Workflow for In-House Qualification of an Analytical Standard
The following diagram illustrates the logical workflow for sourcing and qualifying a high-purity chemical as an in-house analytical standard.
Caption: Workflow for sourcing and qualifying a this compound analytical standard.
A Comparative Guide to Analytical Methods for Cyclohexadecane Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the precise quantification of Cyclohexadecane, a C16 cycloalkane. The selection of an appropriate analytical technique is critical for ensuring accuracy, precision, and reliability in research, development, and quality control processes. This document details the experimental protocols and performance data for Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID) as a viable alternative for this non-chromophoric analyte.
Methodology Comparison
Gas Chromatography is the predominant technique for the analysis of volatile and semi-volatile hydrocarbons like this compound due to its high resolution and sensitivity. HPLC with a universal detector such as RID offers an alternative approach, particularly when GC is not available or when sample characteristics are more amenable to liquid chromatography.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by detection of ions formed during combustion in a hydrogen flame. | Separation based on volatility and interaction with a stationary phase, followed by ionization and mass-to-charge ratio analysis for identification and quantification. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by detection of changes in the refractive index of the eluent. |
| Selectivity | Moderate; based on retention time. | High; based on retention time and mass spectrum, allowing for definitive identification. | Low; based on retention time. Susceptible to interference from any compound with a similar refractive index. |
| Sensitivity | High | Very High (especially in SIM mode) | Moderate to Low |
| Linearity (R²) | >0.999[1] | >0.998[2] | Typically >0.997 (for other non-chromophoric compounds)[3] |
| Accuracy (% Recovery) | ~94% (for n-alkanes)[1] | >91% (for n-alkanes)[4] | 93-110% (for other non-chromophoric compounds) |
| Precision (%RSD) | <11.9% (for n-alkanes)[1] | <12.9% (for n-alkanes)[4] | <6.2% (for other non-chromophoric compounds) |
| Limit of Quantification (LOQ) | Not explicitly found for this compound, but generally in the low µg/mL range. | 5 nmol on-column (for n-alkanes)[4] | 0.03–0.56 mg/mL (for sugars and polyols)[3] |
| Typical Run Time | 15-30 minutes | 15-30 minutes | <20 minutes |
| Gradient Elution | Temperature programming | Temperature programming | Not compatible with RID |
| Strengths | Robust, reliable, and cost-effective for routine analysis. | High specificity for compound identification. | Suitable for non-volatile or thermally labile compounds (not applicable to this compound). |
| Limitations | Requires volatile or semi-volatile analytes. | Higher instrumentation cost compared to GC-FID. | Lower sensitivity and not compatible with gradient elution, limiting its use for complex mixtures. |
Experimental Protocols
Gas Chromatography (GC-FID and GC-MS)
This protocol is a generalized procedure for the analysis of this compound. Optimization of parameters may be required based on the specific instrument and sample matrix.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable volatile solvent (e.g., hexane, heptane, or dichloromethane) to a final concentration within the linear range of the instrument (e.g., 1-100 µg/mL).
-
If necessary, perform a clean-up step such as solid-phase extraction (SPE) to remove interfering matrix components.
-
Transfer an aliquot of the final solution to a 2 mL autosampler vial.
2. Instrumentation and Conditions:
| Parameter | GC-FID | GC-MS |
| GC System | Agilent 7890B or equivalent | Agilent 7890B with 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column. | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column. |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.0-1.5 mL/min. | Helium at a constant flow of 1.0-1.5 mL/min. |
| Inlet Temperature | 280 - 300 °C | 280 - 300 °C |
| Injection Volume | 1 µL | 1 µL |
| Injection Mode | Split or Splitless | Split or Splitless |
| Oven Program | Initial: 50°C (hold 2 min), Ramp: 10°C/min to 300°C, Hold: 5 min. | Initial: 50°C (hold 2 min), Ramp: 10°C/min to 300°C, Hold: 5 min. |
| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |
| Detector Temp. | 320 °C | N/A |
| MS Source Temp. | N/A | 230 °C |
| MS Quad Temp. | N/A | 150 °C |
| Ionization Mode | N/A | Electron Ionization (EI) at 70 eV |
| Scan Mode | N/A | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 57, 71, 84). |
3. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in the same solvent as the sample, covering the expected concentration range.
-
Inject each standard to generate a calibration curve by plotting peak area against concentration.
-
Quantify this compound in the sample by comparing its peak area to the calibration curve. An internal standard can be used for improved accuracy.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
The following is a representative protocol for the analysis of a non-chromophoric compound like this compound. Method development and validation are required for specific applications.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in the mobile phase to a concentration within the linear range of the RID (e.g., 0.1-5 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
2. Instrumentation and Conditions:
| Parameter | HPLC-RID |
| HPLC System | Agilent 1260 Infinity II or equivalent with a Refractive Index Detector. |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) or a normal-phase silica column depending on the sample matrix and solubility. |
| Mobile Phase | Isocratic elution with a solvent system that provides good solubility for this compound and a significantly different refractive index. For a C18 column, a mixture of acetonitrile and water or methanol and water could be explored. For a silica column, a non-polar solvent like hexane could be used. Note: Gradient elution is not compatible with RID. |
| Flow Rate | 0.5 - 1.0 mL/min. |
| Column Temperature | 30 - 40 °C (to ensure stable refractive index). |
| Injection Volume | 10 - 50 µL. |
| Detector | Refractive Index Detector (RID). |
| RID Temperature | Maintained at the same temperature as the column. |
3. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Inject each standard to construct a calibration curve by plotting peak area against concentration.
-
Quantify this compound in the sample by comparing its peak area to the calibration curve.
Workflow Diagrams
Figure 1. A generalized workflow for the validation of an analytical method.
Figure 2. Experimental workflow for the GC-based analysis of this compound.
Figure 3. Experimental workflow for the HPLC-based analysis of this compound.
References
Comparing the performance of Cyclohexadecane vs. n-hexadecane as phase change materials
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of thermal energy storage and management, phase change materials (PCMs) are pivotal for their ability to absorb and release large amounts of latent heat at a nearly constant temperature. Among the organic PCMs, alkanes are a prominent class due to their high latent heat of fusion, chemical inertness, and predictable phase change behavior. This guide provides a comprehensive comparison of the performance of two C16 alkanes: the cyclic Cyclohexadecane and the linear n-Hexadecane, to aid in the selection of the most suitable material for specific research and drug development applications.
Executive Summary
This guide presents a detailed comparison of the thermophysical properties of this compound and n-Hexadecane. While n-Hexadecane is a well-characterized PCM with extensive experimental data, there is a notable scarcity of comprehensive data for this compound, particularly concerning its latent heat of fusion, thermal conductivity in the solid state, and thermal stability. This comparison, therefore, relies on the available experimental data for both compounds, highlighting the existing data gaps for this compound.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key thermophysical properties of this compound and n-Hexadecane based on available experimental data.
| Property | This compound | n-Hexadecane | Units |
| Molecular Formula | C₁₆H₃₂ | C₁₆H₃₄ | - |
| Molecular Weight | 224.43 | 226.44 | g/mol |
| Melting Point | 60.7 - 61.9[1] | 18.1 | °C |
| Latent Heat of Fusion | 18.6 (from 4.18 kJ/mol)[2] | 236.3 | J/g |
| Thermal Conductivity (Solid) | Data not available | 0.31 - 0.42 | W/(m·K) |
| Thermal Conductivity (Liquid) | Data for liquid cyclohexane is available, but not this compound. | 0.14 - 0.15 | W/(m·K) |
| Density (Solid) | Data not available | ~860 | kg/m ³ |
| Density (Liquid) | 790 (at 25°C)[1] | ~773 (at 20°C) | kg/m ³ |
| Specific Heat Capacity (Solid) | Data not available | ~2.2 | J/(g·K) |
| Specific Heat Capacity (Liquid) | Data not available | ~2.4 | J/(g·K) |
| Degree of Supercooling | Data not available | Can exhibit supercooling, dependent on purity and cooling rate. | °C |
| Thermal Stability | Data not available | Generally stable under repeated thermal cycling.[3][4][5] | - |
Note: The latent heat of fusion for this compound from the available source appears significantly lower than what would be expected for a PCM. Further experimental validation is crucial.
Performance Analysis
n-Hexadecane stands out as a well-documented and reliable PCM with a melting point suitable for applications around room temperature. Its high latent heat of fusion allows for efficient thermal energy storage. The degree of supercooling in n-Hexadecane can be a factor, influenced by the material's purity and the rate of cooling. However, it generally exhibits good thermal stability over repeated melting and freezing cycles.[3][4][5]
This compound presents a significantly higher melting point, which could be advantageous for applications requiring thermal regulation at elevated temperatures. However, the lack of comprehensive experimental data on its latent heat of fusion, thermal conductivity, and thermal stability makes it a less predictable choice. The single available data point for its latent heat of fusion is notably low, which, if accurate, would significantly limit its effectiveness as a PCM. Further research is imperative to fully characterize its potential.
Logical Workflow for PCM Comparison
The following diagram illustrates the logical flow for comparing the performance of phase change materials.
Caption: Logical workflow for comparing the performance of phase change materials.
Experimental Protocols
Accurate and consistent experimental methodologies are crucial for the reliable comparison of PCMs. The following are detailed protocols for key experiments.
Differential Scanning Calorimetry (DSC) for Melting Point and Latent Heat of Fusion
Objective: To determine the melting temperature and latent heat of fusion of the PCM.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans
-
Analytical balance (accuracy ±0.01 mg)
-
Inert purge gas (e.g., Nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the PCM sample into an aluminum pan using an analytical balance. Hermetically seal the pan to prevent any mass loss during heating. An empty, hermetically sealed pan is used as a reference.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using standard reference materials (e.g., Indium) before the experiment.
-
Measurement Program:
-
Equilibrate the sample at a temperature at least 20°C below the expected melting point.
-
Heat the sample at a constant rate (e.g., 5-10 °C/min) to a temperature at least 20°C above the completion of the melting process.[6]
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample at the same constant rate to the initial temperature.
-
Perform at least two heating/cooling cycles to ensure the reproducibility of the results.[4][5]
-
-
Data Analysis:
-
The melting point is typically determined as the onset temperature or the peak temperature of the endothermic melting peak on the DSC curve.
-
The latent heat of fusion is calculated by integrating the area of the melting peak.
-
Transient Hot Wire Method for Thermal Conductivity
Objective: To measure the thermal conductivity of the PCM in both its solid and liquid states.
Apparatus:
-
A thin platinum or tantalum wire serves as both a heating element and a temperature sensor.[9]
-
Constant current source
-
Data acquisition system to record the voltage drop across the wire as a function of time.
-
Thermostatic bath for temperature control.
Procedure:
-
Sample Preparation:
-
For the liquid phase, the PCM is melted and the hot wire sensor is immersed in the liquid.
-
For the solid phase, the PCM is melted and then allowed to solidify around the hot wire sensor, ensuring good thermal contact.
-
-
Measurement:
-
The sample is brought to the desired measurement temperature using the thermostatic bath and allowed to reach thermal equilibrium.
-
A constant electrical current is passed through the wire for a short duration (typically 1-2 seconds) to generate a heat pulse.[10]
-
The temperature rise of the wire is recorded by measuring the change in its electrical resistance over time.
-
-
Data Analysis:
-
The thermal conductivity is calculated from the slope of the linear portion of the temperature rise versus the logarithm of time plot. The method is based on the principle of a line heat source in an infinite medium.
-
Thermal Cycling for Stability Assessment
Objective: To evaluate the long-term thermal stability of the PCM by subjecting it to a large number of melting and freezing cycles.
Apparatus:
-
Environmental chamber or a programmable thermal cycler.
-
DSC for pre- and post-cycling analysis.
Procedure:
-
Initial Characterization: Before cycling, the melting point and latent heat of fusion of the PCM are determined using DSC as a baseline.
-
Thermal Cycling: The PCM sample is placed in the environmental chamber and subjected to repeated heating and cooling cycles that span its phase transition temperature range. The number of cycles can range from hundreds to thousands, depending on the application requirements.[4][5]
-
Post-Cycling Analysis: After the completion of the thermal cycling, the melting point and latent heat of fusion of the cycled PCM are measured again using DSC.
-
Data Analysis: The changes in the melting point and latent heat of fusion before and after cycling are compared. A significant change in these properties indicates thermal degradation of the material.
Conclusion
Based on the currently available data, n-Hexadecane is a well-established and reliable PCM for applications requiring thermal management around 18°C. Its thermophysical properties are extensively documented, ensuring predictable performance.
This compound , with its higher melting point, holds potential for different application areas. However, the significant lack of comprehensive and validated experimental data, particularly for its latent heat of fusion and thermal stability, presents a considerable risk for its direct application. Further rigorous experimental investigation is strongly recommended to fully assess its viability as a phase change material. Researchers and drug development professionals should prioritize the use of well-characterized materials like n-Hexadecane for critical applications until more robust data for this compound becomes available.
References
- 1. Transient hot wire method - Wikipedia [en.wikipedia.org]
- 2. This compound [webbook.nist.gov]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. The effect of thermal cycling on the thermal and chemical stability of paraffin phase change materials (PCMs) composites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of thermal cycling on the thermal and chemical stability of paraffin phase change materials (PCMs) composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. thermtest.com [thermtest.com]
- 9. fsr.ecm.uwa.edu.au [fsr.ecm.uwa.edu.au]
- 10. Transient Hot-Wire (THW-L2) – Jet Materials [jetmaterials.com]
Evaluating Lot-to-Lot Variability of Commercial Cyclohexadecane: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the consistency of raw materials is paramount to the safety, efficacy, and reproducibility of pharmaceutical formulations. This guide provides a framework for evaluating the lot-to-lot variability of commercial Cyclohexadecane, a common excipient in various drug delivery systems. As direct comparative data on lot-to-lot variability is not publicly available, this document serves as a practical protocol for establishing in-house quality control and for comparing different suppliers or batches.
Introduction to this compound and the Importance of Lot-to-Lot Consistency
This compound is a saturated cyclic hydrocarbon with the chemical formula C₁₆H₃₂. Its inert and lipophilic nature makes it a suitable vehicle or component in topical, transdermal, and certain parenteral formulations. However, variations in the manufacturing process, raw materials, and purification methods can lead to significant differences between batches from the same or different suppliers.[][2] This variability can manifest in the purity profile, the presence of trace impurities, and alterations in physical properties, all of which can impact the final drug product's performance and stability.[3][4]
Consistent quality of excipients is a cornerstone of Good Manufacturing Practice (GMP).[3][5][6] Regulatory bodies worldwide emphasize the need for thorough qualification and control of all raw materials used in pharmaceutical production.[5][7][8] Therefore, a systematic evaluation of lot-to-lot variability is a critical step in de-risking the drug development process.
Key Quality Attributes for Evaluating this compound
A comprehensive assessment of this compound should focus on a set of key quality attributes that are most likely to vary between lots and impact formulation performance. These include purity, impurity profile, and thermal characteristics.
Data Presentation: Illustrative Comparison Tables
The following tables are presented as templates for researchers to populate with their own experimental data when comparing different lots of this compound or when comparing this compound with alternative excipients.
Table 1: Illustrative Lot-to-Lot Variability of Commercial this compound
| Parameter | Specification | Lot A (Supplier 1) | Lot B (Supplier 1) | Lot C (Supplier 2) |
| Identity | Conforms to reference spectrum | Conforms | Conforms | Conforms |
| Purity (GC-MS, Area %) | ≥ 98.0% | 99.2% | 98.8% | 99.5% |
| Individual Impurity (GC-MS, Area %) | ≤ 0.5% | Impurity X: 0.3% | Impurity Y: 0.4% | Impurity Z: 0.2% |
| Total Impurities (GC-MS, Area %) | ≤ 2.0% | 0.8% | 1.2% | 0.5% |
| Melting Point (DSC, Onset) | Report Value | 59.5 °C | 59.1 °C | 60.0 °C |
| Enthalpy of Fusion (DSC, J/g) | Report Value | 210 J/g | 205 J/g | 215 J/g |
Table 2: Comparison of this compound with Alternative Excipients
| Parameter | This compound | Mineral Oil | Isopropyl Myristate |
| Chemical Type | Cyclic Alkane | Mixture of Alkanes | Fatty Acid Ester |
| Typical Purity | > 98% | N/A (Mixture) | > 98% |
| Primary Function | Emollient, Solvent | Emollient, Ointment Base | Emollient, Penetration Enhancer |
| Potential Impurities | Shorter/longer chain alkanes, isomers | Aromatic hydrocarbons | Residual alcohols, other esters |
| Regulatory Status (General) | Generally Recognized as Safe (GRAS) for topical use | Widely accepted in topical formulations | Widely accepted in topical formulations |
| Key Considerations | Defined melting point, potential for polymorphism | Viscosity variation, complex composition | Potential for skin irritation, chemical incompatibility |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for generating reliable and comparable data.
Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify this compound and any volatile or semi-volatile impurities.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound lot sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent such as hexane or dichloromethane.[9]
-
Vortex the solution until the sample is fully dissolved.
-
Transfer the solution to a GC vial.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for alkane analysis.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 10 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.[10]
-
Quadrupole Temperature: 150 °C.[10]
-
Scan Range: m/z 40-500.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the this compound peak and each impurity peak.
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Common impurities in cyclic alkanes may include isomers, by-products from synthesis such as other cycloalkanes, or residual solvents.[11][12]
-
Thermal Analysis by Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion of this compound, which can be indicative of purity and crystalline structure.
Methodology:
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the this compound lot sample into an aluminum DSC pan.
-
Hermetically seal the pan.
-
-
Instrumentation and Conditions:
-
DSC Instrument: TA Instruments Q2000 or equivalent.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp at a heating rate of 10 °C/min to 100 °C.
-
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Reference: An empty, hermetically sealed aluminum pan.
-
-
Data Analysis:
Visualizing the Evaluation Workflow
A clear workflow ensures a systematic approach to evaluating lot-to-lot variability.
Caption: Workflow for evaluating lot-to-lot variability.
Conclusion
While commercial this compound is a widely used excipient, the potential for lot-to-lot variability necessitates a robust in-house quality control program. By implementing standardized analytical procedures such as GC-MS and DSC, researchers and drug development professionals can generate the necessary data to ensure the consistency and quality of this critical raw material. This proactive approach to excipient qualification is essential for maintaining the safety, efficacy, and batch-to-batch reproducibility of the final pharmaceutical product.
References
- 2. pharmtech.com [pharmtech.com]
- 3. Essential Guide to GMP Compliance for Excipients Manufacturers [celluloseankit.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. GMP Regulations and Compliance for API and Excipients [complianceonline.com]
- 6. health.ec.europa.eu [health.ec.europa.eu]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. ipec-europe.org [ipec-europe.org]
- 9. uoguelph.ca [uoguelph.ca]
- 10. benchchem.com [benchchem.com]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. linseis.com [linseis.com]
Unraveling Cyclohexadecane: A Comparative Guide to Structural Elucidation Using 2D NMR and Alternative Techniques
For researchers, scientists, and professionals in drug development, the unambiguous structural verification of molecules is paramount. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with alternative analytical methods for the structural elucidation of cyclohexadecane, a saturated sixteen-member hydrocarbon ring. Detailed experimental protocols and supporting data are presented to offer a practical framework for its characterization.
This compound, with its simple, repeating methylene unit structure, presents a unique challenge for structural verification. While seemingly straightforward, confirming the ring's size and the absence of branching or unsaturation requires robust analytical techniques. 2D NMR spectroscopy stands out as a powerful tool for this purpose, providing definitive evidence of atomic connectivity. This guide will delve into the application of key 2D NMR experiments—COSY, HSQC, and HMBC—and compare their utility against established methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.
2D NMR Spectroscopy: A Definitive Approach to Connectivity
Two-dimensional NMR techniques are instrumental in mapping the covalent framework of a molecule. For a symmetrical molecule like this compound, where all protons and carbons are chemically equivalent in a time-averaged sense under standard conditions, these experiments confirm the uninterrupted chain of methylene groups.
Key 2D NMR Experiments for this compound:
-
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings, typically over two to three bonds. In this compound, a COSY spectrum would show a single correlation spot, indicating that all protons are coupled to their immediate neighbors, consistent with a continuous -(CH2)n- chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. For this compound, a single cross-peak would be observed, definitively linking the proton signal to the carbon signal of the methylene groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds). In this case, it would further confirm the connectivity between a proton and the carbon atoms of its neighboring methylene units.
The expected simplicity of the 2D NMR spectra for this compound is, in itself, a powerful confirmation of its structure. The presence of only a single set of correlated signals for the methylene protons and carbons would strongly negate the possibility of any constitutional isomers.
Comparative Analysis: 2D NMR vs. Alternative Methods
While 2D NMR provides unparalleled detail on molecular connectivity, other spectroscopic and spectrometric techniques offer complementary and often faster methods for structural verification.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Definitive through-bond proton-proton and proton-carbon correlations. | Unambiguous confirmation of the cyclic methylene chain. | Longer experiment times; requires higher sample concentration. |
| GC-MS | Molecular weight and fragmentation pattern. | High sensitivity; excellent for purity assessment and initial identification. | Fragmentation patterns can be complex and may not definitively distinguish from other large cycloalkanes or isomers. |
| FTIR Spectroscopy | Presence of specific functional groups. | Fast and simple; confirms the saturated aliphatic nature. | Provides limited information on the overall carbon skeleton and ring size. |
Experimental Data
Due to the high symmetry of this compound, its 1D and 2D NMR spectra are expected to be very simple. The following tables present illustrative data based on typical chemical shifts for large cycloalkanes. For larger cycloalkanes (n ≥ 5), the proton chemical shifts are typically in the range of δ 1.44-1.54 ppm, and the carbon chemical shifts are in the range of 22-27 ppm.
Table 1: Illustrative 1D and 2D NMR Data for this compound
| Nucleus | 1D Chemical Shift (δ, ppm) | 2D NMR Correlations |
| 1H | ~1.45 (singlet) | COSY: Correlates with itself (indicating coupling between adjacent, chemically equivalent CH2 groups). |
| 13C | ~26.5 | HSQC: Correlates with the 1H signal at ~1.45 ppm.HMBC: Shows a correlation to the 1H signal at ~1.45 ppm, confirming the 2JCH and 3JCH couplings within the methylene chain. |
Table 2: Comparison of Key Spectroscopic and Spectrometric Data
| Technique | Key Observables for this compound | Interpretation |
| GC-MS | Molecular Ion (M+) at m/z 224. Characteristic fragmentation pattern with loss of alkyl fragments. | Confirms the molecular formula C16H32. The fragmentation pattern is indicative of a saturated hydrocarbon. |
| FTIR | C-H stretching vibrations just below 3000 cm-1 (~2920 and ~2850 cm-1). CH2 scissoring vibration around 1465 cm-1. | Confirms the presence of sp3 C-H bonds and methylene groups, characteristic of a saturated alkane. The absence of peaks for C=C, C≡C, or other functional groups confirms its saturated nature. |
Experimental Protocols
2D NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (Illustrative for a 500 MHz Spectrometer):
-
1H NMR:
-
Pulse program: zg30
-
Number of scans: 8
-
Spectral width: 12 ppm
-
Acquisition time: 2.7 s
-
-
COSY:
-
Pulse program: cosygpqf
-
Number of scans: 2
-
Increments: 256
-
Spectral width (F1 and F2): 6 ppm
-
-
HSQC:
-
Pulse program: hsqcedetgpsisp2.3
-
Number of scans: 2
-
Increments: 256
-
Spectral width (F2): 6 ppm
-
Spectral width (F1): 40 ppm
-
-
HMBC:
-
Pulse program: hmbcgpndqf
-
Number of scans: 4
-
Increments: 256
-
Spectral width (F2): 6 ppm
-
Spectral width (F1): 40 ppm
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent like hexane.
-
GC Conditions:
-
Column: HP-5ms (or equivalent non-polar column)
-
Inlet temperature: 280 °C
-
Oven program: Start at 100 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min.
-
Carrier gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-400.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of solid this compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by melting the sample between two salt plates.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm-1 with a resolution of 4 cm-1 and an accumulation of 16 scans.
Visualizing the Workflow and Logic
A Comparative Guide to Purity Measurement of Cyclohexadecane: An Uncertainty Perspective
For researchers, scientists, and drug development professionals, the precise determination of a compound's purity is a critical cornerstone of quality, safety, and efficacy. In the analysis of non-polar, high molecular weight compounds like Cyclohexadecane (C₁₆H₃₂), Gas Chromatography with Flame Ionization Detection (GC-FID) and Differential Scanning Calorimetry (DSC) are two commonly employed analytical techniques. This guide provides an objective comparison of these methods, focusing on the assessment of measurement uncertainty, and includes detailed experimental protocols and supporting data to aid in method selection and validation.
Comparison of Analytical Techniques
Both GC-FID and DSC offer robust approaches to purity assessment, yet they operate on fundamentally different principles, leading to distinct advantages and sources of uncertainty.
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | Differential Scanning Calorimetry (DSC) |
| Principle | Separates volatile and semi-volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. The FID detects and quantifies organic compounds as they elute. Purity is typically determined by area percent, assuming all components have a similar response factor. | Measures the difference in heat flow between a sample and a reference as a function of temperature. Purity is determined based on the broadening of the melting endotherm caused by impurities, as described by the Van't Hoff equation.[1] |
| Applicability | Ideal for analyzing thermally stable and volatile or semi-volatile compounds. Can separate and quantify individual impurities. | Applicable to crystalline solids with a sharp melting point.[2] Provides a measure of total eutectic impurities but does not identify them. |
| Sample Requirements | Small sample size (typically µL injections of a dilute solution). | Small sample size (typically 1-5 mg of solid material). |
| Major Sources of Uncertainty | Repeatability of injection, column performance and degradation, detector linearity, integration of peaks, and the purity of reference standards. | Instrument calibration (temperature and enthalpy), heating rate, sample mass, baseline determination, and the assumption of ideal eutectic behavior.[3] |
Uncertainty Assessment Workflow
A systematic approach to evaluating measurement uncertainty is crucial for ensuring the reliability of purity data. The following workflow outlines the key steps in this process.
Caption: A flowchart illustrating the key stages in the evaluation of measurement uncertainty for purity analysis.
Experimental Protocols
Detailed and consistent execution of experimental protocols is fundamental to minimizing uncertainty.
Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol is adapted for the analysis of long-chain hydrocarbons and is suitable for this compound.
-
System Preparation:
-
Gas Chromatograph: Agilent 7890A GC System or equivalent.
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector at 280°C with a split ratio of 50:1.
-
Detector: Flame Ionization Detector (FID) at 300°C.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a high-purity solvent such as hexane or cyclohexane.
-
If available, use a certified reference material of this compound to prepare calibration standards at multiple concentration levels to assess detector linearity.
-
-
Analysis:
-
Inject 1 µL of the prepared sample solution into the GC.
-
Acquire the chromatogram and integrate all peaks.
-
Purity is calculated using the area percent method:
-
% Purity = (Area of this compound Peak / Total Area of all Peaks) x 100
-
-
-
Uncertainty Contribution Analysis (Illustrative):
-
Repeatability (Type A): Perform at least six replicate injections of the same sample and calculate the relative standard deviation (RSD) of the purity results.
-
Reference Standard Purity (Type B): Obtain the uncertainty of the reference material from its certificate.[4]
-
Detector Linearity (Type B): Assess the deviation of the calibration curve from linearity.
-
Peak Integration (Type B): Evaluate the uncertainty associated with the integration of the main peak and any impurity peaks, especially those that are small or not well-resolved.
-
Purity Determination by Differential Scanning Calorimetry (DSC)
This protocol is based on the ASTM E928 standard test method for purity by DSC.[3]
-
System Preparation:
-
DSC Instrument: TA Instruments Q2000 or equivalent, equipped with a refrigerated cooling system.
-
Pans: Aluminum hermetic pans.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Calibration: Calibrate the instrument for temperature and enthalpy using a high-purity indium standard.
-
-
Sample Preparation:
-
Accurately weigh 1-3 mg of this compound into an aluminum pan and hermetically seal it.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at a temperature well below the expected melting point of this compound (approx. 60°C).
-
Heat the sample at a slow, constant rate (e.g., 1°C/min) through its melting transition.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis and Purity Calculation:
-
Analyze the resulting melting endotherm using the instrument's software to determine the purity based on the Van't Hoff equation. The software will typically calculate purity by analyzing the shape of the melting peak.
-
-
Uncertainty Contribution Analysis (Illustrative):
-
Repeatability (Type A): Analyze at least six replicate samples and calculate the RSD of the purity values.
-
Instrumental Calibration (Type B): Consider the uncertainty in the temperature and enthalpy calibration of the DSC.
-
Heating Rate and Sample Mass Effects (Type B): The purity value can be dependent on these parameters; their influence should be evaluated.
-
Baseline Construction (Type B): The choice of the baseline for peak integration can introduce uncertainty.
-
Quantitative Data Comparison (Illustrative)
The following table presents illustrative data for the purity measurement of a hypothetical batch of high-purity this compound, including an estimated uncertainty budget. This data is representative of what can be expected from these analytical techniques for high-purity organic compounds.
| Parameter | GC-FID | DSC |
| Mean Purity (%) | 99.85 | 99.90 |
| Standard Deviation of Replicates (%) | 0.05 | 0.03 |
| Relative Standard Deviation (%) | 0.05 | 0.03 |
| Uncertainty from Repeatability (u_rep, %) | 0.05 | 0.03 |
| Uncertainty from Reference Standard Purity (u_ref, %) | 0.02 | N/A (absolute method) |
| Uncertainty from Instrumental Effects (u_inst, %) | 0.03 | 0.04 |
| Combined Standard Uncertainty (u_c, %) | 0.06 | 0.05 |
| Expanded Uncertainty (U, k=2, %) | 0.12 | 0.10 |
| Reported Purity (%) | 99.85 ± 0.12 | 99.90 ± 0.10 |
Conclusion
Both GC-FID and DSC are powerful techniques for assessing the purity of this compound. GC-FID provides detailed information about individual impurities, while DSC offers a rapid determination of total eutectic purity. The choice of method will depend on the specific requirements of the analysis. For comprehensive characterization, the use of both techniques is often recommended as they provide complementary information. A thorough understanding and quantification of the sources of measurement uncertainty are paramount for establishing the confidence and reliability of the reported purity values, which is essential in research, development, and quality control environments.
References
- 1. researchgate.net [researchgate.net]
- 2. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tainstruments.com [tainstruments.com]
- 4. The uncertainty of purity of reference materials must be known - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of the toxicological profiles of macrocyclic hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicological profiles of three major classes of macrocyclic hydrocarbons: synthetic musks, macrocyclic lactones, and crown ethers. The information is intended to assist researchers and professionals in evaluating the potential risks and guiding the development of safer alternatives.
Executive Summary
Macrocyclic hydrocarbons are a diverse group of chemical compounds characterized by a large ring structure. They find applications in various industries, from fragrances and pharmaceuticals to chemical synthesis. However, their unique structures also give rise to a range of toxicological effects. This guide summarizes key toxicity data, outlines experimental methodologies for assessment, and visualizes the underlying toxicological mechanisms.
Comparative Toxicological Data
The following tables provide a summary of quantitative toxicological data for representative compounds from each class of macrocyclic hydrocarbons. It is important to note that toxicity can vary significantly based on the specific compound, test organism, and experimental conditions.
Cytotoxicity Data
| Compound Class | Compound Example | Cell Line | Endpoint | Value | Reference |
| Synthetic Musks | Galaxolide (HHCB) | Human MCF-7 | IC50 | >100 µM | [1] |
| Tonalide (AHTN) | Human MCF-7 | IC50 | >100 µM | [1] | |
| Musk Ketone | Human MCF-7 | Proliferation | Weakly estrogenic | [1] | |
| Musk Xylene | Human MCF-7 | Proliferation | Weakly estrogenic | [1] | |
| Macrocyclic Lactones | Ivermectin | HepG2 | IC50 | 5.3 µM - > no inhibition (CYP inhibition) | [2] |
| Crown Ethers | Dicyclohexyl-18-crown-6 | J929, X-63, Hep-2, Vero | Cytotoxic | 0.05 - 0.5 mg/L | [3] |
| 18-Crown-6 | J929, X-63, Hep-2, Vero | Cytotoxic | 0.05 - 0.5 mg/L | [3] | |
| 15-Crown-5 | J929, X-63, Hep-2, Vero | Cytotoxic | 0.05 - 0.5 mg/L | [3] | |
| 12-Crown-4 | J929, X-63, Hep-2, Vero | Cytotoxic | 0.05 - 0.5 mg/L | [3] |
Aquatic Toxicity Data
| Compound Class | Compound Example | Organism | Endpoint | Value (µg/L) | Reference |
| Synthetic Musks | Galaxolide (HHCB) | Daphnia magna | 48h EC50 | 282 - 452 | [4] |
| Tonalide (AHTN) | Daphnia magna | 48h EC50 | 244 - 314 | [4] | |
| Galaxolide (HHCB) | Phaeodactylum tricornutum | EC50 | 4.07 | [4] | |
| Macrocyclic Lactones | Ivermectin | Daphnia magna | 48h LC50 | Not specified | |
| Abamectin | Daphnia magna | 48h LC50 | Not specified | ||
| Crown Ethers | 18-Crown-6 | Daphnia magna | - | 5 - 10 mg/L (impaired growth and reproduction) | [3] |
| 15-Crown-5 | Daphnia magna | - | 5 - 10 mg/L (impaired growth and reproduction) | [3] | |
| 12-Crown-4 | Daphnia magna | - | 5 - 10 mg/L (impaired growth and reproduction) | [3] |
Genotoxicity Data
| Compound Class | Compound Example | Assay | Result | Reference |
| Crown Ethers | Various | Ames Test (S. typhimurium) | Not genotoxic | [5] |
| Various | Sister Chromatid Exchange (CHO cells) | Not genotoxic | [6] |
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below. These protocols are based on standardized guidelines to ensure reproducibility.
MTT Assay for Cytotoxicity
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells in culture (e.g., HepG2, MCF-7)
-
96-well plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[7]
-
Compound Exposure: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[8] Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7][9]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[7]
In Vitro Hepatotoxicity Assay using Primary Human Hepatocytes
This assay evaluates the potential of a compound to cause liver cell injury.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte thawing, plating, and culture media
-
Collagen-coated culture plates
-
Test compound
-
Cytotoxicity detection kit (e.g., LDH release assay or ATP-based assay)
Procedure:
-
Thawing and Plating: Thaw cryopreserved hepatocytes according to the supplier's protocol and plate them on collagen-coated plates in plating medium.[10][11][12]
-
Cell Culture: After cell attachment (typically 4-6 hours), replace the plating medium with culture medium and maintain the culture for at least 24 hours before compound exposure.[6][13]
-
Compound Treatment: Expose the hepatocytes to a range of concentrations of the test compound for a defined period (e.g., 24 or 48 hours).
-
Hepatotoxicity Assessment: At the end of the treatment period, assess cytotoxicity using a chosen method. For example, measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage, or quantify intracellular ATP levels as a measure of cell viability.[14]
Competitive Androgen Receptor (AR) Binding Assay
This assay determines the ability of a compound to bind to the androgen receptor.
Materials:
-
Androgen receptor protein (e.g., from rat prostate cytosol or recombinant)[15]
-
Radiolabeled androgen (e.g., [³H]-DHT)[15]
-
Test compound
-
Assay buffer
-
Wash buffer
-
Scintillation cocktail
-
Filter plates and vacuum manifold or hydroxyapatite slurry for separation[15]
-
Liquid scintillation counter
Procedure:
-
Incubation: In a multi-well plate, incubate the androgen receptor with a fixed concentration of the radiolabeled androgen and varying concentrations of the test compound. Include controls for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled androgen).[4][16]
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by vacuum filtration through filter plates that capture the receptor-ligand complex or by precipitation of the receptor with hydroxyapatite followed by centrifugation.[15]
-
Washing: Wash the filters or pellets with cold wash buffer to remove any remaining unbound radioligand.
-
Detection: Add scintillation cocktail to the filters or pellets and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen (IC50). This value can be used to calculate the binding affinity (Ki) of the test compound for the androgen receptor.[17]
Toxicological Mechanisms and Signaling Pathways
The toxicity of macrocyclic hydrocarbons is mediated by diverse mechanisms, some of which are visualized below.
General Cytotoxicity Assay Workflow
This diagram illustrates the typical workflow for an in vitro cytotoxicity assay, such as the MTT assay.
Caption: A generalized workflow for determining the cytotoxicity of a compound in vitro.
Crown Ether-Induced Apoptosis via Disruption of Ion Homeostasis
Crown ethers can act as ionophores, disrupting the cellular ion balance, particularly potassium (K+) homeostasis. A significant decrease in intracellular K+ is an early event in apoptosis, leading to caspase activation and programmed cell death.[9][18]
Caption: Disruption of potassium homeostasis by crown ethers leading to apoptosis.
Synthetic Musk-Induced Inhibition of Multidrug Efflux Pumps
Some synthetic musks can inhibit the activity of multidrug resistance (MDR) or multixenobiotic resistance (MXR) efflux pumps, such as P-glycoprotein. This inhibition can lead to the intracellular accumulation of other toxic substances that would normally be expelled from the cell, thereby increasing their toxicity.
Caption: Mechanism of increased toxicity due to efflux pump inhibition by synthetic musks.
Conclusion
The toxicological profiles of macrocyclic hydrocarbons are varied and complex. Synthetic musks, while generally exhibiting low acute toxicity, can interfere with cellular defense mechanisms and may have endocrine-disrupting properties. Macrocyclic lactones, used as antiparasitic drugs, can have off-target effects, including hepatotoxicity. Crown ethers demonstrate cytotoxicity primarily through the disruption of essential ion gradients.
This comparative guide highlights the importance of comprehensive toxicological evaluation for different classes of macrocyclic hydrocarbons. The provided data and protocols can serve as a valuable resource for researchers and drug development professionals in making informed decisions regarding the use and development of these compounds. Further research is warranted to fully elucidate the long-term health and environmental impacts of these widely used chemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. resources.revvity.com [resources.revvity.com]
- 6. atcc.org [atcc.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. lnhlifesciences.org [lnhlifesciences.org]
- 11. cellgs.e2ecdn.co.uk [cellgs.e2ecdn.co.uk]
- 12. molecularlab.it [molecularlab.it]
- 13. Mechanism of inhibition of P-glycoprotein-mediated drug transport by protein kinase C blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Ivermectin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Comparison of crystal structures of human androgen receptor ligand-binding domain complexed with various agonists reveals molecular determinants responsible for binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Cyclohexadecane: A Procedural Guide
The proper disposal of Cyclohexadecane is crucial for laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste in accordance with safety regulations.
Key Physical and Chemical Properties
Understanding the properties of this compound is the first step in ensuring its safe handling and disposal.
| Property | Value |
| Boiling Point | 318.66 °C @ 760.00 mm Hg (estimated)[1] |
| Flash Point | 136.20 °C (277.00 °F) TCC (estimated)[1] |
| Vapor Pressure | 0.001000 mmHg @ 25.00 °C (estimated)[1] |
| Water Solubility | 0.001176 mg/L @ 25 °C (estimated)[1] |
| logP (o/w) | 8.433 (estimated)[1] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final removal by a licensed professional.
Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing the appropriate PPE to minimize exposure.
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields.[2]
-
Hand Protection : Use chemical-impermeable gloves that have been inspected prior to use.[2]
-
Skin Protection : Wear impervious, flame-retardant clothing.[2]
-
Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2]
Spill Management
In the event of a spill, immediate and proper cleanup is essential to prevent contamination and exposure.
-
Ventilation : Ensure the area is well-ventilated.[2]
-
Ignition Sources : Remove all sources of ignition from the area.[2]
-
Containment : Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains, as it should not be discharged into sewer systems.[2]
-
Cleanup : Collect the spilled material using spark-proof tools and explosion-proof equipment. Place the collected material into a suitable, closed container for disposal.[2]
Waste Storage and Labeling
Proper storage and labeling of this compound waste are critical for safety and regulatory compliance.
-
Container : Store the waste in a tightly closed, suitable container in a dry, cool, and well-ventilated place.[2]
-
Labeling : The container must be clearly labeled with the words "Hazardous Waste," a description of the contents (this compound), and the associated hazards.[3] If reusing a bottle, completely remove or deface the original label.[3]
Disposal Procedure
This compound waste must be treated as hazardous waste and disposed of accordingly.
-
Regulatory Framework : Hazardous waste management is primarily regulated by the Federal Resource Conservation and Recovery Act (RCRA).[4] Generators of hazardous waste are responsible for ensuring it is properly identified, managed, and treated before disposal.[4]
-
Prohibited Disposal Methods :
-
Approved Disposal Methods :
-
Engaging a Licensed Contractor : It is mandatory to transfer the waste to a licensed hazardous waste contractor for proper disposal.[6] The generator of the waste is responsible for verifying the contractor's credentials.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. This compound, 295-65-8 [thegoodscentscompany.com]
- 2. echemi.com [echemi.com]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. acs.org [acs.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Essential Safety and Logistics for Handling Cyclohexadecane
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate and essential safety protocols, operational guidance, and disposal plans for Cyclohexadecane.
Personal Protective Equipment (PPE) Requirements
When handling this compound, specific personal protective equipment is mandatory to ensure personal safety. The primary hazards include potential skin and eye contact, and inhalation of vapors, especially at elevated temperatures or if aerosols are generated.[1]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against splashes and contact with eyes. |
| Skin Protection | Chemical-impermeable gloves (materials to be determined by specific operational conditions and duration of contact; inspect before use).[1] Fire/flame resistant and impervious clothing.[1] | Prevents skin contact and absorption. Flame-resistant clothing is a precaution due to the flammability of similar hydrocarbons. |
| Respiratory Protection | Required if exposure limits are exceeded, or if irritation is experienced. A full-face respirator is recommended in such cases.[1] Work should be conducted in a well-ventilated area.[1] | Protects against inhalation of vapors or mists. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Preparation:
-
Ensure the work area is well-ventilated.[1]
-
Set up emergency exits and a risk-elimination area.
-
Inspect all PPE for integrity before use.[1]
-
Have a spill cleanup kit readily available.
-
Remove all sources of ignition from the handling area and use non-sparking tools to prevent fire.[1]
2. Handling:
-
Wear the prescribed PPE at all times.
-
Avoid the formation of dust and aerosols.[1]
-
Prevent fire caused by electrostatic discharge.[1]
-
Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated place.
3. Accidental Release Measures:
-
In case of a spill, evacuate personnel to a safe area.[1]
-
Remove all ignition sources.[1]
-
Use spark-proof tools and explosion-proof equipment for cleanup.[1]
-
Collect the spilled material and place it in suitable, closed containers for disposal.[1]
-
Do not let the chemical enter drains to avoid environmental contamination.
4. First Aid:
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water, and consult a doctor.
-
Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Call a doctor or Poison Control Center immediately.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and adhere to regulations.
-
Chemical Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems.[1]
-
Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1] Combustible packaging materials may be incinerated under controlled conditions.[1]
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe this compound Handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
